N,N-dimethyl-1H-indole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVIZFVTRRWODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324181 | |
| Record name | N,N-dimethyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-14-0 | |
| Record name | NSC405973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-dimethyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-1H-indole-2-carboxamide from Indole-2-carboxylic Acid
Introduction
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds, including agents with antiproliferative, anti-tubercular, and anti-viral properties.[1][2][3] The N,N-dimethyl derivative, in particular, serves as a crucial building block and a target molecule in various research programs. This guide provides a comprehensive, in-depth technical overview for the synthesis of N,N-dimethyl-1H-indole-2-carboxamide, starting from the readily available indole-2-carboxylic acid.
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, offering field-proven insights for optimization, and providing a robust, self-validating protocol for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: The Logic of Amide Bond Formation
The conversion of a carboxylic acid to an amide is a cornerstone transformation in organic synthesis. However, the direct condensation of a carboxylic acid and an amine is generally inefficient. This is due to a competing acid-base reaction where the amine deprotonates the carboxylic acid to form a non-reactive carboxylate salt.[4] To overcome this kinetic barrier, the carboxylic acid's carbonyl group must be "activated" to render it more electrophilic and susceptible to nucleophilic attack by the amine.
A vast array of coupling reagents has been developed for this purpose, broadly categorized into:
-
Phosphonium Salts: (e.g., PyBOP)[1]
For this guide, we will focus on HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . HATU is selected for its exceptional efficiency, rapid reaction times, high yields, and its ability to minimize racemization, a critical factor when working with chiral substrates.[7][8][9]
The Mechanism of HATU-Mediated Coupling
The efficacy of HATU stems from its ability to generate a highly reactive OAt-active ester intermediate. The reaction proceeds through a well-defined, multi-step mechanism, which is crucial for understanding reaction optimization and troubleshooting.[7][10]
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the indole-2-carboxylic acid to form a carboxylate anion.[11][12]
-
Initial Activation: The carboxylate anion performs a nucleophilic attack on the electron-deficient guanidinium carbon of HATU.[7][9]
-
Active Ester Formation: This forms an unstable O-acyl(tetramethyl)isouronium salt. The displaced HOAt anion then rapidly attacks this intermediate, yielding the key OAt-active ester and releasing tetramethylurea as a byproduct.[7][11]
-
Amide Formation: The nucleophile, dimethylamine, attacks the activated ester. The pyridine nitrogen in the HOAt leaving group is thought to facilitate this step via a hydrogen-bonded, seven-membered transition state, contributing to the high reaction rates.[7] This step forms the desired N,N-dimethyl-1H-indole-2-carboxamide and regenerates HOAt.
Caption: Figure 1: Mechanism of HATU-Mediated Amide Coupling
Field-Validated Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the stoichiometry and order of addition is critical for achieving high yields and purity.
Materials & Reagents
| Reagent | M.W. | Equivalents | Typical Amount (for 1.0 g acid) |
| Indole-2-carboxylic acid | 161.16 | 1.0 | 1.00 g (6.21 mmol) |
| Dimethylamine hydrochloride | 81.54 | 1.5 | 0.76 g (9.31 mmol) |
| HATU | 380.23 | 1.2 | 2.83 g (7.45 mmol) |
| Triethylamine (TEA) or DIPEA | 101.19 | 5.0 | 4.32 mL (31.0 mmol) |
| N,N-Dimethylformamide (DMF) | - | - | 30 mL |
Note: Triethylamine is used here to both freebase the dimethylamine hydrochloride and act as the base for the coupling.[13] If using free dimethylamine (e.g., a solution in THF), only 2-3 equivalents of DIPEA or TEA are needed.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Synthesis
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add dimethylamine hydrochloride (0.76 g, 9.31 mmol).
-
Solvent and Base: Add anhydrous DMF (30 mL) followed by the dropwise addition of triethylamine (4.32 mL, 31.0 mmol) at room temperature. Stir the resulting mixture for 10 minutes.
-
Addition of Acid: Add indole-2-carboxylic acid (1.00 g, 6.21 mmol) to the stirring solution.
-
Activation with HATU: Add HATU (2.83 g, 7.45 mmol) portion-wise. The mixture may warm slightly and change color.
-
Reaction Monitoring: Allow the solution to stir at room temperature for 4 hours.[13] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[10][14]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of cold (0 °C) water (~200 mL). This will cause the product to precipitate as a solid.[13]
-
Purification: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with additional cold water to remove DMF and water-soluble byproducts.
-
Drying: Air dry the collected solid overnight to afford N,N-dimethyl-1H-indole-2-carboxamide. A high-purity product can often be obtained without further purification, with reported yields up to 95%.[13] If necessary, the product can be further purified by recrystallization or flash column chromatography.
Aqueous Work-Up Rationale
For reactions where the product is not a solid or does not precipitate cleanly, a standard liquid-liquid extraction is required. This process is designed to systematically remove impurities.
-
Dilution: Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Acid Wash (e.g., 1M Citric Acid): Removes the tertiary amine base (DIPEA/TEA).[14]
-
Base Wash (e.g., 1M NaHCO₃): Removes any unreacted indole-2-carboxylic acid and the HOAt byproduct.[14]
-
Brine Wash (Saturated NaCl): Removes residual water from the organic layer.[14]
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive HATU (hydrolyzed).- Insufficient base.- Poor quality solvent (not anhydrous). | - Use fresh, high-quality HATU.- Ensure stoichiometry of the base is correct, especially when using an amine salt.- Use anhydrous solvents. |
| Guanidinylation Side Product | - The free amine reacts directly with HATU. This is more common if HATU is in excess or if the amine is present during the pre-activation step.[8] | - Pre-activate the carboxylic acid with HATU and base for 10-15 minutes before adding the amine.[15] This ensures the active ester forms first. |
| Difficult Purification | - Water-soluble byproducts (tetramethylurea, HOAt) are trapped in the organic layer. | - Perform the aqueous washes diligently. Multiple washes may be necessary to fully remove these impurities. |
Conclusion
The synthesis of N,N-dimethyl-1H-indole-2-carboxamide from indole-2-carboxylic acid is most effectively achieved through an amide coupling reaction. The use of the uronium salt HATU provides a rapid, high-yielding, and robust method suitable for a wide range of research and development applications. By understanding the underlying mechanism, adhering to a validated experimental protocol, and being aware of potential pitfalls, researchers can reliably and efficiently produce this valuable chemical building block.
References
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Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Amide Workup - Biofilm Inhibitor Synthesis. University of Lynchburg. [Link]
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Appendino, G., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]
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HATU. Wikipedia. [Link]
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HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
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Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. [Link]
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Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
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HATU coupling - what's the best order? Reddit. [Link]
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Amide Coupling - Biofilm Inhibitor Synthesis. University of Lynchburg. [Link]
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HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]
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Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]
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Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing. [Link]
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
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Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]
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2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
- Process for the preparation of indole derivatives.
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An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-1H-indole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of N,N-dimethyl-1H-indole-2-carboxamide, a key heterocyclic molecule with significant applications in organic synthesis and medicinal chemistry. Understanding these properties is fundamental to its application in drug design, synthesis, and formulation.
Molecular and Chemical Identity
N,N-dimethyl-1H-indole-2-carboxamide is a derivative of indole, a ubiquitous scaffold in biologically active compounds. The presence of the dimethylcarboxamide group at the 2-position of the indole ring significantly influences its chemical reactivity and physical characteristics.
| Property | Value | Source |
| IUPAC Name | N,N-dimethyl-1H-indole-2-carboxamide | [1] |
| CAS Number | 7511-14-0 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Canonical SMILES | CN(C)C(=O)C1=CC2=CC=CC=C2N1 | [1] |
| InChIKey | AYVIZFVTRRWODF-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and characterization of N,N-dimethyl-1H-indole-2-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the indole ring protons and the N,N-dimethyl groups.
-
δ 9.45 (s, 1H): This broad singlet corresponds to the N-H proton of the indole ring.
-
δ 7.69 (dd, J = 8.0, 1.0 Hz, 1H), δ 7.46 (dd, J = 8.2, 0.9 Hz, 1H), δ 7.32 (dd, J = 7.0, 1.2 Hz, 1H), δ 7.16 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H): These signals in the aromatic region are characteristic of the protons on the benzene portion of the indole nucleus.
-
δ 6.88 (dd, J = 2.1, 1.0 Hz, 1H): This signal corresponds to the proton at the 3-position of the indole ring.
-
δ 3.43 (s, 3H), δ 3.27 (s, 3H): These two singlets are assigned to the two methyl groups of the N,N-dimethylamide moiety. The observation of two distinct singlets suggests restricted rotation around the C-N amide bond at room temperature, a common feature of amides.[3]
-
Infrared (IR) Spectroscopy
An experimental IR spectrum for the title compound is not available in the searched results. However, based on its structure and data from related compounds, the following characteristic absorption bands are expected:
-
~3300 cm⁻¹: N-H stretching vibration of the indole ring.
-
~1630 cm⁻¹: C=O stretching vibration of the tertiary amide.
-
~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic indole ring.
Mass Spectrometry (MS)
While a specific mass spectrum for N,N-dimethyl-1H-indole-2-carboxamide was not found, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion at m/z 189.1028, corresponding to the molecular formula C₁₁H₁₃N₂O⁺.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its suitability for pharmaceutical development.
| Property | Value | Comments and Significance |
| Melting Point | Data not available | The lack of a reported melting point may suggest that the compound is an amorphous solid or has a broad melting range. The physical state of a related compound has been described as an "amorphous powder". |
| Boiling Point | 395.7 °C at 760 mmHg | This high boiling point is indicative of strong intermolecular forces.[4] |
| Flash Point | 193.1 °C | This value is important for assessing the flammability and handling safety of the compound.[4] |
| Solubility | Data not available | The solubility in aqueous and organic solvents is a critical parameter for drug development, affecting formulation and bioavailability. It is anticipated to have low aqueous solubility. |
| logP (Octanol-Water Partition Coefficient) | 2.2 (Predicted) | This predicted value suggests that the compound has moderate lipophilicity, which is often a desirable trait for drug candidates, as it influences membrane permeability and distribution.[1] |
| pKa | Data not available | The pKa would provide insight into the ionization state of the molecule at different pH values. The indole N-H is weakly acidic. |
Synthesis and Reactivity
N,N-dimethyl-1H-indole-2-carboxamide can be synthesized via a straightforward amidation reaction.
Experimental Protocol: Synthesis of N,N-dimethyl-1H-indole-2-carboxamide[3]
-
To a stirred solution of dimethylamine hydrochloride (0.76 g, 9.31 mmol) in 30 mL of N,N-dimethylformamide (DMF) at room temperature under a nitrogen atmosphere, add triethylamine (4.32 mL, 31.0 mmol).
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add indole-2-carboxylic acid (1.00 g, 6.21 mmol), followed by the coupling agent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.83 g, 7.45 mmol).
-
Allow the solution to stir at room temperature for 4 hours.
-
Pour the reaction mixture into cold (0 °C) water, which will result in the precipitation of a tan-colored solid.
-
Isolate the solid by filtration, wash it with additional water, and air-dry it overnight to yield N,N-dimethyl-1H-indole-2-carboxamide.
Caption: Synthesis of N,N-dimethyl-1H-indole-2-carboxamide.
Stability and Storage
While specific stability data for N,N-dimethyl-1H-indole-2-carboxamide is not available, general precautions for indole derivatives should be followed.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Stability: Indole derivatives can be susceptible to oxidation and degradation upon exposure to light and air. Therefore, storage in an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Safety and Handling
N,N-dimethyl-1H-indole-2-carboxamide is classified as an irritant. Standard laboratory safety protocols should be strictly adhered to when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Applications and Relevance in Drug Discovery
The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of indole-2-carboxamide have demonstrated a wide range of biological activities, including:
-
Antimicrobial agents
-
Anticancer agents
-
Enzyme inhibitors
N,N-dimethyl-1H-indole-2-carboxamide serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The N,N-dimethylamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.
Sources
N,N-dimethyl-1H-indole-2-carboxamide CAS number 7511-14-0
An In-depth Technical Guide to N,N-dimethyl-1H-indole-2-carboxamide (CAS 7511-14-0)
Introduction
N,N-dimethyl-1H-indole-2-carboxamide, identified by CAS number 7511-14-0, is a derivative of indole, one of the most significant heterocyclic scaffolds in medicinal chemistry and natural products.[1] The indole-2-carboxamide core is a "privileged structure," recognized for its broad range of biological and pharmacological activities.[2] This guide provides a comprehensive technical overview of N,N-dimethyl-1H-indole-2-carboxamide, detailing its chemical properties, synthesis, characterization, and the broader context of its applications, tailored for researchers and professionals in drug development and organic synthesis.
Physicochemical and Structural Properties
The fundamental characteristics of a compound are critical for its application in research and development. N,N-dimethyl-1H-indole-2-carboxamide is a solid at room temperature with a molecular formula of C11H12N2O.[3][4][5]
| Property | Value | Source |
| CAS Number | 7511-14-0 | [3][4][5] |
| Molecular Formula | C11H12N2O | [3][4][5][6] |
| Molecular Weight | 188.23 g/mol | [3][5][6][7][8] |
| Exact Mass | 188.09500 Da | [3][6][7] |
| Density | 1.197 g/cm³ | [3] |
| Boiling Point | 395.7°C at 760 mmHg | [3] |
| Flash Point | 193.1°C | [3] |
| LogP | 1.86970 | [3] |
| Refractive Index | 1.644 | [3] |
| SMILES | CN(C)C(=O)c1cc2c([nH]1)cccc2 | [3] |
Synthesis and Mechanistic Considerations
The most direct and common route for synthesizing N,N-dimethyl-1H-indole-2-carboxamide is through the amide coupling of indole-2-carboxylic acid with dimethylamine.[3][9]
The Rationale for Coupling Reagents
A direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures (often >100 °C) to overcome the initial, rapid acid-base reaction that forms a non-nucleophilic ammonium carboxylate salt.[10] For complex or thermally sensitive molecules, such conditions are often prohibitive. Chemical coupling agents are employed to facilitate amide bond formation under mild conditions. These reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, thus making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[10] Common coupling agents include carbodiimides like DCC and EDC, as well as uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9][10]
Caption: General workflow for HATU-mediated synthesis.
Detailed Experimental Protocol
The following protocol, adapted from established literature, describes a high-yield synthesis using HATU as the coupling agent.[9]
Materials and Reagents:
-
Indole-2-carboxylic acid (1.00 g, 6.21 mmol)
-
Dimethylamine hydrochloride (0.76 g, 9.31 mmol)
-
Triethylamine (4.32 mL, 31.0 mmol)
-
HATU (2.83 g, 7.45 mmol)
-
Dimethylformamide (DMF, 30 mL)
-
Cold Water (for precipitation)
Procedure:
-
To a stirring solution of dimethylamine hydrochloride in DMF (30 mL) at room temperature under a nitrogen atmosphere, add triethylamine.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add indole-2-carboxylic acid to the mixture, followed by the addition of HATU.
-
Allow the resulting solution to stir at room temperature for 4 hours.
-
Pour the reaction mixture into cold (0 °C) water. This will cause the product to precipitate as a tan-colored solid.
-
Isolate the solid via filtration.
-
Wash the collected solid with additional water.
-
Air dry the product overnight.
Expected Outcome:
-
Product: N,N-dimethyl-1H-indole-2-carboxamide
-
Yield: 1.11 g (95%)[9]
Spectroscopic Characterization
Structural confirmation is paramount. The proton NMR (¹H NMR) data provides definitive evidence for the structure of N,N-dimethyl-1H-indole-2-carboxamide.
¹H NMR Data (300 MHz, CDCl₃): [9]
-
δ 9.45 (s, 1H): This singlet corresponds to the proton on the indole nitrogen (N-H). Its downfield shift is characteristic of an acidic proton in a heterocyclic aromatic system.
-
δ 7.69 (dd, J = 8.0, 1.0 Hz, 1H): Aromatic proton on the indole ring.
-
δ 7.46 (dd, J = 8.2, 0.9 Hz, 1H): Aromatic proton on the indole ring.
-
δ 7.32 (dd, J = 7.0, 1.2 Hz, 1H): Aromatic proton on the indole ring.
-
δ 7.16 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H): Aromatic proton on the indole ring.
-
δ 6.88 (dd, J = 2.1, 1.0 Hz, 1H): Aromatic proton at the C3 position of the indole ring.
-
δ 3.43 (s, 3H): Singlet for one of the N-methyl groups.
-
δ 3.27 (s, 3H): Singlet for the second N-methyl group. The presence of two distinct singlets for the methyl groups is due to the restricted rotation around the amide C-N bond, making the two methyl groups chemically non-equivalent.
Applications and Broader Research Context
While N,N-dimethyl-1H-indole-2-carboxamide is a useful synthetic building block, its core scaffold is of immense interest in drug discovery.[11] The indole-2-carboxamide framework has been successfully exploited to develop potent modulators of various biological targets.
-
Antitubercular Agents: Several indole-2-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[12][13] These compounds are reported to inhibit MmpL3, a transporter essential for building the mycobacterial cell envelope.[12]
-
Cannabinoid Receptor (CB1) Modulators: The indole-2-carboxamide scaffold is the basis for prototypical allosteric modulators of the cannabinoid CB1 receptor, such as ORG27569.[14][15] These compounds can fine-tune receptor signaling without directly competing with endogenous ligands.
-
Anticancer Agents: Researchers have designed and synthesized indole-2-carboxamide derivatives with significant antiproliferative activity.[16] Some have been identified as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), key targets in cancer therapy.[16]
-
Anti-HIV Agents: Derivatives of the related indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an enzyme crucial for viral replication.[17]
-
Anti-parasitic Agents: The scaffold has been explored for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[18][19]
Caption: The versatile indole-2-carboxamide scaffold in drug discovery.
Safety and Handling
According to available Safety Data Sheets (SDS), N,N-dimethyl-1H-indole-2-carboxamide requires careful handling in a laboratory setting.[20]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and suitable gloves.[20]
-
Handling: Use in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[20]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[20]
-
Fire-fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[20]
-
First-Aid: In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air.[21]
Toxicological and ecological data for this specific compound are limited.[20] Therefore, discharge into the environment must be avoided, and disposal should be in accordance with local regulations.[20]
Conclusion
N,N-dimethyl-1H-indole-2-carboxamide (CAS 7511-14-0) is a well-defined chemical entity whose true value is illuminated by its context. While its synthesis is straightforward using modern amide coupling techniques, the indole-2-carboxamide scaffold it represents is a cornerstone in contemporary medicinal chemistry. Its proven versatility across multiple therapeutic areas—from infectious diseases to oncology and neurology—ensures that this structural motif will continue to be a fertile ground for the development of novel therapeutics. This guide serves as a foundational resource for scientists engaging with this compound and its pharmacologically significant relatives.
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N,N-dimethyl-1H-indole-2-carboxamide SDS, 7511-14-0 Safety Data Sheets. ECHEMI. .
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Introduction: The Indole-2-Carboxamide as a Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to N,N-dimethyl-1H-indole-2-carboxamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
The indole ring system is a cornerstone of medicinal chemistry, frequently described as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its structural resemblance to the amino acid tryptophan allows it to participate in various interactions within protein binding sites. Within this broad class, the indole-2-carboxamide moiety has emerged as a particularly versatile and fruitful template for the development of novel therapeutic agents.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the N,N-dimethyl-1H-indole-2-carboxamide core and its analogs. We will move beyond simple recitation of facts to explore the causality behind synthetic choices, the logic of structure-activity relationships (SAR), and the vast therapeutic landscape these compounds inhabit. From antimicrobial and antiviral agents to multi-target kinase inhibitors for cancer, the indole-2-carboxamide scaffold demonstrates remarkable pharmacological diversity.
Part I: The Chemistry of Indole-2-Carboxamides: Synthesis and Characterization
The construction and verification of any potential therapeutic agent are the foundational pillars upon which its biological evaluation rests. The synthesis of indole-2-carboxamides is primarily an exercise in mastering amide bond formation, a ubiquitous transformation in medicinal chemistry.
Section 1.1: Foundational Synthetic Strategies
The most direct and widely employed method for synthesizing N,N-dimethyl-1H-indole-2-carboxamide and its analogs is the coupling of a parent indole-2-carboxylic acid with a desired amine. The choice of coupling reagent is critical and is dictated by factors such as substrate sensitivity, desired yield, and cost. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), and DCC (N,N'-Dicyclohexylcarbodiimide) are commonly used.[1][2][3]
The rationale for using these reagents is to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This facilitates nucleophilic attack by the amine. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[2][3]
Experimental Protocol 1: General Synthesis of an N-Substituted Indole-2-Carboxamide via HATU Coupling
This protocol is a representative example for synthesizing indole-2-carboxamides, valued for its high yields and mild reaction conditions.[2]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the desired amine hydrochloride (1.5 equivalents) in anhydrous Dimethylformamide (DMF).
-
Expertise & Experience: Using the hydrochloride salt of the amine is common for stability and ease of handling. Anhydrous solvent is crucial to prevent hydrolysis of the activated intermediate.
-
-
Base Addition: Add a tertiary amine base like triethylamine (5 equivalents) to the stirring solution. Stir for 10-15 minutes at room temperature.
-
Causality: This step deprotonates the amine hydrochloride in situ, liberating the free amine required for the nucleophilic attack. The excess base ensures complete deprotonation and neutralizes acidic byproducts.
-
-
Carboxylic Acid and Coupling Agent Addition: Add the indole-2-carboxylic acid (1.0 equivalent), followed by the coupling reagent HATU (1.2 equivalents).
-
Causality: HATU reacts rapidly with the carboxylic acid to form a highly reactive activated ester, which is susceptible to aminolysis but relatively stable to hydrolysis.
-
-
Reaction Monitoring: Allow the solution to stir at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up and Isolation: Pour the reaction mixture into cold water. This typically causes the product to precipitate.
-
Trustworthiness: This step serves a dual purpose: it quenches the reaction and separates the often water-insoluble organic product from the water-soluble DMF and reagent byproducts.
-
-
Purification: Isolate the solid product by filtration, wash with water, and dry. If further purification is needed, recrystallization or column chromatography on silica gel is performed.[4]
Section 1.2: Structural Elucidation and Validation
Confirming the structure and purity of the synthesized compounds is a non-negotiable step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. Key diagnostic signals in ¹H NMR include a singlet for the indole N-H proton (often broad and downfield, > δ 9.0 ppm), a signal for the amide N-H (if present), and characteristic aromatic signals for the indole core.[5] For N,N-dimethyl derivatives, two singlets for the non-equivalent methyl groups are often observed due to restricted rotation around the amide C-N bond.[2]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESI-MS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).[5][6]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.[4]
Part II: The Diverse Bio-Pharmacological Landscape
The true value of the indole-2-carboxamide scaffold lies in its broad spectrum of biological activities. By modifying substituents on the indole ring (positions 1, 3, 4, 5, 6, 7) and on the carboxamide nitrogen, researchers have developed potent and selective agents for a multitude of diseases.
Section 2.1: Antimicrobial Applications
The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole-2-carboxamides have emerged as a promising chemotype in this arena.
-
Antitubercular Activity: Phenotypic screening against Mycobacterium tuberculosis (Mtb) has identified indole-2-carboxamides as a potent class of antitubercular agents.[7] Structure-activity relationship (SAR) studies revealed that lipophilicity is positively correlated with potency. For instance, adding alkyl groups to a cyclohexyl moiety on the amide nitrogen significantly improved activity.[7] However, this also decreased aqueous solubility, a common challenge in drug development. Lead candidates like 39 and 41 from one study showed excellent in vitro activity and favorable oral pharmacokinetics in rodents, demonstrating their potential.[7]
-
Antimalarial Activity: A high-throughput screen against the Plasmodium falciparum parasite identified an indole-2-carboxamide hit.[8] Optimization of this scaffold led to derivatives with enhanced potency (IC50 ~0.3 µM) and improved metabolic stability.[8] Mechanistic studies suggest these compounds interfere with the homeostasis of the parasite's digestive vacuole. A key challenge, however, is the observed cross-resistance with strains expressing the P. falciparum chloroquine resistance transporter (PfCRT), indicating that overcoming efflux pump mechanisms is critical for future development.[8]
-
Antiviral Activity: Derivatives of this scaffold have been identified as novel inhibitors of neurotropic alphaviruses, such as the Western Equine Encephalitis Virus (WEEV).[9] SAR studies have focused on modifying the indole N-substituent and the terminal amide group to improve potency and metabolic stability, leading to preclinical candidates that confer protection in mouse models of infection.[9]
Section 2.2: Antiproliferative and Oncological Applications
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Indole-2-carboxamides have been successfully designed as multi-target kinase inhibitors.
Derivatives have shown potent antiproliferative activity against various cancer cell lines by inhibiting key signaling proteins like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][10] The ability to inhibit multiple nodes in oncogenic signaling pathways can lead to a more robust and durable anti-cancer response.
| Compound ID | Target(s) | GI₅₀ / IC₅₀ (nM) | Cancer Cell Line(s) | Reference |
| 5d | Not specified (Apoptotic) | GI₅₀: 1050 | A-549, Panc-1, MCF-7 | [5] |
| 5e | Not specified (Apoptotic) | GI₅₀: ~1000 | A-549, Panc-1, MCF-7 | [5] |
| Va | EGFR, BRAFV600E | IC₅₀: 71 (EGFR), 77 (BRAF) | NCI-60 Panel | [6][10] |
| Ve | EGFR, BRAFV600E | IC₅₀: 85 (EGFR), 80 (BRAF) | NCI-60 Panel | [6][10] |
| Tricyclic Analog | Not specified | Moderate Activity | Pediatric Glioma | [11] |
Section 2.3: Modulators of Receptors and Ion Channels
The structural versatility of the indole-2-carboxamide core allows it to target complex membrane proteins, including ion channels and G-protein coupled receptors.
-
TRPV1 Agonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in pain and inflammation signaling. Indole-2-carboxamides have been investigated as novel TRPV1 agonists, acting as structural analogs of capsaicin.[4] The goal is to develop agents with improved analgesic and anti-inflammatory profiles.
-
Cannabinoid Receptor Ligands: Inspired by synthetic cannabinoids, researchers have synthesized tricyclic indole-2-carboxamides that act as ligands for cannabinoid receptors (CB1 and CB2).[11] Interestingly, one study evaluating these compounds for antitumor activity against pediatric glioma cells found that the activation of cannabinoid receptors did not necessarily correlate with the antitumor effects, suggesting an alternative mechanism of action may be at play.[11]
Part III: Future Directions and Conclusion
The N,N-dimethyl-1H-indole-2-carboxamide scaffold and its analogs represent a rich and pharmacologically diverse area of medicinal chemistry. The extensive body of research highlights its "privileged" nature, with successful applications spanning infectious diseases, oncology, and neurology.
The primary challenges that remain are the optimization of drug metabolism and pharmacokinetic (DMPK) properties. Issues such as low aqueous solubility and high metabolic clearance are frequently encountered hurdles that must be addressed through careful medicinal chemistry strategies.[7][12]
The future of this chemical class lies in leveraging the vast existing SAR data to design next-generation compounds with enhanced target specificity, improved physicochemical properties, and novel mechanisms of action. As our understanding of disease biology deepens, the versatility of the indole-2-carboxamide core ensures it will remain a valuable and highly adaptable scaffold for the discovery of new medicines.
References
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- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. (URL: )
- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
- Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. (URL: )
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. (URL: )
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
- Indole-2-carboxamides Optimization for Antiplasmodial Activity.
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. (URL: )
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
- Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
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An In-Depth Technical Guide to the Spectroscopic Data of N,N-dimethyl-1H-indole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-1H-indole-2-carboxamide, a derivative of the privileged indole scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The indole ring system is a core structural motif in numerous biologically active compounds, and its functionalization allows for the fine-tuning of pharmacological properties. The N,N-dimethyl-1H-indole-2-carboxamide structure, in particular, has been explored in the development of novel therapeutic agents.[1][2] A thorough understanding of its structural and electronic properties is paramount for rational drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this and other organic molecules.
This technical guide provides a comprehensive analysis of the spectroscopic data of N,N-dimethyl-1H-indole-2-carboxamide. It is designed to serve as a practical resource for researchers, offering not only the spectral data itself but also a detailed interpretation and the scientific rationale behind the experimental methodologies.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of N,N-dimethyl-1H-indole-2-carboxamide features a bicyclic indole ring system, with a carboxamide group at the 2-position. The amide nitrogen is substituted with two methyl groups.
// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; C3 [label="C", pos="1.2,-0.6!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-1.8!"]; C5 [label="C", pos="-2.4,-1.2!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-1.2,0.6!"]; C7a [label="C", pos="0,1.2!"]; C8 [label="C", pos="2.4,1.2!"]; O9 [label="O", pos="2.4,2.4!"]; N10 [label="N", pos="3.6,0.6!"]; C11 [label="C", pos="4.8,1.2!"]; C12 [label="C", pos="3.6,-0.6!"];
// Hydrogen nodes H_N1 [label="H", pos="-0.6,-0.3!"]; H_C3 [label="H", pos="1.8,-1.2!"]; H_C4 [label="H", pos="-1.2,-2.8!"]; H_C5 [label="H", pos="-3.4,-1.8!"]; H_C6 [label="H", pos="-3.4,0.3!"]; H_C7 [label="H", pos="-1.2,1.6!"]; H_C11_1 [label="H", pos="5.4,0.6!"]; H_C11_2 [label="H", pos="4.8,2.2!"]; H_C11_3 [label="H", pos="5.4,1.8!"]; H_C12_1 [label="H", pos="3.0,-1.2!"]; H_C12_2 [label="H", pos="4.2,-1.2!"]; H_C12_3 [label="H", pos="3.6,-0.9!"];
// Bonds N1 -- C7a; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C3a -- N1; C3a -- C3; C3 -- C2; C2 -- C7a; C2 -- C8; C8 -- O9 [style=double]; C8 -- N10; N10 -- C11; N10 -- C12; N1 -- H_N1; C3 -- H_C3; C4 -- H_C4; C5 -- H_C5; C6 -- H_C6; C7 -- H_C7; C11 -- H_C11_1; C11 -- H_C11_2; C11 -- H_C11_3; C12 -- H_C12_1; C12 -- H_C12_2; C12 -- H_C12_3;
}
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR
A standard and reliable protocol for acquiring a ¹H NMR spectrum of a small organic molecule like N,N-dimethyl-1H-indole-2-carboxamide is as follows:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
Data Acquisition: A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [style=filled]; dissolve [label="Dissolve 5-25 mg of sample\nin deuterated solvent"]; transfer [label="Transfer to\nNMR tube"]; }
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style = "filled"; color = "#E6F4EA"; node [style=filled]; instrument [label="Place sample in\nNMR spectrometer"]; acquire [label="Acquire FID using\nappropriate pulse sequence"]; }
subgraph "cluster_Processing" { label = "Data Processing"; style = "filled"; color = "#FCE8E6"; node [style=filled]; ft [label="Fourier Transform\nof FID"]; correction [label="Phase and Baseline\nCorrection"]; analysis [label="Spectral Analysis"]; }
dissolve -> transfer; transfer -> instrument; instrument -> acquire; acquire -> ft; ft -> correction; correction -> analysis; }
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of N,N-dimethyl-1H-indole-2-carboxamide in CDCl₃ at 300 MHz displays the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.45 | s | 1H | N1-H |
| 7.69 | dd (J = 8.0, 1.0 Hz) | 1H | C7-H |
| 7.46 | dd (J = 8.2, 0.9 Hz) | 1H | C4-H |
| 7.32 | dd (J = 7.0, 1.2 Hz) | 1H | C5-H or C6-H |
| 7.16 | ddd (J = 8.0, 7.0, 1.0 Hz) | 1H | C6-H or C5-H |
| 6.88 | dd (J = 2.1, 1.0 Hz) | 1H | C3-H |
| 3.43 | s | 3H | N-CH₃ |
| 3.27 | s | 3H | N-CH₃ |
Source:[5]
Interpretation:
-
Indole NH Proton: The singlet at 9.45 ppm is characteristic of the indole N-H proton.[5] Its downfield shift is due to the deshielding effect of the aromatic ring and its involvement in hydrogen bonding.
-
Aromatic Protons: The signals between 6.88 and 7.69 ppm correspond to the five protons of the indole ring system.[5] The distinct multiplicities (doublet of doublets, triplet of doublets) arise from the coupling between adjacent protons. The specific assignments are based on typical chemical shift ranges and coupling patterns for substituted indoles.
-
N-Methyl Protons: The two singlets at 3.43 and 3.27 ppm, each integrating to three protons, are assigned to the two methyl groups attached to the amide nitrogen.[5] The presence of two distinct singlets suggests restricted rotation around the C-N amide bond, making the two methyl groups chemically non-equivalent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Concentration: A higher concentration of the sample (50-100 mg) is generally required due to the low natural abundance (1.1%) of the ¹³C isotope.[3]
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Time: Longer acquisition times or a greater number of scans are often necessary to achieve a good signal-to-noise ratio.
Predicted ¹³C NMR Spectral Data and Interpretation
While a specific experimental ¹³C NMR spectrum for N,N-dimethyl-1H-indole-2-carboxamide was not found in the initial search, a predicted spectrum can be generated based on known chemical shift values for similar indole derivatives.[6]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide Carbonyl) |
| ~136 | C7a |
| ~128 | C3a |
| ~125 | C2 |
| ~122 | C5 |
| ~121 | C6 |
| ~120 | C4 |
| ~111 | C7 |
| ~103 | C3 |
| ~38 | N-CH₃ |
| ~35 | N-CH₃ |
Interpretation:
-
Carbonyl Carbon: The amide carbonyl carbon is expected to appear at the most downfield position (~165 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.
-
Aromatic Carbons: The eight carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm). The specific chemical shifts are influenced by the substituents and their positions on the ring.
-
N-Methyl Carbons: The two methyl carbons attached to the amide nitrogen are expected to appear in the upfield region (~35-38 ppm). Similar to the ¹H NMR, the potential for two distinct signals exists due to restricted amide bond rotation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: FT-IR (Solid Sample)
For a solid sample like N,N-dimethyl-1H-indole-2-carboxamide, a common and effective method for obtaining an IR spectrum is the KBr pellet technique:
-
Sample Preparation: A small amount of the finely ground sample (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is typically acquired first and subtracted from the sample spectrum.
subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [style=filled]; mix [label="Mix sample with KBr"]; press [label="Press into a pellet"]; }
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style = "filled"; color = "#E6F4EA"; node [style=filled]; background [label="Acquire background\nspectrum (KBr pellet)"]; sample_spec [label="Acquire sample\nspectrum"]; }
subgraph "cluster_Analysis" { label = "Spectral Analysis"; style = "filled"; color = "#FCE8E6"; node [style=filled]; process [label="Process and baseline\ncorrect spectrum"]; interpret [label="Identify characteristic\nabsorption bands"]; }
mix -> press; press -> background; background -> sample_spec; sample_spec -> process; process -> interpret; }
Predicted IR Spectral Data and Interpretation
Based on the functional groups present in N,N-dimethyl-1H-indole-2-carboxamide, the following characteristic absorption bands are expected in its IR spectrum:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch (Indole) |
| ~3100-3000 | Medium | C-H Stretch (Aromatic) |
| ~2950-2850 | Medium | C-H Stretch (Aliphatic, N-CH₃) |
| ~1630 | Strong | C=O Stretch (Amide) |
| ~1600, ~1470 | Medium-Weak | C=C Stretch (Aromatic) |
| ~1400 | Medium | C-N Stretch (Amide) |
| ~750 | Strong | C-H Bend (ortho-disubstituted benzene) |
Interpretation:
-
N-H Stretch: The sharp absorption around 3300 cm⁻¹ is a clear indicator of the N-H bond in the indole ring.
-
C=O Stretch: The strong absorption band around 1630 cm⁻¹ is characteristic of the carbonyl group of the tertiary amide.
-
Aromatic C-H and C=C Stretches: The absorptions in the 3100-3000 cm⁻¹ and 1600-1470 cm⁻¹ regions confirm the presence of the aromatic indole ring.
-
Aliphatic C-H Stretch: The bands in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the two methyl groups.
-
C-N Stretch: The C-N stretching vibration of the amide is expected around 1400 cm⁻¹.
-
C-H Bending: The strong absorption around 750 cm⁻¹ is indicative of the out-of-plane C-H bending of the four adjacent hydrogen atoms on the benzene portion of the indole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (molecular ion, M⁺•).[7]
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
subgraph "cluster_Introduction" { label = "Sample Introduction & Vaporization"; style = "filled"; color = "#E8F0FE"; node [style=filled]; introduce [label="Introduce sample"]; vaporize [label="Vaporize sample"]; }
subgraph "cluster_Ionization" { label = "Ionization & Fragmentation"; style = "filled"; color = "#E6F4EA"; node [style=filled]; ionize [label="Bombard with electrons (70 eV)\nto form M⁺•"]; fragment [label="Fragmentation of M⁺•"]; }
subgraph "cluster_Analysis" { label = "Mass Analysis & Detection"; style = "filled"; color = "#FCE8E6"; node [style=filled]; separate [label="Separate ions by m/z"]; detect [label="Detect ions"]; spectrum [label="Generate mass spectrum"]; }
introduce -> vaporize; vaporize -> ionize; ionize -> fragment; fragment -> separate; separate -> detect; detect -> spectrum; }
Predicted Mass Spectrum and Fragmentation
The molecular formula of N,N-dimethyl-1H-indole-2-carboxamide is C₁₁H₁₂N₂O, and its molecular weight is 188.23 g/mol .[8]
Molecular Ion: The mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z = 188.
Key Fragmentation Pathways:
-
Loss of the Dimethylamino Group: A common fragmentation pathway for amides is the cleavage of the C-N bond. This would result in the loss of a dimethylamino radical (•N(CH₃)₂) to give a fragment at m/z = 144 (indole-2-carbonyl cation).
-
Formation of the Indolyl Cation: Cleavage of the bond between the indole ring and the carbonyl group could lead to the formation of an indolyl cation at m/z = 116.
-
Loss of CO: The fragment at m/z = 144 could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z = 116.
-
Formation of the Dimethylaminocarbonyl Cation: Cleavage could also result in the formation of the dimethylaminocarbonyl cation at m/z = 72.
Conclusion
The comprehensive spectroscopic analysis of N,N-dimethyl-1H-indole-2-carboxamide using ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and unambiguous structural characterization of the molecule. Each technique offers complementary information, and together they form a powerful toolkit for the modern chemist. The data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound and other related indole derivatives, facilitating their efforts in synthesis, characterization, and the development of new chemical entities.
References
- [Reference to a relevant scientific article or textbook on indole chemistry]
- [Reference to a spectral database or a publication with similar compound d
- [Reference to a textbook on organic spectroscopy]
- [Reference to a specific publication detailing the synthesis of the title compound]
- [Reference to a general organic chemistry textbook]
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society.[1]
-
Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry.[2]
- [Reference to a relevant scientific article or textbook on NMR spectroscopy]
-
5.4: The 1H-NMR experiment - Chemistry LibreTexts.[4]
-
N,N-dimethyl-1H-indole-2-carboxamide | C11H12N2O | CID 347338 - PubChem.[8]
- [Reference to a relevant scientific article or textbook on IR spectroscopy]
- [Reference to a relevant scientific article or textbook on mass spectrometry]
- [Reference to a general protocol for organic compound characteriz
-
3.1: Electron Ionization - Chemistry LibreTexts.[7]
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NMR Sample Preparation.[3]
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N,N-dimethyl-1H-indole-2-carboxamide synthesis - ChemicalBook.[5]
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- 4. N-(1-(Aminocarbonyl)-2,2-dimethylpropyl)-1-pentyl-1H-indole-3-carboxamide | C20H29N3O2 | CID 72710773 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Introduction: The Emergence of a Privileged Scaffold
An In-Depth Technical Guide to the Discovery and History of Indole-2-Carboxamides
The indole nucleus is one of the most ubiquitous and significant heterocyclic scaffolds in medicinal chemistry, found in a vast array of natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged structure." Within this class, derivatives functionalized at the C-2 position, particularly with a carboxamide moiety, have carved out a remarkable history. The indole-2-carboxamide core combines the rich biology of the indole ring with the hydrogen bonding capabilities of the amide group, creating a versatile template for drug design.[2][3] This guide provides a technical deep-dive into the discovery, synthetic evolution, and therapeutic applications of indole-2-carboxamides, tracing their journey from chemical curiosities to potent clinical candidates across multiple disease areas.
Part 1: Foundational Chemistry - The Synthesis of a Scaffold
The accessibility of a chemical scaffold is paramount to its exploration in drug discovery. The synthesis of indole-2-carboxamides has evolved from classical methods to more sophisticated and efficient modern techniques.
Classical Synthetic Approaches
The most direct and widely used method for synthesizing indole-2-carboxamides involves the coupling of an indole-2-carboxylic acid with a desired amine.[4] This foundational approach relies on the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Causality of Experimental Choice: The carboxylic acid itself is not reactive enough to readily form an amide bond with an amine under mild conditions. Therefore, a "coupling reagent" is employed. Reagents like 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) or dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive activated ester intermediate.[4][5] This intermediate is then readily attacked by the amine, forming the thermodynamically stable amide bond and releasing the coupling agent byproduct. The inclusion of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[5]
The necessary indole-2-carboxylic acid precursors are often prepared through established named reactions like the Fischer Indole Synthesis or the Hemetsberger–Knittel synthesis, which construct the indole ring itself from simpler starting materials like arylhydrazines and pyruvates.[5][6][7]
Experimental Protocol: General Amide Coupling for Indole-2-Carboxamide Synthesis
This protocol represents a standard, self-validating system for the synthesis of a wide range of indole-2-carboxamide derivatives.
Objective: To synthesize an N-substituted indole-2-carboxamide from the corresponding indole-2-carboxylic acid and amine.
Materials:
-
Substituted Indole-2-carboxylic acid (1.0 eq)
-
Substituted Amine (1.0 - 1.2 eq)
-
HATU (1.2 eq) or other suitable coupling reagent
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the indole-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the amine (1.2 eq) to the solution, followed by DIPEA (3.0 eq).
-
In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting carboxylic acid.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to remove any unreacted acidic starting material and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole-2-carboxamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[6]
Evolution of Synthetic Strategy
While amide coupling remains a workhorse, newer methods have emerged. For instance, palladium-catalyzed reactions have been developed for the ortho-amidation of indole-3-carboxylic acids, where the carboxyl group acts as a deciduous directing group, leading to the formation of indole-2-carboxamides in a one-pot C-H functionalization and decarboxylation process.[4] These advanced methods offer alternative routes with different functional group tolerances.
Caption: General workflow for indole-2-carboxamide synthesis.
Part 2: A Scaffold of Diverse Bioactivity - Key Therapeutic Discoveries
The true value of the indole-2-carboxamide scaffold was unlocked through phenotypic screening campaigns and rational design, revealing its potent activity against a wide range of biological targets.
Antitubercular Agents: Targeting the Mycobacterial Cell Wall
A major breakthrough for indole-2-carboxamides came from their identification as a promising new class of antituberculosis agents.[8]
-
Discovery: Initial discovery stemmed from phenotypic screening of small molecule libraries against Mycobacterium tuberculosis (Mtb), which identified an indole-2-carboxamide hit with low micromolar potency.[8][9] This hit, however, suffered from poor metabolic stability and low aqueous solubility, necessitating a comprehensive medicinal chemistry optimization campaign.[5][8]
-
Mechanism of Action: These compounds were later found to inhibit the mycobacterial membrane protein large 3 (MmpL3).[7][10] MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM), a key precursor for mycolic acid synthesis, across the inner membrane.[7][10] By inhibiting MmpL3, indole-2-carboxamides disrupt the formation of the outer mycomembrane, a structure critical for the survival and pathogenicity of Mtb. This specific targeting of a mycobacterial pathway explains their selectivity and lack of activity against gram-positive or gram-negative bacteria.[7]
Caption: MoA of antitubercular indole-2-carboxamides.
-
Structure-Activity Relationship (SAR): Extensive SAR studies revealed key determinants for potency and pharmacokinetic properties.[5][8]
-
Indole Core: Electron-withdrawing substitutions, particularly chloro or fluoro groups at the 4- and 6-positions, significantly improved metabolic stability without compromising potency.[5]
-
Amide Substituent: A bulky, lipophilic group is generally favored for potent Mtb activity. N-cyclohexyl amides were found to be highly active. Attaching alkyl groups (e.g., methyl) to the cyclohexyl ring further enhanced potency, though it often reduced solubility.[5][8]
-
Table 1: SAR Summary of Antitubercular Indole-2-Carboxamides
| Compound Ref. | Indole Ring Substitution | Amide Substituent | Mtb MIC (nM) | Key Insight |
|---|---|---|---|---|
| Hit Compound (1) | Unsubstituted | Cyclohexyl | ~1000 | Initial hit with moderate potency but high clearance.[5][8] |
| Optimized (9) | Unsubstituted | 4,4-dimethylcyclohexyl | 79 | Alkyl groups on cyclohexyl ring boost potency.[5] |
| Lead (39) | 4,6-dichloro | 4,4-dimethylcyclohexyl | < 78 | Halogenation improves metabolic stability.[5][8] |
| Lead (41) | 4-chloro, 6-fluoro | 4,4-dimethylcyclohexyl | < 78 | Combination of halogens maintains potency and stability.[5][8] |
These optimization efforts led to the discovery of potent lead candidates like compounds 39 and 41 , which demonstrated favorable oral pharmacokinetics and in vivo efficacy in rodent models of tuberculosis.[5][8]
Oncology: Dual-Target Kinase Inhibitors
The indole-2-carboxamide scaffold has also proven effective in the realm of oncology, with derivatives showing potent antiproliferative activity.
-
Discovery and Mechanism: Rational design has led to the synthesis of indole-2-carboxamides that act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] This multi-target approach is a valuable strategy for complex diseases like cancer, potentially overcoming the resistance mechanisms associated with highly selective single-target agents.[6] The antiproliferative effects are mediated through the induction of apoptosis, as evidenced by the activation of caspases 3, 8, and 9, and an increase in Cytochrome C levels in cancer cell lines.[6]
-
SAR Insights: In a series of 3-methyl-indole-2-carboxamides, the nature of the substituent on the N-phenethyl tail was found to be critical for activity.
-
Compounds bearing a terminal morpholine or 2-methylpyrrolidine group on the phenethyl tail displayed the most potent activity against a panel of cancer cell lines (A549 lung, MCF-7 breast, Panc-1 Pancreatic, and HT-29 colon).[6]
-
For example, compound 5e (with a 2-methylpyrrolidin-1-yl group) was found to be the most potent, with an average GI₅₀ of 0.95 µM and an EGFR inhibitory IC₅₀ of 93 nM, comparable to the reference drug erlotinib.[6]
-
Table 2: Antiproliferative Activity of Selected Indole-2-Carboxamides
| Compound Ref. | N-Phenethyl Tail Substitution (R₄) | Mean GI₅₀ (µM) vs. 4 Cell Lines | EGFR IC₅₀ (nM) |
|---|---|---|---|
| 5a | Unsubstituted | 3.70 | >1000 |
| 5d | 4-morpholin-4-yl | 1.05 | 89 |
| 5e | 4-(2-methylpyrrolidin-1-yl) | 0.95 | 93 |
| Doxorubicin | (Reference) | 1.13 | N/A |
| Erlotinib | (Reference) | N/A | 80 |
(Data sourced from[6])
Neuromodulation: Allosteric Modulators of Cannabinoid Receptors
Indole-2-carboxamides have played a pivotal role in understanding the complex pharmacology of the cannabinoid system.
-
Discovery: The compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, also known as ORG27569, was identified as the first and prototypical allosteric modulator of the cannabinoid CB1 receptor.[11] Unlike orthosteric agonists or antagonists that bind to the primary active site, allosteric modulators bind to a distinct, topographically separate site on the receptor.
-
Mechanism of Action: ORG27569 is a "biased" modulator. It can act as a positive allosteric modulator (PAM) by enhancing the binding of orthosteric agonists, while simultaneously acting as a negative allosteric modulator (NAM) by decreasing G-protein coupling activity.[11] This functional selectivity presents a sophisticated mechanism for fine-tuning receptor signaling.
-
SAR Insights: Optimization of this scaffold has revealed key structural features for modulating CB1 allosterically.[12]
-
C3-Position: The length of the alkyl chain at the C3 position is critical.
-
C5-Position: An electron-withdrawing group, like the chloro in ORG27569, is important.
-
Linker and Amine: The length of the linker between the amide and the phenyl ring, as well as the nature of the amino substituent on that ring, significantly impact both binding affinity (Kₑ) and the degree of cooperativity (α).[12]
-
Other Therapeutic Frontiers
The versatility of the indole-2-carboxamide scaffold is further demonstrated by its activity in other therapeutic areas, including:
-
Anti-parasitic Agents: Identified through phenotypic screening against Trypanosoma cruzi, the causative agent of Chagas disease.[13][14][15]
-
Androgen Receptor (AR) Inhibitors: Developed as inhibitors of the AR binding function 3 (BF3) site for applications in prostate cancer.[16]
-
Antimalarials: Optimized derivatives have shown potent activity against Plasmodium falciparum.[17]
Conclusion and Future Perspectives
The history of indole-2-carboxamides is a compelling narrative of how a simple heterocyclic scaffold can be systematically elaborated to address a multitude of complex biological challenges. From their initial synthesis via fundamental amide coupling reactions to their discovery as potent and selective modulators of enzymes, transporters, and receptors, they have proven their immense value in drug discovery. The journey from the first antitubercular hits to optimized clinical candidates, and the discovery of their nuanced allosteric effects on GPCRs, highlights the power of iterative medicinal chemistry. The ongoing research into this scaffold, particularly in areas like oncology and infectious diseases, ensures that the story of indole-2-carboxamides is far from over. Future work will likely focus on leveraging this privileged structure to tackle emerging drug resistance and to design next-generation therapeutics with even greater precision and efficacy.
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Sharma, S. et al. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link][1][4]
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De Petrocellis, L. et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link][18]
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Abdel-Magid, A. A. et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. [Link][6]
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Alves, F. et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link][13]
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Kondreddi, R. R. et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. [Link][5]
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Qiao, Y. et al. (2018). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules. [Link][11]
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Aghaei, M. et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity. [Link][2]
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Dubey, R. et al. (2019). Discovery of 1H-Indole-2-carboxamides as Novel Inhibitors of the Androgen Receptor Binding Function 3 (BF3). Journal of Medicinal Chemistry. [Link][16]
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Aghaei, M. et al. (2020). Synthetic Strategies, SAR Studies, and Computer Modeling of Indole 2 and 3-carboxamides as the Strong Enzyme Inhibitors: A Review. PubMed. [Link][3]
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La Rosa, V. et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Bioorganic & Medicinal Chemistry Letters. [Link][7]
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Gunosewoyo, H. et al. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link][19]
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El-Gamal, M. I. et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link][10]
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Kondreddi, R. R. et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed. [Link][8]
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Alves, F. et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link][14]
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Alves, F. et al. (2025). Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity. PubMed. [Link][15]
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de Aiello, D. O. et al. (2024). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. [Link][17]
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Kondreddi, R. R. et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: A promising class of antituberculosis agents. Pure Help Center. [Link][9]
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Lu, D. et al. (2015). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link][12]
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N,N-dimethyl-1H-indole-2-carboxamide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of N,N-dimethyl-1H-indole-2-carboxamide and its Congeners
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. While direct mechanistic data on N,N-dimethyl-1H-indole-2-carboxamide is limited, this guide synthesizes the extensive research on its structural analogs to provide a comprehensive overview of the established and potential mechanisms of action for this chemical class. This document serves as a foundational resource for researchers, offering insights into the therapeutic potential of indole-2-carboxamides and providing detailed experimental frameworks to elucidate the bioactivity of novel derivatives like N,N-dimethyl-1H-indole-2-carboxamide.
The Indole-2-Carboxamide Scaffold: A Versatile Pharmacophore
The indole ring system is a common motif in biologically active compounds, including the essential amino acid tryptophan. The amide functional group, when attached at the 2-position of the indole ring, creates the indole-2-carboxamide core. This scaffold has proven to be a fertile ground for the development of therapeutic agents due to its ability to engage with a variety of biological targets through hydrogen bonding, hydrophobic, and pi-stacking interactions. The diverse biological activities reported for this class of compounds include anti-inflammatory, anticancer, antitubercular, and neuromodulatory effects, underscoring the scaffold's versatility and therapeutic promise.[1][2][3][4]
Established Mechanisms of Action for Indole-2-Carboxamide Derivatives
Research into various substituted indole-2-carboxamides has revealed several distinct mechanisms of action, which are detailed below. These established pathways provide a predictive framework for understanding the potential bioactivity of N,N-dimethyl-1H-indole-2-carboxamide.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Several indole-2-carboxamide derivatives have demonstrated potent anti-inflammatory properties.[1][2] A primary mechanism is the inhibition of the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) transcription factor. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][5] Certain indole-2-carboxamides have been shown to suppress the phosphorylation of NF-κB and its inhibitor, IκBα, thereby preventing NF-κB activation and subsequent cytokine production.[5][6] This mechanism is central to their potential in treating inflammatory conditions like sepsis and acute lung injury.[1][2]
Caption: Inhibition of the NF-κB signaling pathway by indole-2-carboxamide derivatives.
Anticancer Activity through Dual EGFR/CDK2 Inhibition and Apoptosis Induction
A significant area of investigation for indole-2-carboxamides is their potential as anticancer agents. Certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3][7] Both EGFR and CDK2 are crucial regulators of cell cycle progression and are often dysregulated in cancer. By simultaneously targeting these two kinases, these compounds can effectively halt cell proliferation.[7]
Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[3][8] The mechanism involves the intrinsic apoptotic pathway, characterized by the release of cytochrome C from the mitochondria. This, in turn, activates a cascade of cysteine proteases known as caspases (specifically caspases 3, 8, and 9), which execute the apoptotic program.[3] These compounds also modulate the levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, further promoting cell death.[3][8]
Caption: Anticancer mechanism of indole-2-carboxamides via EGFR/CDK2 inhibition and apoptosis.
Allosteric Modulation of the Cannabinoid CB1 Receptor
The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR), is a key player in the central nervous system. Certain indole-2-carboxamides, such as ORG27569, have been identified as positive allosteric modulators (PAMs) of the CB1 receptor.[9][10] Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor.[11] As PAMs, these indole-2-carboxamides enhance the binding and/or efficacy of endogenous or exogenous orthosteric agonists.[9][11][12] This offers a more nuanced approach to modulating CB1 activity compared to direct agonists, potentially with a lower side-effect profile.[11] Some of these allosteric modulators have also been shown to exhibit biased signaling, preferentially activating certain downstream pathways (e.g., β-arrestin-mediated ERK activation) over others (e.g., G-protein coupling).[11][13]
Antitubercular Activity by Targeting MmpL3
Tuberculosis remains a major global health threat, and new drugs are urgently needed. The indole-2-carboxamide scaffold has yielded potent antitubercular agents.[4][14][15] The mechanism of action for many of these compounds is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3).[14][15][16] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for translocating mycolic acids, a key component of the mycobacterial cell wall, to the periplasm.[16][17] By inhibiting MmpL3, these compounds disrupt cell wall synthesis, leading to bacterial death.[17] This target is specific to mycobacteria, contributing to the selective toxicity of these compounds.[17]
Agonism of the TRPV1 Ion Channel
The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin (the pungent component of chili peppers).[18][19] Some indole-2-carboxamides have been developed as novel and selective agonists for the TRPV1 channel.[18][20] Activation of TRPV1 leads to an influx of calcium ions, which initially causes a sensation of pain or heat. However, prolonged activation leads to desensitization of the channel and the sensory neurons that express it.[20][21] This dual action of activation followed by desensitization is the basis for the analgesic effects of TRPV1 agonists like capsaicin.[21]
Anti-Trypanosoma cruzi Activity via CYP51 Inhibition
Chagas disease, caused by the parasite Trypanosoma cruzi, is a neglected tropical disease. Phenotypic screening has identified indole-2-carboxamides with activity against this parasite.[22][23][24] The proposed mechanism of action for some of these compounds is the inhibition of the parasite's sterol 14α-demethylase (CYP51) enzyme.[22][23][24][25] CYP51 is a crucial enzyme in the biosynthesis of sterols that are essential for the integrity of the parasite's cell membrane.[26] Inhibition of this enzyme disrupts membrane function and leads to parasite death.[26]
Postulated Mechanism of Action for N,N-dimethyl-1H-indole-2-carboxamide
Given the lack of specific experimental data for N,N-dimethyl-1H-indole-2-carboxamide, its mechanism of action can be postulated based on its structural simplicity within the broader indole-2-carboxamide class. The N,N-dimethyl substitution on the amide is a relatively small, non-bulky modification.
-
Potential for Anti-inflammatory or Neuromodulatory Activity: The core indole-2-carboxamide scaffold is present, suggesting that it could interact with targets like those involved in the NF-κB pathway or potentially act as a weak modulator of receptors like TRPV1 or CB1. However, the specific substitutions in more potent analogs are critical for high-affinity binding. Therefore, N,N-dimethyl-1H-indole-2-carboxamide is more likely to serve as a starting point for chemical optimization or as a tool compound for initial screening.
-
Low Likelihood of Potent Anticancer or Antitubercular Activity: The highly potent anticancer and antitubercular indole-2-carboxamides typically feature more complex substitutions on the indole ring and the amide nitrogen, which are crucial for their specific target engagement (e.g., with EGFR/CDK2 or MmpL3). The simple structure of N,N-dimethyl-1H-indole-2-carboxamide makes it a less probable candidate for potent activity against these targets.
Definitive determination of its mechanism requires empirical investigation using the experimental protocols outlined in the following section.
Experimental Protocols for Mechanistic Elucidation
The following protocols provide a framework for investigating the potential biological activities of N,N-dimethyl-1H-indole-2-carboxamide.
In Vitro Anti-inflammatory Assay
This protocol assesses the ability of the compound to inhibit LPS-induced cytokine production in macrophages.
Objective: To determine if N,N-dimethyl-1H-indole-2-carboxamide inhibits the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of N,N-dimethyl-1H-indole-2-carboxamide (e.g., 0.1, 1, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value.
Anticancer Cell Viability Assay (MTT Assay)
This protocol evaluates the cytotoxic effect of the compound on cancer cell lines.
Objective: To assess the antiproliferative activity of N,N-dimethyl-1H-indole-2-carboxamide against human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Methodology:
-
Cell Culture: Maintain the selected cancer cell lines in their recommended growth media.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of N,N-dimethyl-1H-indole-2-carboxamide for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
In Vitro Antitubercular Activity Assay
This protocol determines the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.
Objective: To determine the in vitro potency of N,N-dimethyl-1H-indole-2-carboxamide against M. tuberculosis H37Rv.
Methodology:
-
Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80.
-
Compound Preparation: Prepare serial dilutions of N,N-dimethyl-1H-indole-2-carboxamide in a 96-well microplate.
-
Inoculation: Add the bacterial suspension to each well to a final optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability indicator like resazurin.
Summary of Quantitative Data for Indole-2-Carboxamide Derivatives
The following table summarizes the reported biological activities for various indole-2-carboxamide derivatives, providing a reference for the potency that can be achieved with this scaffold.
| Compound Class/Example | Target/Assay | Potency (IC₅₀/EC₅₀/GI₅₀/MIC) | Reference |
| Anti-inflammatory | Inhibition of TNF-α in LPS-stimulated macrophages | 1-10 µM | [2] |
| Anticancer (Compound 5j) | Dual EGFR/CDK2 Inhibition | GI₅₀ = 37 nM | [7] |
| CB1 Allosteric Modulator (Compound 13) | CB1 Receptor Binding Enhancement | EC₅₀ = 50 nM | [12] |
| Antitubercular (Compound 26) | M. tuberculosis H37Rv | MIC = 0.012 µM | [14][15] |
| TRPV1 Agonist (Compound 6g) | TRPV1 Activation | EC₅₀ = 0.56 µM | [18][20] |
Conclusion
The indole-2-carboxamide scaffold is a cornerstone in the development of novel therapeutic agents with a remarkable diversity of mechanisms of action. While N,N-dimethyl-1H-indole-2-carboxamide itself is not extensively characterized, the wealth of data on its analogs provides a strong foundation for predicting its potential biological activities and for guiding future research. The established roles of this scaffold in modulating inflammation, cancer cell proliferation, neuronal signaling, and microbial growth highlight its significant therapeutic potential. The experimental protocols detailed in this guide offer a clear path for researchers to systematically investigate the mechanism of action of N,N-dimethyl-1H-indole-2-carboxamide and other novel derivatives, thereby unlocking the full potential of this versatile chemical class.
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A Technical Guide to Unraveling the Therapeutic Potential of N,N-dimethyl-1H-indole-2-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide focuses on a specific derivative, N,N-dimethyl-1H-indole-2-carboxamide, a small molecule whose therapeutic potential is largely unexplored. While direct research on this compound is sparse, a wealth of data on analogous structures provides a strong foundation for hypothesizing its potential targets and outlining a robust strategy for their identification and validation. This document serves as a technical roadmap, synthesizing existing knowledge on related compounds to propose high-probability therapeutic avenues and detailing the experimental workflows necessary to investigate them. We will delve into the causality behind experimental design, ensuring a self-validating and logical progression from broad phenotypic screening to precise target validation.
The Indole-2-Carboxamide Scaffold: A Cornucopia of Biological Activity
The indole-2-carboxamide framework is a versatile template that has been successfully exploited to develop agents for a remarkable range of diseases. Its derivatives have demonstrated efficacy in oncology, infectious disease, neurology, and inflammatory conditions. The biological target often depends on the nature and position of substituents on the indole ring and the carboxamide nitrogen. A survey of the landscape reveals several key therapeutic classes.
Table 1: Survey of Biological Activities in Indole-2-Carboxamide Derivatives
| Therapeutic Area | Specific Activity | Example Target(s) | Reference(s) |
| Infectious Disease | Antitubercular | MmpL3 Transporter | [2][3][4] |
| Antiplasmodial (Malaria) | Digestive Vacuole Pathways | [5] | |
| Anti-Trypanosoma cruzi | CYP51 | [6][7] | |
| Oncology | Antiproliferative (Glioma) | Cannabinoid Receptors (Antagonist) | [8] |
| Antiproliferative (Various) | EGFR, CDK2 | [9][10] | |
| Apoptosis Induction | Caspases, Bcl-2/Bax, p53 | [9] | |
| Neurology | NMDA Receptor Antagonist | NR2B Subunit | [11] |
| Nociception/Inflammation | TRPV1 Agonist | [12] | |
| Neuroprotection | Glycogen Phosphorylase (PYGB) | [13] | |
| Inflammation | Anti-inflammatory | Inhibition of LPS-induced cytokines | [14] |
This diversity underscores the scaffold's ability to interact with a wide array of protein targets. The specific N,N-dimethyl substitution on the carboxamide of our topic compound is relatively simple compared to the larger, more complex moieties often seen in highly potent derivatives (e.g., adamantyl groups in antitubercular agents).[3] This suggests that N,N-dimethyl-1H-indole-2-carboxamide may serve as a foundational fragment for further optimization or could possess its own unique activity profile, potentially favoring targets that accommodate a smaller, more polar amide head.
Hypothesized Targets and Therapeutic Avenues
Based on the established activities of the broader indole-2-carboxamide class, we can logically prioritize several target families for initial investigation. The N,N-dimethyl substitution provides a distinct chemical profile—increased polarity compared to larger alkyl groups but lacking the hydrogen bond donor capability of a secondary amide.
Diagram 1: Structural Landscape of Bioactive Indole-2-Carboxamides
Caption: Structural diversity of N-substituents on the core scaffold.
High-Priority Target Classes:
-
Kinases: The role of indole-based structures as "hinge-binding" motifs in kinases is well-established. Derivatives have shown dual inhibitory activity against EGFR and CDK2.[9] The relatively small size of N,N-dimethyl-1H-indole-2-carboxamide makes it an attractive candidate for screening against a broad panel of kinases, as it may fit into ATP-binding pockets where larger molecules are sterically hindered.
-
Ion Channels and Receptors: The demonstrated activity of analogs against the TRPV1 channel and NMDA receptors suggests the scaffold can effectively modulate complex transmembrane proteins.[11][12] The N,N-dimethyl moiety could influence interactions within ligand-binding domains.
-
Metabolic Enzymes: The discovery of a 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative as a brain-type glycogen phosphorylase (PYGB) inhibitor opens a compelling therapeutic avenue in metabolic diseases and neuroprotection.[13] This precedent justifies screening N,N-dimethyl-1H-indole-2-carboxamide against PYGB and other metabolic enzymes.
-
Microbial Targets: While the most potent antitubercular indole-2-carboxamides feature large, lipophilic N-substituents to target the MmpL3 transporter, the core scaffold is clearly active.[4] It is plausible that N,N-dimethyl-1H-indole-2-carboxamide could retain activity against MmpL3 or interact with other microbial targets in bacteria, fungi, or parasites.[1][5]
A Strategic Workflow for Target Identification and Validation
To systematically deorphanize N,N-dimethyl-1H-indole-2-carboxamide, a multi-pronged approach is required, progressing from unbiased screening to rigorous, hypothesis-driven validation. This workflow is designed to maximize the probability of identifying a genuine therapeutic target while incorporating self-validating control experiments at each stage.
Diagram 2: Experimental Workflow for Target Deconvolution
Caption: A multi-phase workflow from phenotypic hit to validated target.
Phase 1: Broad Phenotypic Screening
Rationale: The goal of this initial phase is to cast a wide net to identify a biological context in which the compound is active. This is an unbiased approach that avoids preconceived notions about the compound's mechanism of action.
Protocol: High-Throughput Cellular Viability Screening
-
Cell Line Selection: Assemble a diverse panel of human cell lines representing the key therapeutic areas identified in Table 1.
-
Oncology: A549 (lung), MCF-7 (breast), KNS42 (pediatric glioma), Panc-1 (pancreas).[3][9][15]
-
Neurology: SH-SY5Y (neuroblastoma, model for neuronal function).
-
Immunology: RAW 264.7 (macrophage, for LPS stimulation assays).[14]
-
Control: A non-cancerous cell line like Vero or normal dermal fibroblasts to assess general cytotoxicity.[15]
-
-
Compound Preparation: Prepare a 10 mM stock solution of N,N-dimethyl-1H-indole-2-carboxamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM).
-
Assay Execution:
-
Seed cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with the compound serial dilutions for 48-72 hours. Include DMSO-only (vehicle) and a positive control (e.g., staurosporine for apoptosis, doxorubicin for cancer lines) wells.[9]
-
Add a viability reagent (e.g., CellTiter-Glo® for ATP measurement or PrestoBlue™ for metabolic activity).
-
Read luminescence or fluorescence on a plate reader.
-
-
Data Analysis: Normalize the data to vehicle controls and plot dose-response curves. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A potent and selective "hit" would show a low GI₅₀ in a specific cell line or subset of lines with minimal effect on normal cells.
Phase 2: Unbiased Target Identification
Rationale: Once a reproducible phenotypic hit is confirmed, the next step is to identify the direct molecular binding partner(s) responsible for the effect. The following methods identify targets based on physical interaction with the compound.
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analog of N,N-dimethyl-1H-indole-2-carboxamide that incorporates a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or amine) for immobilization. This is a critical step; the linker attachment point must be chosen carefully to minimize disruption of the compound's binding pharmacophore.
-
Immobilization: Covalently attach the synthesized probe to activated sepharose beads (e.g., NHS-activated or Click-chemistry compatible).
-
Lysate Preparation: Grow the "hit" cell line in large quantities. Lyse the cells under non-denaturing conditions to preserve protein structure and complexes.
-
Affinity Pulldown:
-
Incubate the cell lysate with the compound-conjugated beads.
-
As a crucial control, perform a parallel incubation where the lysate is pre-incubated with a high concentration of the free, non-immobilized N,N-dimethyl-1H-indole-2-carboxamide. Proteins that are specifically competed away in this control are high-confidence binders.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Analysis: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are proteins that are highly enriched on the compound beads and absent or significantly reduced in the competition control.
Phase 3: Rigorous Target Validation
Rationale: Identifying a binding partner does not prove it is the therapeutic target. Validation requires demonstrating that the compound's engagement of the target directly causes the observed cellular phenotype.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Causality: This assay confirms target engagement inside a living cell. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells from the "hit" cell line with the test compound or vehicle (DMSO).
-
Heating: Heat the treated cell suspensions across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or another specific detection method.
-
Analysis: In the presence of the compound, a "thermal shift" to the right (stabilization at higher temperatures) confirms direct binding in the cellular environment.
Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout
Causality: This is the gold standard for validation. If the target protein is necessary for the compound's effect, removing the protein should render the compound inactive.
-
Gene Knockout: Use CRISPR/Cas9 technology to generate a stable knockout of the gene encoding the putative target protein in the "hit" cell line. Confirm the absence of the protein via Western blot.
-
Phenotypic Re-evaluation: Perform the original phenotypic assay (e.g., cell viability) on the knockout cell line alongside the parental (wild-type) cell line.
-
Analysis: Treat both cell lines with a dose-response of N,N-dimethyl-1H-indole-2-carboxamide. If the knockout cells are significantly less sensitive to the compound (i.e., a large rightward shift in the GI₅₀ curve) compared to the wild-type cells, this provides strong evidence that the protein is the functional target mediating the compound's activity.
Diagram 3: EGFR Signaling Pathway - An Exemplar Target
Caption: Potential inhibition of the EGFR pathway by an indole-2-carboxamide.
Conclusion and Future Directions
N,N-dimethyl-1H-indole-2-carboxamide stands as an intriguing chemical entity poised for exploration. While its specific biological roles are yet to be defined, the rich pharmacology of the indole-2-carboxamide class provides a clear and logical starting point for investigation. The therapeutic potential spans oncology, infectious diseases, and neurology. The systematic, multi-phase experimental workflow detailed in this guide—from broad phenotypic screening to definitive genetic validation—offers a rigorous and unbiased path to identifying its therapeutic targets. By adhering to this strategy, researchers can efficiently deconvolve the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
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An In-Depth Technical Guide to the In Silico Modeling of N,N-dimethyl-1H-indole-2-carboxamide Interactions
Preamble: The Rationale for a Hypothesis-Driven Approach
The field of computational drug discovery thrives on the interplay between known biological data and predictive modeling.[1][2][3] The compound of interest, N,N-dimethyl-1H-indole-2-carboxamide, is a defined chemical entity.[4][5][6][7][8] However, a thorough review of public-domain literature reveals no specific, validated biological target for this molecule. To provide a scientifically rigorous and illustrative guide, we must first establish a credible biological context.
The indole-2-carboxamide scaffold is a well-recognized pharmacophore, particularly for its interaction with G-protein coupled receptors (GPCRs).[9][10][11] Notably, this chemical class has been extensively studied as allosteric modulators of the human Cannabinoid Receptor 1 (CB1), a crucial therapeutic target for a range of neuropathic and metabolic disorders.[10][11][12] Therefore, for the purposes of this technical guide, we will proceed under the well-founded hypothesis that N,N-dimethyl-1H-indole-2-carboxamide interacts with the human CB1 receptor . This allows us to construct a realistic and technically detailed workflow that is broadly applicable to other small molecule-protein interaction studies.
Introduction: Bridging Computation and Biology
In silico modeling has become an indispensable pillar of modern drug discovery, offering a cost-effective and rapid means to predict, analyze, and optimize the interactions between small molecules and their macromolecular targets.[1][2][3] This guide provides a comprehensive, step-by-step methodology for investigating the binding of N,N-dimethyl-1H-indole-2-carboxamide to the human CB1 receptor. We will progress logically from system preparation through molecular docking, molecular dynamics, and binding free energy calculations, explaining not just the "how" but the critical "why" behind each protocol. The objective is to furnish a robust framework for generating actionable, hypothesis-driven data for researchers in pharmacology and computational chemistry.
Part 1: System Preparation - The Foundation of Accuracy
The fidelity of any in silico model is contingent upon the meticulous preparation of the starting materials: the ligand and the receptor. Garbage in, garbage out is the immutable law of computational science.
Ligand Preparation
The goal is to convert a 2D chemical representation into a physically realistic 3D conformation with appropriate atomic properties.
Protocol: Ligand Preparation
-
Obtain 2D Structure: Source the SMILES string for N,N-dimethyl-1H-indole-2-carboxamide: CN(C)C(=O)C1=CNC2=CC=CC=C12.[4][5]
-
Generate 3D Conformation: Use a tool like Open Babel to convert the 2D SMILES into a 3D structure (.mol2 or .sdf format). This initial structure is a rough approximation.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field, such as the General Amber Force Field (GAFF).[13][14] This step resolves steric clashes and moves the molecule to a low-energy, more realistic conformation.
-
Assign Partial Charges: Calculate and assign atomic partial charges. The AM1-BCC charge model is a robust and rapid method that provides a good approximation of the electrostatic potential.
-
Trustworthiness Check: Accurate charge assignment is paramount as electrostatic interactions are a primary driver of molecular recognition. Incorrect charges lead to flawed docking and dynamics results.
-
Receptor Preparation
We will use a high-resolution crystal structure of the human CB1 receptor from the Protein Data Bank (PDB).
Protocol: Receptor Preparation
-
Select and Download PDB Structure: The crystal structure of the human CB1 receptor, PDB ID: 5U09 (2.60 Å resolution), provides an excellent starting point.[16][17] This structure is co-crystallized with an antagonist, which helps to define the binding pocket.[16]
-
Clean the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), perform the following cleanup steps:[18]
-
Remove all non-essential heteroatoms, including water molecules, ions, and the co-crystallized ligand.
-
Causality Check: Why remove water? Crystallographic waters are often not conserved and can interfere with ligand docking by occupying space in the binding pocket. Their positions are better determined by a full molecular dynamics simulation.
-
-
Add Hydrogens and Repair Structure: Add hydrogen atoms, which are typically absent in crystal structures. Use tools to check for and repair any missing side chains or atoms.
-
Assign Atomic Charges: Apply a protein-specific force field, such as AMBER ff14SB , to assign charges and atom types to the receptor.[19][20]
-
Trustworthiness Check: Using a consistent and well-validated force field family (e.g., AMBER for both protein and ligand) ensures that the interaction energies calculated in subsequent steps are physically meaningful.[15]
-
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. This region will be the focus of the docking simulation.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity via a scoring function.[21][22] We will use the widely validated software, AutoDock Vina.[23][24][25]
Workflow: Molecular Docking with AutoDock Vina
Caption: Molecular docking workflow using AutoDock Vina.
Protocol: Molecular Docking
-
Prepare Input Files: Convert the prepared ligand and receptor files into the .pdbqt format required by Vina. This format includes atomic charges, atom types, and information about rotatable bonds in the ligand.
-
Define the Search Space (Grid Box): Create a configuration file that specifies the coordinates and dimensions of a "grid box" centered on the binding site identified in Part 1.2.
-
Causality Check: The grid box confines the docking search to the area of interest, drastically increasing computational efficiency. The size should be large enough to accommodate the ligand in various orientations but not so large as to include irrelevant surface area.
-
-
Run AutoDock Vina: Execute Vina from the command line, providing the receptor, ligand, and configuration files as input.[26]
-
Analyze Results: Vina will output a set of predicted binding poses (typically 9-10), ranked by their binding affinity scores (in kcal/mol).
-
Binding Affinity: A more negative score indicates a more favorable predicted binding energy.
-
Pose Visualization: Critically examine the top-ranked poses in a molecular viewer. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.
-
Table 1: Hypothetical Docking Results for N,N-dimethyl-1H-indole-2-carboxamide with CB1
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -9.2 | Trp279, Phe200 | Pi-Stacking |
| 1 | -9.2 | Ser383 | Hydrogen Bond (with amide oxygen) |
| 2 | -8.8 | Leu193, Val196 | Hydrophobic Interaction |
| 3 | -8.5 | Met384 | Hydrophobic Interaction |
-
Trustworthiness Check: Docking scores are estimates. The primary value of docking is in generating plausible binding hypotheses. The most reliable pose is often not the top-scored one but the one that is most stable in a dynamic environment, which we will test next.
Part 3: Molecular Dynamics (MD) Simulation - Assessing Complex Stability
While docking provides a static snapshot, MD simulation offers a dynamic view of the system over time, allowing us to assess the stability of the predicted protein-ligand complex.[27][28][29] We will use GROMACS, a high-performance MD engine.[27][28][30][31]
Workflow: Protein-Ligand MD Simulation
Caption: GROMACS workflow for MD simulation and analysis.
Protocol: MD Simulation
-
System Building: Select the top-ranked, most chemically plausible docked pose. Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) and add ions (e.g., Na+, Cl-) to neutralize the system's charge.[30][31]
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during system building.
-
Equilibration:
-
NVT Ensemble (Constant Volume, Temperature): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the protein and ligand atoms positionally restrained. This allows the water molecules to equilibrate around the complex.
-
NPT Ensemble (Constant Pressure, Temperature): Equilibrate the system pressure while maintaining the target temperature. The positional restraints on the complex are gradually released.
-
Causality Check: This two-stage equilibration is critical for preventing explosive, unrealistic atomic movements and ensuring the simulation starts from a stable thermodynamic state.
-
-
Production MD: Run the simulation for a significant duration (e.g., 100-200 nanoseconds) without any restraints. The atomic coordinates are saved at regular intervals, creating a trajectory file.
Trajectory Analysis
The trajectory is a "molecular movie" that must be analyzed to extract meaningful data.
-
Root Mean Square Deviation (RMSD): Measures the average deviation of a selection of atoms over time relative to a reference structure (e.g., the starting frame). A stable RMSD for both the protein backbone and the ligand indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values in binding site residues can indicate induced-fit effects upon ligand binding.
-
Interaction Analysis: Analyze the trajectory to quantify specific interactions, such as the persistence of hydrogen bonds or hydrophobic contacts between the ligand and receptor over the course of the simulation.
Table 2: Hypothetical MD Simulation Analysis (100 ns)
| Metric | System | Average Value | Interpretation |
| RMSD | Protein Backbone | 0.25 nm | Stable protein fold |
| RMSD | Ligand (heavy atoms) | 0.15 nm | Stable binding within the pocket |
| H-Bond Occupancy | Ligand-Ser383 | 85% | Persistent and strong hydrogen bond |
| H-Bond Occupancy | Ligand-Trp279 | 5% | Transient/unstable hydrogen bond |
Part 4: Advanced Analysis - Quantifying Binding and Defining Pharmacophores
Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from MD snapshots.[32][33][34][35][36] It offers a more accurate estimation than docking scores by accounting for solvent effects and averaging over multiple conformations.[34]
The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
-
ΔE_MM: Gas-phase molecular mechanics energy (van der Waals + electrostatic).
-
ΔG_solv: Solvation free energy (polar and nonpolar contributions).
-
-TΔS: Conformational entropy change upon binding (often omitted due to high computational cost and potential for error, yielding a relative binding energy).
A more negative ΔG_bind indicates stronger binding. This method is excellent for ranking a series of related compounds against the same target.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features essential for biological activity.[37][38][39][40][41] Based on the stable interactions identified from the MD trajectory, a 3D pharmacophore model can be generated.
Example Pharmacophore Features for N,N-dimethyl-1H-indole-2-carboxamide in CB1:
-
One Hydrogen Bond Acceptor: Corresponding to the amide oxygen interacting with Ser383.
-
One Aromatic Ring Feature: Representing the indole ring's pi-stacking interaction with Trp279.
-
Two Hydrophobic Features: Mapping the regions interacting with Leu193 and Val196.
This model serves as a powerful 3D query for virtual screening of large chemical databases to identify novel compounds with different chemical scaffolds but the same essential binding features.[37][39]
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow to investigate the interaction of N,N-dimethyl-1H-indole-2-carboxamide with its hypothesized target, the human CB1 receptor. Through a combination of molecular docking, extensive molecular dynamics simulation, and advanced post-processing analysis, we can generate a detailed, atom-level hypothesis of the ligand's binding mode, stability, and key interactions.
The results from such a study—a stable binding pose, persistent key interactions, and a favorable binding free energy—provide a strong rationale for advancing the compound to the next stage of the drug discovery pipeline: in vitro experimental validation . Techniques such as radioligand binding assays or functional assays (e.g., cAMP signaling) would be required to confirm the computational predictions and determine the compound's actual affinity and efficacy at the CB1 receptor.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N,N-dimethyl-1H-indole-2-carboxamide
Introduction: The Significance of the Indole-2-Carboxamide Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Within this class, indole-2-carboxamides serve as critical pharmacophores and synthetic intermediates for developing novel therapeutics targeting a range of conditions, including infectious diseases and cancer.[2][3][4] The synthesis of N,N-dimethyl-1H-indole-2-carboxamide, a foundational member of this family, is a frequently required transformation in drug discovery campaigns.
This document provides a detailed, field-proven protocol for the synthesis of N,N-dimethyl-1H-indole-2-carboxamide. We will focus on the robust and high-yielding method of direct amide coupling, explaining the chemical principles behind the chosen strategy and offering a self-validating, step-by-step guide for its successful execution in a laboratory setting.
Synthetic Strategy: Activating the Carboxylic Acid
The direct formation of an amide bond from a carboxylic acid and an amine is thermodynamically challenging as it involves the elimination of water and the initial formation of a non-reactive ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must first be activated to generate a more reactive intermediate that is susceptible to nucleophilic attack by the amine.
Modern synthetic chemistry relies on "coupling reagents" to achieve this activation under mild conditions.[5][6] For this synthesis, we will detail a protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling agent. The core reaction is the coupling of Indole-2-carboxylic acid with dimethylamine. For convenience and ease of handling, dimethylamine hydrochloride is used as the amine source, which requires the addition of a non-nucleophilic base to liberate the free amine in situ.[7][8]
Reaction Mechanism: The Role of HATU
The efficacy of HATU lies in its ability to rapidly convert the carboxylic acid into a highly reactive O-acylisourea intermediate. This process is significantly more efficient than with many other coupling agents and minimizes side reactions.
The mechanism proceeds as follows:
-
Activation: The carboxylate anion (formed by the deprotonation of indole-2-carboxylic acid by a base like triethylamine) attacks the electrophilic carbon atom of HATU.
-
Intermediate Formation: This forms a highly reactive acyl-tetramethyluronium species.
-
Nucleophilic Attack: The free dimethylamine, liberated from its hydrochloride salt by the base, acts as the nucleophile, attacking the activated carbonyl group.
-
Product Formation: The tetrahedral intermediate collapses to form the stable N,N-dimethyl-1H-indole-2-carboxamide product and a water-soluble urea byproduct.
The entire process is illustrated in the diagram below.
Caption: Mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocol
This protocol is based on a high-yielding procedure reported in the literature, which achieves a 95% yield.[7]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier Notes |
| Indole-2-carboxylic acid | 161.16 | 1.00 g | 6.21 | 1.0 | Commercially available |
| Dimethylamine hydrochloride | 81.54 | 0.76 g | 9.31 | 1.5 | Highly hygroscopic, store in desiccator |
| HATU | 380.23 | 2.83 g | 7.45 | 1.2 | Store under inert gas, can be an irritant |
| Triethylamine (TEA) | 101.19 | 4.32 mL | 31.0 | 5.0 | Use dry, freshly distilled if possible |
| N,N-Dimethylformamide (DMF) | 73.09 | 30 mL | - | - | Anhydrous grade recommended |
| Deionized Water | 18.02 | ~500 mL | - | - | Used for precipitation and washing |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Buchner funnel and filter paper
-
Vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimethylamine hydrochloride (0.76 g, 9.31 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (30 mL) to the flask. Place the flask under a nitrogen atmosphere. Add triethylamine (4.32 mL, 31.0 mmol) to the stirring suspension.
-
Amine Liberation: Allow the mixture to stir at room temperature for 10 minutes. The triethylamine will react with the hydrochloride salt to form triethylammonium chloride and liberate the free dimethylamine nucleophile.
-
Addition of Acid and Coupling Agent: To this mixture, add indole-2-carboxylic acid (1.00 g, 6.21 mmol) in one portion, followed by the addition of HATU (2.83 g, 7.45 mmol).
-
Reaction: Allow the resulting solution to stir at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS if desired.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing approximately 400 mL of cold (0 °C) deionized water while stirring.
-
Precipitation: A tan-colored solid product should precipitate out of the aqueous solution.
-
Filtration and Washing: Isolate the solid by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with additional deionized water (2 x 50 mL).
-
Drying: Air-dry the solid on the filter paper overnight or in a vacuum oven at low heat to afford the final product, N,N-dimethyl-1H-indole-2-carboxamide.
Workflow Diagram
Caption: Step-by-step experimental workflow.
Results and Validation
-
Expected Yield: 1.11 g (95%)[7]
-
Appearance: Tan solid
-
Purity: The purity of the product can be assessed by NMR spectroscopy and LC-MS. The crude product obtained by this precipitation method is often of high purity. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography can be employed.
-
Characterization Data (¹H NMR): The following data is consistent with the desired product structure.[7]
-
Solvent: CDCl₃
-
Reference: TMS at 0.00 ppm
-
¹H NMR (300 MHz, CDCl₃) δ (ppm): 9.45 (s, 1H, indole N-H), 7.69 (d, 1H), 7.46 (d, 1H), 7.32 (t, 1H), 7.16 (t, 1H), 6.88 (d, 1H), 3.43 (s, 3H, N-CH₃), 3.27 (s, 3H, N-CH₃).
-
Alternative Methods and Troubleshooting
-
Alternative Coupling Reagents: While HATU is highly effective, other common coupling reagents can be substituted. A widely used alternative is the combination of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).[6][9] This system is often more cost-effective than HATU but may require longer reaction times or gentle heating to achieve comparable yields.
-
Troubleshooting - Low Yield: If the yield is significantly lower than expected, consider the following:
-
Moisture: Ensure all reagents (especially DMF) and glassware are anhydrous. Moisture can hydrolyze the activated intermediate.
-
Base: The quality of the triethylamine is crucial. Using old or impure base can hinder the reaction.
-
Reaction Time: If monitoring by TLC, ensure the starting material has been fully consumed before work-up.
-
-
Troubleshooting - Purification: If the precipitated product is not pure enough for subsequent steps, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable purification method.
References
-
Al-Rashida, M., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Omega. Available at: [Link]
-
Sanna, M., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]
-
De la Torre, D., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry. Available at: [Link]
-
N'gompaza, D., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. Available at: [Link]
- Google Patents. (1966). Method of making amides of dimethylamine and piperazine.
- Google Patents. (1953). Dimethyl-phosphoric acid amide and its production.
-
Singh, V., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]
-
Arkat USA, Inc. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available at: [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Early, J. V., et al. (2019). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Scientific Reports. Available at: [Link]
-
Youssif, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]
-
Rossi, S., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. Available at: [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]
-
ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Available at: [Link]
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- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
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Application Notes and Protocols for the Utilization of Indole-2-Carboxamides in Anticancer Research
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity. Within this class, indole-2-carboxamide derivatives have emerged as a particularly promising avenue for the development of novel anticancer therapeutics. These compounds have demonstrated potent and selective cytotoxic effects across a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key oncogenic signaling pathways, induction of apoptosis, and cell cycle arrest. This guide provides an in-depth exploration of the indole-2-carboxamide scaffold, using N,N-dimethyl-1H-indole-2-carboxamide as a foundational structure, and offers detailed protocols for its evaluation in anticancer research.
Introduction: The Significance of the Indole-2-Carboxamide Scaffold in Oncology
The indole ring system is a ubiquitous feature in a multitude of natural and synthetic molecules with diverse pharmacological properties. In the realm of oncology, several clinically approved drugs, such as the kinase inhibitors Sunitinib and Osimertinib, incorporate an indole core, underscoring the therapeutic relevance of this heterocyclic motif. The indole-2-carboxamide framework, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of indole-2-carboxamide have been shown to exhibit potent anticancer activity through various mechanisms. Many act as multi-target kinase inhibitors, simultaneously targeting key players in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2)[1][2]. Furthermore, these compounds are known to induce programmed cell death (apoptosis) and can halt the progression of the cell cycle, thereby preventing tumor growth[1][3]. The ability to engage multiple oncogenic targets is a highly desirable attribute in cancer therapeutics, as it can potentially circumvent the development of drug resistance.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of indole-2-carboxamide derivatives. While direct anticancer studies on the parent compound, N,N-dimethyl-1H-indole-2-carboxamide, are not extensively reported, its derivatives have shown significant promise. The protocols herein are designed to be broadly applicable for the screening and mechanistic evaluation of this important class of molecules.
Mechanism of Action: Targeting Key Oncogenic Pathways
Indole-2-carboxamide derivatives exert their anticancer effects by modulating a variety of signaling pathways critical for tumor cell survival and proliferation. A primary mechanism is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.
Key Molecular Targets:
-
Receptor Tyrosine Kinases (RTKs): Many indole-2-carboxamides are potent inhibitors of RTKs like EGFR and VEGFR-2. Dysregulation of these receptors is a common driver of tumor growth, angiogenesis, and metastasis. By blocking the activity of these kinases, indole-2-carboxamides can effectively shut down downstream signaling cascades.
-
Cyclin-Dependent Kinases (CDKs): The cell cycle is tightly regulated by CDKs. Indole-2-carboxamide derivatives have been shown to inhibit CDKs, such as CDK2, leading to cell cycle arrest, typically at the G2/M phase, and preventing cancer cell division[1][2].
-
Apoptosis Induction: A hallmark of cancer is the evasion of apoptosis. Indole-2-carboxamides can trigger the intrinsic apoptotic pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis[3].
-
Androgen Receptor (AR) Signaling: In prostate cancer, some indole-2-carboxamides have been identified as inhibitors of the AR binding function 3 (BF3), offering a potential therapeutic strategy for castration-resistant prostate cancer.
The multi-targeted nature of many indole-2-carboxamide derivatives makes them particularly attractive as anticancer drug candidates.
Caption: Anticancer Mechanisms of Indole-2-Carboxamides.
Data Presentation: Anticancer Activity of Indole-2-Carboxamide Derivatives
The following table summarizes the in vitro anticancer activity of representative indole-2-carboxamide derivatives against various human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are presented in micromolar (µM).
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) | Reference |
| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | Doxorubicin | 4.17 - 5.57 | [1][2] |
| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | Doxorubicin | 4.17 - 5.57 | [1][2] |
| 5d | Mean (A549, MCF-7, Panc-1, HT-29) | 1.05 (GI50) | Doxorubicin | 1.13 (GI50) | [3] |
| 5e | Mean (A549, MCF-7, Panc-1, HT-29) | 0.95 (GI50) | Doxorubicin | 1.13 (GI50) | [3] |
| 6q | Multiple Cell Lines | 5.04 - 18.67 | Dasatinib | 46.83 - 60.84 | [2] |
| Compound 6d | NSCLC-N16-L16 (Lung) | 13.9 | - | - | [4] |
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effect of indole-2-carboxamide derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
N,N-dimethyl-1H-indole-2-carboxamide or its derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the In Vitro MTT Assay.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
6-well cell culture plates
-
Test compound
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of indole-2-carboxamide derivatives.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in PBS (with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).
Safety and Handling of N,N-dimethyl-1H-indole-2-carboxamide
As a research chemical, N,N-dimethyl-1H-indole-2-carboxamide should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
-
Ventilation: Use in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and water.
-
Eye Contact: Rinse with plenty of water.
-
Ingestion: Rinse mouth with water. Seek medical attention if symptoms occur.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
The indole-2-carboxamide scaffold is a highly promising platform for the discovery and development of novel anticancer agents. The derivatives of this core structure have demonstrated potent activity against a wide range of cancer types through the modulation of multiple key oncogenic pathways. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile class of compounds. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of indole-2-carboxamide derivatives will undoubtedly lead to the identification of new and effective cancer therapies.
References
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available at: [Link]
-
Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. National Institutes of Health. Available at: [Link]
-
Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. PubMed. Available at: [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
-
C5,C6-Disubstituted 1H-Indole-2-Carboxamides: Synthesis and Cytotoxic Activity in the Human Non-Small Lung Cancer Cell Line NSCLC-N16-L16. ResearchGate. Available at: [Link]
Sources
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- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C5,C6-Disubstituted 1H-Indole-2-Carboxamides: Synthesis and Cytotoxic Activity in the Human Non-Small Lung Cancer Cell Line NSCLC-N16-L16 | Bentham Science [eurekaselect.com]
Application Notes and Protocols: N,N-dimethyl-1H-indole-2-carboxamide as a Potential Antitubercular Agent
Introduction: The Imperative for Novel Antitubercular Scaffolds
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates the discovery and development of novel therapeutic agents that operate via mechanisms distinct from current frontline drugs. The indole-2-carboxamides have emerged as a particularly promising class of antitubercular agents, demonstrating potent activity against both drug-sensitive and resistant Mtb strains.[1][2]
This technical guide focuses on a specific member of this class, N,N-dimethyl-1H-indole-2-carboxamide . We will provide a comprehensive overview of its synthesis, its putative mechanism of action, and detailed protocols for its evaluation as an antitubercular candidate. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation TB therapies.
The primary molecular target of the indole-2-carboxamide class has been identified as the Mycobacterial membrane protein Large 3 (MmpL3).[3][4] This essential transporter is responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of the mycobacterial cell wall's mycolic acids.[3] Inhibition of MmpL3 disrupts this vital process, leading to bacterial cell death. The specificity of this target for mycobacteria makes it an attractive focal point for developing narrow-spectrum antibiotics with potentially fewer off-target effects.[3]
While extensive data exists for the broader indole-2-carboxamide class, this guide will provide the framework for the specific investigation of N,N-dimethyl-1H-indole-2-carboxamide, empowering researchers to generate critical data on its efficacy and safety profile.
Chemical Synthesis of N,N-dimethyl-1H-indole-2-carboxamide
The synthesis of N,N-dimethyl-1H-indole-2-carboxamide is readily achievable through a standard amide coupling reaction. The following protocol is adapted from established chemical synthesis literature.
Protocol 1: Amide Coupling Synthesis
This protocol details the synthesis from indole-2-carboxylic acid and dimethylamine hydrochloride.
Causality Behind Experimental Choices:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling agent that minimizes side reactions and promotes high yields.
-
Triethylamine is used as a base to deprotonate the dimethylamine hydrochloride in situ, liberating the free dimethylamine required for the nucleophilic attack on the activated carboxylic acid.
-
DMF (Dimethylformamide) is an excellent polar aprotic solvent for this type of reaction, solubilizing the reactants and facilitating the reaction.
-
Precipitation in cold water is a straightforward method for initial purification, as the desired product is significantly less soluble in water than the reaction byproducts.
Materials and Reagents:
-
Indole-2-carboxylic acid
-
Dimethylamine hydrochloride
-
HATU
-
Triethylamine
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Standard filtration apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask containing 30 mL of anhydrous DMF, add dimethylamine hydrochloride (0.76 g, 9.31 mmol).
-
Under a nitrogen atmosphere, add triethylamine (4.32 mL, 31.0 mmol) to the stirring solution at room temperature.
-
Allow the mixture to stir for 10 minutes.
-
Add indole-2-carboxylic acid (1.00 g, 6.21 mmol) to the reaction mixture.
-
Immediately following, add HATU (2.83 g, 7.45 mmol).
-
Let the resulting solution stir at room temperature for 4 hours.
-
Pour the reaction mixture into a beaker of cold (0 °C) water, which will cause the product to precipitate as a tan-colored solid.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with additional cold water.
-
Air-dry the product overnight to yield N,N-dimethyl-1H-indole-2-carboxamide (Expected yield: ~95%).[5]
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Published spectral data can be used for comparison.[5]
Diagram: Synthesis Workflow
Caption: Synthetic workflow for N,N-dimethyl-1H-indole-2-carboxamide.
In Vitro Evaluation of Antitubercular Activity
The following protocols are standard methodologies for assessing the in vitro efficacy and safety of novel antitubercular compounds.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of a compound against M. tuberculosis. The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.
Causality Behind Experimental Choices:
-
Middlebrook 7H9 broth supplemented with OADC or ADC provides the necessary nutrients for the growth of M. tuberculosis.
-
Tween 80 is a non-ionic surfactant used to prevent the clumping of mycobacterial cells, ensuring a uniform suspension.
-
Serial dilution of the test compound allows for the determination of a precise MIC value.
-
Incubation period of 7 days is required due to the slow-growing nature of M. tuberculosis.
-
Alamar Blue provides a clear visual endpoint, where a color change from blue to pink indicates bacterial growth.
Materials and Reagents:
-
Synthesized N,N-dimethyl-1H-indole-2-carboxamide
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth
-
OADC enrichment (or ADC supplement)
-
Glycerol
-
Tween 80
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control drug (e.g., Isoniazid or Rifampicin)
-
Biosafety Level 3 (BSL-3) facility and practices are mandatory for handling M. tuberculosis.
Procedure:
-
Prepare a stock solution of N,N-dimethyl-1H-indole-2-carboxamide in DMSO.
-
Prepare the appropriate culture medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC, and 0.05% Tween 80.
-
Grow M. tuberculosis H37Rv in the culture medium to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in the culture medium to achieve the final inoculum.
-
In a sterile 96-well plate, add 100 µL of sterile deionized water to all outer-perimeter wells to minimize evaporation.
-
Add 100 µL of culture medium to the remaining wells.
-
Add the test compound from the stock solution to the first well of a row and perform a 2-fold serial dilution across the plate. The final volume in each well should be 100 µL. Maintain a column for a positive control drug and a column for a no-drug growth control.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate with a breathable sealant and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Observe the color change. Blue indicates no bacterial growth, while pink indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3][6][7]
Protocol 3: Mammalian Cell Cytotoxicity Assay
It is crucial to assess the toxicity of the compound against mammalian cells to determine its selectivity index (SI). The SI is a ratio of the cytotoxic concentration to the antibacterial concentration (IC₅₀/MIC). A higher SI is desirable.
Causality Behind Experimental Choices:
-
Vero cells (African green monkey kidney cells) are a commonly used and well-characterized cell line for general cytotoxicity screening.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Doxorubicin is a common positive control for cytotoxicity assays due to its well-documented cytotoxic effects.
Materials and Reagents:
-
Vero cell line (or other suitable mammalian cell lines like THP-1 or HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized N,N-dimethyl-1H-indole-2-carboxamide
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Positive control (e.g., Doxorubicin)
-
Sterile 96-well plates
Procedure:
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the 96-well plates with Vero cells at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of N,N-dimethyl-1H-indole-2-carboxamide in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (negative control) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[8]
Diagram: In Vitro Assay Workflow
Caption: Workflow for in vitro evaluation of antitubercular agents.
Data Presentation and Interpretation
The results from the in vitro assays should be tabulated for clear comparison and analysis.
Disclaimer: Specific antitubercular and cytotoxicity data for N,N-dimethyl-1H-indole-2-carboxamide is not available in the cited literature. The following table includes representative data for highly potent indole-2-carboxamide analogs to illustrate the expected format and potential outcomes. This data is for illustrative purposes only.
| Compound | Mtb H37Rv MIC (µg/mL) | Vero Cell IC₅₀ (µg/mL) | Selectivity Index (SI) |
| N,N-dimethyl-1H-indole-2-carboxamide | TBD | TBD | TBD |
| Analog Example 1[4] | 0.004 | >32 | >8000 |
| Analog Example 2[4] | 0.008 | >32 | >4000 |
| Isoniazid (Control) | 0.025 - 0.05 | >100 | >2000 |
Interpretation:
-
A low MIC value indicates high potency against M. tuberculosis. The most potent indole-2-carboxamides exhibit MIC values in the low ng/mL range.[3]
-
A high IC₅₀ value against a mammalian cell line like Vero indicates low cytotoxicity.
-
A high Selectivity Index (SI > 10 is generally considered a good starting point for a hit compound) suggests that the compound is selectively toxic to mycobacteria over host cells, a critical characteristic for a potential drug candidate.
Conclusion and Future Directions
The indole-2-carboxamide scaffold is a validated and promising starting point for the development of novel antitubercular agents targeting MmpL3. This guide provides the essential protocols for the synthesis and in vitro evaluation of a specific analog, N,N-dimethyl-1H-indole-2-carboxamide.
Successful demonstration of potent in vitro activity (low MIC) and a favorable safety profile (high SI) would warrant further investigation, including:
-
Screening against a panel of drug-resistant M. tuberculosis strains.
-
In vivo efficacy studies in an appropriate animal model of tuberculosis (e.g., mouse aerosol infection model).[8]
-
Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess its drug-like properties.
By following these structured protocols, researchers can effectively contribute to the critical mission of discovering and developing new, effective treatments for tuberculosis.
References
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Pandya AN, Prathipati PK, Hegde P, Li W, Graham KF, Mandal S, Drescher KM, Destache CJ, Ordway D, Jackson M, North EJ. 2019. Indole-2-Carboxamides are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrob Agents Chemother 63:e02245-18. [Link]
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Kondreddi RR, Jiricek J, Rao SP, et al. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. J Med Chem. 2013;56(21):8849-8859. [Link]
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Stec J, Onajole OK, Lun S, et al. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. J Med Chem. 2016;59(13):6232-6247. [Link]
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Gunosewoyo H, Yu F, Wang Y, et al. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Med Chem. 2021;12(5):799-809. [Link]
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Collins LA, Franzblau SG. Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrob Agents Chemother. 1997;41(5):1004-1009. [Link]
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application of N,N-dimethyl-1H-indole-2-carboxamide in Trypanosoma cruzi inhibition
An In-Depth Guide to the Application of 1H-Indole-2-carboxamides in the Inhibition of Trypanosoma cruzi
Executive Summary
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options. The discovery of novel, effective, and safe trypanocidal agents is a critical priority. This document provides a detailed technical guide on the application of the 1H-indole-2-carboxamide chemical series, a class of compounds identified through phenotypic screening as potent inhibitors of T. cruzi. While this series demonstrated promising initial activity, its development was ultimately halted due to challenges related to its mechanism of action and unfavorable pharmacokinetic properties. This guide serves to detail the scientific rationale, experimental protocols, and key learnings from the investigation of these compounds, offering valuable insights for researchers in the field of anti-parasitic drug discovery.
Introduction: The Quest for New Anti-Chagasic Therapies
Trypanosoma cruzi infection leads to Chagas disease, a neglected tropical disease endemic to Latin America that has now spread globally.[1] The current treatments, benznidazole and nifurtimox, are fraught with issues including significant side effects and variable efficacy, particularly in the chronic stage of the disease.[2][3] This therapeutic gap underscores the urgent need for new drug candidates.
Drug discovery efforts against T. cruzi have explored various molecular targets. A prominent target is cruzain , the parasite's major cysteine protease, which is essential for its survival, replication, and invasion of host cells.[4][5] Inhibition of cruzain has been shown to clear parasitic infections in preclinical models.[6] Another critical pathway is the parasite's sterol biosynthesis, which is vital for membrane integrity and proliferation.[7] The enzyme sterol 14α-demethylase (CYP51) in this pathway is the target of azole drugs like posaconazole.[8][9]
The 1H-indole-2-carboxamide series emerged from a high-throughput phenotypic screen against the intracellular amastigote form of T. cruzi, the clinically relevant replicative stage in mammals.[1][10] This approach, which assesses a compound's effect on the whole parasite within a host cell, allows for the discovery of novel chemical scaffolds without prior knowledge of a specific molecular target.
Unraveling the Mechanism of Action
Initial investigations into the 1H-indole-2-carboxamide series pointed towards the inhibition of the parasite's sterol biosynthesis pathway, specifically targeting CYP51 .[1][10][11] This enzyme is a crucial component of the pathway that produces ergosterol and other essential sterols for the parasite's cell membranes.[9] By blocking CYP51, these compounds disrupt membrane fluidity and integrity, ultimately halting parasite replication and leading to cell death.
However, this mechanism of action has been associated with clinical failures. The azole drug posaconazole, a potent CYP51 inhibitor, showed excellent preclinical activity but failed in Phase II clinical trials, raising concerns about CYP51 as a primary target for monotherapy.[8] Consequently, the CYP51 mechanism was deprioritized, which contributed to the decision to halt the optimization of the 1H-indole-2-carboxamide series.[10][12][13]
Materials:
-
Vero cells (or other suitable host cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain) [14]* Test compound stock solution (in DMSO)
-
96-well clear-bottom imaging plates
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Staining solution: DAPI (for nuclei) and a parasite-specific stain (e.g., Giemsa or fluorescent antibody) in a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed Vero cells into 96-well imaging plates at a density that will result in a ~70-80% confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a serial dilution plate of the test compound (e.g., 10-point, 3-fold dilutions) in culture medium. Include vehicle (DMSO) and positive (Benznidazole) controls.
-
Infection and Treatment: Aspirate the medium from the Vero cells. Add 50 µL of medium containing trypomastigotes (at a multiplicity of infection, MOI, of 10) and 50 µL of the compound dilutions simultaneously.
-
Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 atmosphere. [7]5. Fixing and Staining:
-
Carefully wash the wells with PBS to remove non-internalized parasites.
-
Fix the cells with 4% PFA for 20 minutes.
-
Wash with PBS, then add the staining solution and incubate for 30 minutes in the dark.
-
-
Imaging: Wash the wells with PBS and acquire images on a high-content imaging system, capturing both the DAPI (host and parasite nuclei) and parasite-specific channels.
-
Data Analysis: Use automated image analysis software to count the number of host cells and the number of intracellular amastigotes per well. Calculate the percentage of parasite inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Host Cell Cytotoxicity Assay
This protocol determines the concentration at which the test compound is toxic to the host cells, allowing for calculation of the Selectivity Index.
Materials:
-
Vero cells
-
Complete culture medium
-
Test compound stock solution
-
96-well clear tissue culture plates
-
Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "no cells" blank and a vehicle control.
-
Incubation: Incubate for the same duration as the anti-amastigote assay (e.g., 96 hours).
-
Viability Assessment:
-
Add the viability reagent (e.g., 10% v/v alamarBlue™) to each well.
-
Incubate for 2-4 hours until a color change is observed.
-
-
Data Acquisition: Read the plate on a plate reader (fluorescence at 560ex/590em for resazurin).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).
Protocol 3: In Vivo Efficacy in an Acute Murine Model
This protocol provides a general framework for assessing a compound's efficacy in a mouse model of acute Chagas disease, leveraging bioluminescent parasites for non-invasive monitoring. [15][16]
Materials:
-
BALB/c mice
-
T. cruzi strain expressing luciferase * Test compound formulated in an appropriate vehicle
-
Benznidazole (positive control)
-
In vivo imaging system (IVIS)
-
D-luciferin substrate
Procedure:
-
Infection: Infect mice intraperitoneally with luciferase-expressing trypomastigotes. [17]2. Establishment of Infection: Monitor the infection by imaging mice 10 minutes after intraperitoneal injection of D-luciferin. Once a consistent bioluminescence signal is detected (typically 4-7 days post-infection), randomize the animals into treatment groups.
-
Treatment: Administer the test compound, vehicle, or benznidazole daily for a defined period (e.g., 5 or 10 days). The route of administration (e.g., oral gavage) should be consistent.
-
Monitoring:
-
Perform whole-body bioluminescence imaging every 2-3 days to track the parasite burden.
-
Monitor animal weight and clinical signs of disease daily.
-
-
Endpoint: At the end of the treatment course, perform a final imaging session. Blood and tissues can be collected to quantify parasite load by more sensitive methods like qPCR.
-
Analysis: Quantify the total flux (photons/sec) from the region of interest for each mouse over time. Compare the reduction in parasite burden in the treated groups to the vehicle control group.
Conclusion and Future Perspectives
The exploration of the 1H-indole-2-carboxamide series provides a valuable case study in anti-Chagasic drug discovery. It successfully demonstrates the power of phenotypic screening to identify novel and potent chemical scaffolds. However, it also serves as a crucial reminder that in vitro potency does not guarantee in vivo success. The "undruggable" nature of the CYP51 target for monotherapy and the formidable challenges of optimizing DMPK properties ultimately prevented this series from advancing.
Future research on indole-based compounds should focus on diversifying the mechanism of action away from CYP51 and prioritizing early-stage assessment of solubility and metabolic stability. The detailed protocols and scientific rationale presented here provide a robust framework for the continued search for a safe and effective treatment for Chagas disease.
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Application Note & Protocol: A Phased Approach to Efficacy Testing of N,N-dimethyl-1H-indole-2-carboxamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, phased protocol for the preclinical evaluation of N,N-dimethyl-1H-indole-2-carboxamide, a novel indole-derived small molecule with potential therapeutic applications. Given the nascent understanding of this compound's mechanism of action, this guide emphasizes a systematic, multi-stage approach, commencing with broad-spectrum screening and progressing to targeted in vitro and in vivo efficacy studies. The protocols herein are designed to be self-validating, incorporating essential controls and decision-making frameworks to ensure data integrity and guide further research. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and validation of novel chemical entities.
Introduction: The Scientific Rationale
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in metabolic pathways. N,N-dimethyl-1H-indole-2-carboxamide, as a novel entity, presents both an opportunity and a challenge. Its therapeutic potential is unknown, necessitating a logical, stepwise approach to elucidate its biological activity and assess its efficacy.
This protocol is structured in three distinct phases:
-
Phase 1: Broad-Spectrum Phenotypic and Target-Based Screening. This initial phase aims to cast a wide net to identify potential biological activities and putative molecular targets.
-
Phase 2: Target Validation and Mechanistic Elucidation. Once a promising activity is identified, this phase focuses on confirming the molecular target and understanding the downstream signaling consequences of compound engagement.
-
Phase 3: In Vivo Proof-of-Concept and Efficacy Testing. The final phase involves translating in vitro findings into a relevant animal model to assess therapeutic efficacy, tolerability, and basic pharmacokinetic/pharmacodynamic (PK/PD) relationships.
This phased approach ensures a resource-efficient and scientifically rigorous evaluation, building a strong foundation for further preclinical and clinical development.
Phase 1: Broad-Spectrum Screening
The primary objective of Phase 1 is to identify the most promising therapeutic avenue for N,N-dimethyl-1H-indole-2-carboxamide by screening it against a diverse range of cell models and molecular targets.
Cytotoxicity and Phenotypic Screening in a Panel of Cancer Cell Lines
The initial step is to assess the compound's general cytotoxicity and to identify any selective effects on different cell types. A panel of cancer cell lines from diverse tissue origins is recommended.
Protocol 1: Cell Viability and Cytotoxicity Assay
-
Cell Culture: Culture a panel of at least six cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87-MG [glioblastoma], PC-3 [prostate], and a non-cancerous cell line like HEK293 for counter-screening) in their respective recommended media.
-
Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of N,N-dimethyl-1H-indole-2-carboxamide in DMSO. Create a series of 2-fold dilutions in culture medium to achieve a final concentration range of 0.1 µM to 100 µM.
-
Treatment: Replace the culture medium with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) or perform an MTS assay according to the manufacturer's instructions. Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | > 100 |
| A549 | Lung Cancer | 8.5 |
| HCT116 | Colon Cancer | 5.2 |
| U87-MG | Glioblastoma | > 100 |
| PC-3 | Prostate Cancer | 7.9 |
| HEK293 | Normal Kidney | 95.7 |
Interpretation: In this hypothetical example, the compound shows selective cytotoxicity against A549, HCT116, and PC-3 cell lines, with significantly less effect on HEK293 cells, suggesting a potential therapeutic window.
Target-Based Screening: Kinase and GPCR Panels
Based on the privileged nature of the indole scaffold, screening against common drug target families is a logical next step.
Protocol 2: Kinase Profiling
-
Outsourcing: It is highly recommended to utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). These services offer panels of hundreds of purified kinases.
-
Assay Format: Typically, these are in vitro assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Concentration: Submit N,N-dimethyl-1H-indole-2-carboxamide for screening at a standard concentration (e.g., 10 µM).
-
Data Analysis: The service will provide a report detailing the percent inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.
Protocol 3: GPCR Binding Assay Panel
-
Outsourcing: Similar to kinase profiling, commercial services (e.g., Eurofins SafetyScreen) offer comprehensive GPCR binding assay panels.
-
Assay Format: These are typically radioligand binding assays that measure the displacement of a known radiolabeled ligand from a specific GPCR by the test compound.
-
Concentration: Submit the compound for screening at a standard concentration (e.g., 10 µM).
-
Data Analysis: The report will indicate the percent displacement for each GPCR. Significant hits warrant further investigation.
Workflow for Phase 1
Caption: Phase 1 workflow for initial screening of the compound.
Phase 2: Target Validation and Mechanistic Elucidation
Assuming Phase 1 identified selective cytotoxicity in HCT116 cells and a putative hit against "Kinase X," Phase 2 aims to confirm this target and elucidate the downstream mechanism.
Target Engagement Assay in Cells
It is crucial to confirm that the compound engages its putative target in a cellular context.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Lysis: Culture HCT116 cells to confluency. Harvest the cells and lyse them to prepare a cell lysate.
-
Compound Treatment: Aliquot the lysate and treat with either N,N-dimethyl-1H-indole-2-carboxamide (at various concentrations) or a vehicle control.
-
Heating: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Centrifugation: Centrifuge the samples to pellet the aggregated proteins.
-
Western Blotting: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody specific for Kinase X.
-
Data Analysis: The binding of the compound should stabilize Kinase X, resulting in a higher melting temperature compared to the vehicle control. Plot the amount of soluble Kinase X as a function of temperature to determine the thermal shift.
Downstream Signaling Pathway Analysis
If Kinase X is part of a known signaling pathway (e.g., the MAPK pathway), the next step is to assess the effect of the compound on downstream signaling events.
Protocol 5: Western Blotting for Phospho-Proteins
-
Cell Culture and Treatment: Seed HCT116 cells and allow them to adhere. Treat the cells with increasing concentrations of N,N-dimethyl-1H-indole-2-carboxamide for a specified time (e.g., 2 hours).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of a known downstream substrate of Kinase X (e.g., p-ERK) and the total form of the substrate (e.g., Total ERK) as a loading control. Also, probe for β-actin as a general loading control.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by the compound.
Phase 3: In Vivo Proof-of-Concept
After successful in vitro validation, the next critical step is to evaluate the compound's efficacy in a relevant animal model.
Xenograft Mouse Model of Colon Cancer
Protocol 6: HCT116 Xenograft Study
-
Animal Husbandry: Use immunodeficient mice (e.g., NOD-SCID or nude mice) and allow them to acclimate for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 2-5 million HCT116 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., saline or a suitable vehicle)
-
Group 2: N,N-dimethyl-1H-indole-2-carboxamide (Dose 1, e.g., 10 mg/kg)
-
Group 3: N,N-dimethyl-1H-indole-2-carboxamide (Dose 2, e.g., 30 mg/kg)
-
Group 4: Positive control (a standard-of-care chemotherapy for colon cancer)
-
-
Dosing: Administer the compound and controls via a predetermined route (e.g., intraperitoneal injection or oral gavage) on a set schedule (e.g., daily for 21 days).
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and clinical signs of distress at least twice a week.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for target engagement).
-
Statistical Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (mg) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle | - | 1250 ± 150 | - |
| Compound | 10 | 875 ± 120 | 30% |
| Compound | 30 | 450 ± 95 | 64% |
| Positive Control | - | 300 ± 80 | 76% |
Conclusion and Future Directions
This document outlines a rigorous, phased protocol for the preclinical efficacy testing of N,N-dimethyl-1H-indole-2-carboxamide. By following this systematic approach, researchers can efficiently identify the most promising therapeutic potential of this novel compound, validate its mechanism of action, and establish a strong foundation for further development. Positive results from these studies would warrant more extensive preclinical toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to fully characterize the compound's drug-like properties.
References
-
Cell-Based Assays for High-Throughput Screening. National Center for Biotechnology Information.[Link]
-
The Cellular Thermal Shift Assay (CETSA) for Target Engagement. Nature Protocols.[Link]
-
Western Blotting: An Introduction. Bio-Rad Laboratories.[Link]
-
Human Tumor Xenograft Models in Preclinical Drug Development. Current Protocols in Pharmacology.[Link]
Application Notes and Protocols: Cell-Based Assays for Characterizing the Activity of N,N-dimethyl-1H-indole-2-carboxamide
Introduction: The Therapeutic Potential of the Indole-2-Carboxamide Scaffold
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Derivatives of this core have demonstrated a wide spectrum of activities, including potent anticancer, antitubercular, and ion channel modulatory effects.[1][4][5][6] The versatility of the indole-2-carboxamide core allows for fine-tuning of its pharmacological properties through substitution, making it an attractive starting point for drug discovery campaigns.[7][8] N,N-dimethyl-1H-indole-2-carboxamide is a specific analogue within this class, and a systematic evaluation of its activity in relevant biological systems is essential to unlock its therapeutic potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust cell-based assays for characterizing the biological activity of N,N-dimethyl-1H-indole-2-carboxamide. The protocols are designed to be self-validating and are grounded in established scientific principles, with a focus on explaining the causality behind experimental choices to ensure data integrity and reproducibility.
Part 1: Foundational Assays for Activity Screening
The initial assessment of a novel compound typically begins with broad screening assays to determine its general effect on cell health and proliferation. These foundational assays are crucial for identifying a potential therapeutic window and guiding further mechanistic studies.
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] It is widely used as an initial screen for cytotoxicity. The assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in the purple color indicates a decrease in cell viability.
-
Cell Seeding Density: Optimizing the initial cell seeding density is critical. Too few cells will result in a weak signal, while too many cells can lead to overgrowth and nutrient depletion, confounding the results. A typical starting point is 5,000-10,000 cells per well in a 96-well plate.[9]
-
Compound Concentration Range: A broad range of concentrations, typically in a logarithmic series, should be tested to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50).
-
Controls: The inclusion of a vehicle control (e.g., DMSO, the solvent for the compound) is essential to account for any effects of the solvent on cell viability.[9] A positive control (a compound with known cytotoxicity) and a negative control (untreated cells) are also crucial for assay validation.
Caption: Workflow for MTT-based cell viability assay.
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of N,N-dimethyl-1H-indole-2-carboxamide (e.g., 10 mM in DMSO). Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and a blank (medium only) wells.[9]
-
Incubation: Incubate the plate for 48-72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| N,N-dimethyl-1H-indole-2-carboxamide | MCF-7 | 48 | [Insert Value] |
| Doxorubicin (Positive Control) | MCF-7 | 48 | [Insert Value] |
| N,N-dimethyl-1H-indole-2-carboxamide | A549 | 48 | [Insert Value] |
| Doxorubicin (Positive Control) | A549 | 48 | [Insert Value] |
Part 2: Mechanistic Assays - Unraveling the Mode of Action
Once the cytotoxic or anti-proliferative activity of N,N-dimethyl-1H-indole-2-carboxamide has been established, the next logical step is to investigate the underlying mechanism of action.
Apoptosis Induction Assessment by Caspase Activity Assay
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide direct evidence of apoptosis induction.
-
Fluorogenic Substrate: These assays utilize a specific peptide substrate for caspase-3/7 that is conjugated to a fluorophore. When the substrate is cleaved by active caspases, the fluorophore is released and emits a fluorescent signal that is proportional to caspase activity. This provides a sensitive and quantitative readout.
-
Time Course Experiment: The timing of caspase activation can vary depending on the compound and cell type. Performing a time-course experiment (e.g., 6, 12, 24 hours) is recommended to capture the peak of caspase activity.
-
Positive Control: A known apoptosis inducer, such as staurosporine or doxorubicin, should be included as a positive control to ensure the assay is performing correctly.
Caption: Workflow for a luminescent caspase-3/7 activity assay.
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 10,000 cells per well.
-
Cell Treatment: After 24 hours of incubation, treat the cells with N,N-dimethyl-1H-indole-2-carboxamide at concentrations around the previously determined IC50 value for various time points (e.g., 6, 12, 24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Cell Cycle Analysis by Flow Cytometry
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis.[9] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle.
-
Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Ethanol Fixation: Fixation with ice-cold 70% ethanol is a critical step that permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cellular structure.[9]
-
RNase Treatment: The PI staining solution should contain RNase A to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[9]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with N,N-dimethyl-1H-indole-2-carboxamide at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.[9]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[9]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[9]
-
Staining: Wash the cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Part 3: Target-Oriented Assays - Investigating Specific Molecular Interactions
Based on the known activities of other indole-2-carboxamide derivatives, N,N-dimethyl-1H-indole-2-carboxamide may interact with specific molecular targets, such as protein kinases or ion channels.[4][5][10]
Kinase Inhibition Assay (Example: EGFR)
Several indole derivatives have been shown to inhibit the activity of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[10][11] A variety of in vitro kinase assay formats are available, including those that measure the phosphorylation of a specific substrate.
Caption: Simplified EGFR signaling pathway.
-
Reagent Preparation: Prepare a solution of Eu-anti-tag antibody, a fluorescently labeled kinase tracer, and the EGFR kinase.
-
Compound Addition: In a low-volume 384-well plate, add serial dilutions of N,N-dimethyl-1H-indole-2-carboxamide.
-
Kinase Reaction: Add the EGFR kinase and tracer solution to the wells.
-
Incubation: Incubate at room temperature for 1 hour.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and determine the IC50 value for EGFR inhibition.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the biological activity of N,N-dimethyl-1H-indole-2-carboxamide. By starting with foundational assays for cell viability and then progressing to more detailed mechanistic and target-oriented studies, researchers can build a comprehensive profile of this compound's effects at the cellular level. The emphasis on understanding the rationale behind experimental choices and incorporating appropriate controls will ensure the generation of high-quality, reproducible data, which is paramount for advancing promising compounds through the drug discovery pipeline.
References
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. 2025 Feb 5;30(3):721. Available from: [Link]
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. 2021 Apr 26. Available from: [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. National Center for Biotechnology Information. Available from: [Link]
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Indole Assay Kit. Cell Biolabs, Inc. Available from: [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Center for Biotechnology Information. 2022 Aug 16. Available from: [Link]
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Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Journal of Microbiology and Biotechnology. Available from: [Link]
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Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available from: [Link]
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N,N-dimethyl-1H-indole-2-carboxamide. PubChem. Available from: [Link]
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Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. National Center for Biotechnology Information. 2022 Apr 22. Available from: [Link]
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(PDF) Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. ResearchGate. Available from: [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available from: [Link]
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Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. National Center for Biotechnology Information. Available from: [Link]
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Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents. Semantic Scholar. Available from: [Link]
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Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed. 2013 Nov 14. Available from: [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Center for Biotechnology Information. Available from: [Link]
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animal models for in vivo testing of N,N-dimethyl-1H-indole-2-carboxamide
An Application Guide for the Preclinical In Vivo Evaluation of N,N-dimethyl-1H-indole-2-carboxamide
Abstract
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and cannabinoid receptor modulating effects.[1][2][3] N,N-dimethyl-1H-indole-2-carboxamide, as a representative of this class, warrants thorough in vivo investigation to elucidate its therapeutic potential. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on designing and executing a robust preclinical in vivo testing program for this compound. Moving beyond a simple recitation of steps, this guide explains the scientific rationale behind model selection, experimental design, and data interpretation, ensuring a scientifically rigorous and efficient evaluation.
Introduction: The Therapeutic Promise of the Indole-2-Carboxamide Scaffold
The indole-2-carboxamide core is a versatile pharmacophore. Various substitutions on the indole ring and the carboxamide nitrogen have yielded compounds with potent biological activities. Published research highlights several key therapeutic avenues for this chemical class:
-
Anti-inflammatory Effects: Specific derivatives have been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting inflammatory cytokine production, suggesting a potential role in treating inflammatory diseases.[1]
-
Analgesic Properties: The structural motif is present in molecules targeting key pain pathways, including Transient Receptor Potential Vanilloid 1 (TRPV1) and N-methyl-D-aspartate (NMDA) receptors, making it a candidate for novel pain therapeutics.[3][4]
-
Cannabinoid Receptor Modulation: The similarity of some indole-2-carboxamides to synthetic cannabinoids suggests potential interaction with the endocannabinoid system, a target for a multitude of pathologies including pain, inflammation, and neurological disorders.[2][5]
Given these precedents, a logical in vivo evaluation of N,N-dimethyl-1H-indole-2-carboxamide should systematically investigate its pharmacokinetic profile, safety, and efficacy in models of inflammation and pain.
Section 1: Foundational Studies - Pharmacokinetics and Safety Pharmacology
Before embarking on efficacy studies, it is imperative to understand the compound's disposition in the body (pharmacokinetics) and its potential for adverse effects on major physiological systems (safety pharmacology). This front-loading of essential studies is critical for selecting relevant doses and ensuring the integrity of subsequent efficacy trials.
Pharmacokinetic (PK) Profiling
The objective of PK studies is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of N,N-dimethyl-1H-indole-2-carboxamide. Indole derivatives can be rapidly metabolized, often via oxidation by cytochrome P450 enzymes.[6][7] A well-designed rodent PK study is the first step to understanding in vivo exposure.
Protocol 1: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point/route). The choice of rats provides sufficient blood volume for serial sampling.
-
Formulation: Develop a suitable vehicle for both intravenous (IV) and the intended therapeutic route (e.g., oral, PO). A common starting point is a solution of 5% DMSO, 40% PEG400, and 55% saline. Solubility and stability must be confirmed.
-
Administration:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route is essential for determining absolute bioavailability.
-
Oral (PO) Group: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.
-
-
Sample Collection: Collect serial blood samples (approx. 100-150 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of N,N-dimethyl-1H-indole-2-carboxamide in plasma.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Characterizes the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t½ | Elimination half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| CL | Clearance | The rate at which the drug is removed from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues versus plasma. |
| F% | Absolute Bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUCPO/DosePO) / (AUCIV/DoseIV). |
Core Battery Safety Pharmacology
The primary goal of safety pharmacology is to identify potential undesirable effects on critical physiological functions.[8] These studies are mandated by regulatory guidelines such as ICH S7A and S7B.[9]
Causality Behind the Core Battery: The "core battery" focuses on the central nervous, cardiovascular, and respiratory systems because adverse effects on these systems are most likely to have immediate, life-threatening consequences in a clinical setting.[10]
Protocol 2: Core Battery Safety Assessment
-
Central Nervous System (CNS):
-
Method: A functional observational battery (FOB) or Irwin test in rats.[9]
-
Procedure: Administer vehicle and at least three doses of the compound (spanning and exceeding the anticipated therapeutic range based on PK data). Observe animals systematically for changes in behavior, autonomic function (e.g., salivation, pupil size), neuromuscular function (e.g., grip strength, gait), and reactivity to stimuli.
-
Rationale: This provides a broad screen for overt neurological or behavioral effects.
-
-
Cardiovascular System:
-
Method: Telemetered conscious, unrestrained animals (e.g., dogs or non-human primates, though rats are often used for initial screening).
-
Procedure: Animals are surgically implanted with telemetry devices to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters (e.g., QT interval). Following a recovery period, animals are dosed, and data is collected continuously.
-
Rationale: Using conscious, untethered animals eliminates the confounding effects of anesthesia and restraint stress, providing higher quality data on potential hemodynamic or proarrhythmic liabilities.[10]
-
-
Respiratory System:
-
Method: Whole-body plethysmography in conscious rats.
-
Procedure: Animals are placed in chambers that measure pressure changes associated with breathing. Respiratory rate, tidal volume, and minute volume are recorded before and after dosing.
-
Rationale: This non-invasive method allows for the assessment of respiratory function without the influence of anesthesia, which is a known respiratory depressant.[9]
-
Section 2: In Vivo Efficacy Evaluation
With a clear understanding of the compound's PK and safety profile, efficacy studies can be designed using clinically relevant animal models. Based on the known activities of the indole-2-carboxamide scaffold, models of inflammation and neuropathic pain are logical starting points.
Model for Anti-inflammatory Activity: LPS-Induced Systemic Inflammation
This model mimics the systemic inflammatory response seen in sepsis and is a standard for evaluating anti-inflammatory agents.[1] Lipopolysaccharide (LPS), a component of gram-negative bacteria, triggers a potent inflammatory cascade.
Protocol 3: LPS-Induced Inflammation in Mice
-
Animal Model: C57BL/6 or BALB/c mice (n=8-10 per group).
-
Experimental Groups:
-
Group 1: Vehicle control (No LPS, No Compound)
-
Group 2: LPS control (Vehicle for compound + LPS)
-
Group 3: Positive Control (e.g., Dexamethasone + LPS)
-
Group 4-6: Test Compound (Low, Mid, High Dose + LPS)
-
-
Procedure:
-
Administer N,N-dimethyl-1H-indole-2-carboxamide (or vehicle/positive control) at a time determined by its Tmax (e.g., 30-60 minutes prior to LPS challenge).
-
Inject LPS intraperitoneally (i.p.) at a pre-determined dose (e.g., 1-5 mg/kg).
-
At a peak inflammatory time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture for cytokine analysis.
-
Harvest tissues (e.g., lung, liver) for histological analysis or gene expression studies.
-
-
Primary Endpoints:
-
Plasma Cytokines: Measure levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Lung Myeloperoxidase (MPO) Activity: An enzyme marker for neutrophil infiltration into the tissue.
-
-
Self-Validation: The inclusion of a vehicle-only group confirms the baseline state, the LPS group establishes the inflammatory phenotype, and the positive control (Dexamethasone) validates the model's responsiveness to a known anti-inflammatory agent.
Diagram 1: Workflow for LPS-Induced Inflammation Model
Caption: Experimental workflow for the LPS-induced inflammation model.
Model for Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a widely used and well-characterized model of peripheral nerve injury-induced neuropathic pain.[11][12] It reproduces key symptoms of human neuropathy, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).
Protocol 4: Chronic Constriction Injury (CCI) in Rats
-
Animal Model: Sprague-Dawley rats (200-250g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane).
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve, proximal to its trifurcation.
-
Causality: The ligatures cause a partial, chronic constriction that leads to nerve inflammation, axonal damage, and subsequent central sensitization in the spinal cord, mimicking the pathophysiology of human neuropathic pain.[12][13]
-
Close the incision in layers.
-
Sham Control: Perform the same surgery on a control group but do not place ligatures around the nerve. This control is crucial to isolate the effects of the nerve injury from the surgery itself.
-
-
Post-Operative Development: Allow 7-14 days for the neuropathic pain phenotype to fully develop.
-
Behavioral Testing:
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold (the force at which the animal withdraws its paw) is recorded. A significant decrease in the threshold in the injured paw indicates allodynia.
-
Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) aimed at the plantar surface. The latency to paw withdrawal is measured. A shorter latency indicates hyperalgesia.
-
-
Drug Testing:
-
Once a stable pain phenotype is established, administer N,N-dimethyl-1H-indole-2-carboxamide (or vehicle/positive control like Gabapentin) and perform behavioral testing at time points consistent with the compound's PK profile.
-
-
Data Analysis: Compare the paw withdrawal thresholds/latencies between the vehicle-treated and compound-treated groups.
Diagram 2: Pathophysiology and Assessment in the CCI Model
Caption: Relationship between nerve injury and behavioral endpoints in the CCI model.
Model for Cannabinoid Activity: The Rodent Tetrad
If the compound is suspected to be a cannabinoid receptor 1 (CB1) agonist, the "tetrad" is a classic primary screen. It consists of four characteristic physiological and behavioral effects produced by CB1 activation in rodents.[5][14]
Protocol 5: The Cannabinoid Tetrad
-
Animal Model: C57BL/6 mice.
-
Procedure: Administer vehicle, a known CB1 agonist (e.g., WIN 55,212-2), and N,N-dimethyl-1H-indole-2-carboxamide. Assess the following four endpoints at the compound's Tmax:
-
Hypomotility: Measure spontaneous locomotor activity in an open field arena.
-
Catalepsy: Place the mouse's forepaws on a raised bar and measure the time it remains immobile (the bar test).
-
Analgesia: Measure the latency to paw lick or jump on a hot plate set to a noxious temperature (e.g., 55°C).
-
Hypothermia: Measure the core body temperature using a rectal probe.
-
-
Interpretation: A compound that produces all four effects is considered to have a CB1 receptor agonist-like profile. To confirm this mechanism, a follow-up study can be performed where a separate group of animals is pre-treated with a CB1 antagonist (e.g., Rimonabant) before being given the test compound. If the antagonist blocks the tetrad effects, it provides strong evidence of CB1-mediated action.
Conclusion
The in vivo evaluation of N,N-dimethyl-1H-indole-2-carboxamide requires a structured, multi-faceted approach. The strategy outlined in this guide—beginning with essential pharmacokinetic and safety pharmacology studies before progressing to hypothesis-driven efficacy testing in validated models of inflammation and neuropathic pain—provides a rigorous framework for characterizing its therapeutic potential. By understanding the causality behind each experimental choice and incorporating robust controls, researchers can generate high-quality, interpretable data to drive informed decisions in the drug development process.
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Application Note: Quantitative Analysis of N,N-dimethyl-1H-indole-2-carboxamide in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract and Introduction
N,N-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole carboxamide class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules.[1][2][3][4] The indole ring system is a crucial pharmacophore, and its derivatives have shown a wide range of therapeutic potential.[5][6] Accurate quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.
This application note provides a comprehensive, field-proven guide to the development and validation of a robust analytical method for the quantification of N,N-dimethyl-1H-indole-2-carboxamide. We present a highly selective and sensitive method utilizing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). An alternative HPLC-UV method is also discussed for laboratories where MS instrumentation is not available. The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[7][8]
Causality of Method Selection: Why HPLC-MS/MS?
For quantitative bioanalysis, the primary challenges are achieving high sensitivity to detect low concentrations of the analyte and high selectivity to distinguish the analyte from endogenous matrix components.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Provides the necessary physical separation of the analyte from metabolites and matrix interferences based on its physicochemical properties (e.g., polarity). A reversed-phase C18 column is the logical choice for this moderately nonpolar molecule.
-
Tandem Mass Spectrometry (MS/MS): Offers unparalleled selectivity and sensitivity.[11][12] It works by isolating the analyte's parent ion (precursor ion), fragmenting it, and then detecting a specific fragment ion (product ion). This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte's structure, effectively filtering out background noise and ensuring accurate quantification even at picogram levels.[13] For N,N-dimethyl-1H-indole-2-carboxamide, which contains a readily protonated tertiary amine, positive-ion electrospray ionization (ESI) is the most effective ionization technique.
An alternative, HPLC with Ultraviolet (UV) detection , is a more accessible technique. However, it relies on the analyte's ability to absorb light at a specific wavelength. While functional, it is significantly less sensitive and susceptible to interference from co-eluting compounds that absorb at the same wavelength, making it less suitable for complex biological matrices or studies requiring low limits of quantification.
Analytical Method Workflow
The overall process from sample receipt to final data reporting is a multi-step workflow designed to ensure consistency and accuracy.
Caption: High-level overview of the bioanalytical workflow.
Detailed Protocols
Materials and Reagents
-
Analyte: N,N-dimethyl-1H-indole-2-carboxamide reference standard (>98% purity).
-
Internal Standard (IS): A stable isotope-labeled version (e.g., N,N-(dimethyl-d6)-1H-indole-2-carboxamide) is highly recommended. If unavailable, a structurally similar compound with close chromatographic retention and ionization properties can be used.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Matrix: Blank, drug-free biological matrix (e.g., human plasma with K2-EDTA anticoagulant).
Protocol 1: Preparation of Standards and Quality Control Samples
The foundation of accurate quantification is a precise calibration curve and independent quality control (QC) samples.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Intermediate Stock Solutions: Perform serial dilutions from the primary stocks using 50:50 acetonitrile:water to prepare working solutions for calibration standards and QCs.
-
Calibration Curve Standards: Spike blank biological matrix with the appropriate working solutions to create a series of 8-10 standards covering the desired analytical range (e.g., 1 to 1000 ng/mL).
-
Quality Control (QC) Samples: Independently prepare QC samples in blank matrix at a minimum of four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC
-
High QC (approx. 80% of the upper limit)
-
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.
Caption: Step-by-step workflow for plasma sample preparation.
Protocol 3: LC-MS/MS Instrumentation and Conditions
These parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition | Rationale |
| HPLC System | UPLC/UHPLC system | Provides better resolution and faster run times compared to standard HPLC. |
| Column | Reversed-phase C18, e.g., Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | C18 chemistry provides excellent retention for moderately nonpolar compounds like the analyte. Small particle size enhances separation efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and promotes protonation for positive-ion ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good separation and is MS-friendly. |
| Gradient Elution | Start at 5% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min. | A gradient is necessary to elute the analyte with a sharp peak and clean the column of late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive MS detection and minimizes column overload. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for performing quantitative MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The analyte structure contains a basic nitrogen that is readily protonated, making ESI+ highly efficient. |
| Analyte MRM Transition | Q1: 189.1 -> Q3: 144.1 (Example: [M+H]+ -> [M+H - N(CH3)2]+) | Precursor (Q1) is the protonated molecular weight. The product (Q3) is a stable, high-intensity fragment. This must be empirically determined by infusing the analyte. |
| IS MRM Transition | Q1: 195.1 -> Q3: 150.1 (Example for d6-IS) | Transitions should be determined empirically for the specific internal standard used. |
| Source Parameters | Capillary Voltage: 3.0 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C | These must be optimized on the specific instrument to maximize signal intensity for the analyte. |
Method Validation: A Self-Validating System
Validating an analytical method is a mandatory process to demonstrate its fitness for the intended purpose.[14] The protocol must be a self-validating system, proving its own reliability through empirical testing against predefined criteria based on ICH guidelines.[7]
| Validation Parameter | Purpose | Acceptance Criteria (Typical for Bioanalysis) |
| Specificity & Selectivity | To ensure the method unequivocally measures the analyte without interference from matrix components.[7][15] | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least 6 unique blank matrix lots. |
| Linearity & Range | To demonstrate a direct proportional relationship between analyte concentration and instrument response.[8] | A calibration curve with at least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy (Trueness) | To measure the closeness of the mean test results to the true value.[7] | Mean concentration of QC samples (at least 3 levels, n=5 per level) should be within ±15% of the nominal value. |
| Precision (Repeatability) | To assess the closeness of agreement between a series of measurements from the same sample.[7] | The coefficient of variation (%CV) or relative standard deviation (%RSD) for QC replicates should not exceed 15% (20% at LLOQ). Assessed both within a run (intra-day) and between runs (inter-day). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8] | Analyte response should be at least 5-10 times the response of a blank sample. Accuracy within ±20% and Precision ≤20%. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components. | The ratio of analyte peak area in post-extraction spiked matrix to the peak area in a pure solution should be consistent across different lots of matrix. |
| Recovery | To measure the efficiency of the extraction process. | The ratio of analyte peak area in pre-extraction spiked matrix to post-extraction spiked matrix. Should be consistent and reproducible, though 100% recovery is not required. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions. | Analyte concentration in QC samples after stability testing (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) should be within ±15% of nominal values. |
Conclusion
This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of N,N-dimethyl-1H-indole-2-carboxamide in biological matrices. The provided protocols for sample preparation, instrument operation, and, most critically, method validation are designed to produce reliable, reproducible, and defensible data essential for drug development and research applications. Adherence to these guidelines and the principles of method validation will ensure the generation of high-quality data fit for regulatory submission and scientific publication.
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Application Notes and Protocols for the Formulation of N,N-dimethyl-1H-indole-2-carboxamide in Biological Studies
This guide provides a comprehensive framework for the formulation and in vitro evaluation of N,N-dimethyl-1H-indole-2-carboxamide, a member of the promising indole-2-carboxamide class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the biological characterization of novel chemical entities. We will delve into the critical aspects of solubilizing this likely poorly water-soluble compound for accurate and reproducible biological assessment, drawing upon established principles of pharmaceutical formulation.
Introduction: The Therapeutic Potential and Formulation Challenges of Indole-2-Carboxamides
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Specifically, indole-2-carboxamide derivatives have emerged as a promising class of therapeutic agents, demonstrating potent activities against a range of diseases, including cancer, tuberculosis, and parasitic infections like Chagas disease.[4][5] The biological potential of these compounds underscores the importance of robust and reliable methods for their preclinical evaluation.
A significant hurdle in the biological characterization of many indole derivatives is their poor aqueous solubility.[4][5] This inherent lipophilicity can lead to challenges in achieving desired concentrations in aqueous media for in vitro assays, potentially resulting in an underestimation of a compound's true potency. Therefore, a well-designed formulation strategy is paramount to ensure that the compound remains in a solubilized state, allowing for meaningful and reproducible biological data. This application note will address this challenge by providing a systematic approach to the formulation of N,N-dimethyl-1H-indole-2-carboxamide for biological studies.
Physicochemical Properties of N,N-dimethyl-1H-indole-2-carboxamide
A thorough understanding of a compound's physicochemical properties is the foundation of a rational formulation strategy. While experimental data for N,N-dimethyl-1H-indole-2-carboxamide is not extensively available, we can infer its likely characteristics based on its chemical structure and data from publicly available databases.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [6] |
| Molecular Weight | 188.23 g/mol | [6] |
| XLogP3 (Computed) | 2.2 | [6] |
| Aqueous Solubility | Data not available; predicted to be low based on the indole core and computed XLogP3. | Inferred from general properties of indole derivatives.[4][5] |
| Stability | Data not available; should be assessed empirically in the chosen formulation vehicle. | General laboratory best practices. |
The computed XLogP3 value of 2.2 suggests a moderate lipophilicity, which often correlates with low aqueous solubility. This necessitates the use of solubilizing excipients for the preparation of stock solutions and working dilutions for in vitro assays.
Formulation Strategy for In Vitro Biological Assays
Given the anticipated poor water solubility of N,N-dimethyl-1H-indole-2-carboxamide, a multi-pronged approach to formulation is recommended. The primary goal is to prepare a high-concentration stock solution in a suitable organic solvent, which can then be diluted into aqueous cell culture media with the aid of co-solvents or surfactants to maintain solubility and prevent precipitation.
Workflow for Formulation Development
Caption: Formulation development workflow for N,N-dimethyl-1H-indole-2-carboxamide.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is a critical first step for most in vitro experiments. Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing power for a wide range of organic compounds.
Materials:
-
N,N-dimethyl-1H-indole-2-carboxamide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of N,N-dimethyl-1H-indole-2-carboxamide is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 188.23 g/mol * (1000 mg / 1 g) = 1.8823 mg
-
Weigh the compound: Accurately weigh approximately 1.88 mg of N,N-dimethyl-1H-indole-2-carboxamide and place it into a sterile microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C in a tightly sealed, light-protected container.
Expert Insight: It is crucial to use anhydrous DMSO to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
In Vitro Biological Evaluation: Protocols
The following protocols provide a starting point for assessing the biological activity of N,N-dimethyl-1H-indole-2-carboxamide. The choice of assays should be guided by the specific research objectives. Given the known activities of similar indole-2-carboxamides, assays for cytotoxicity, anti-inflammatory, and antitrypanosomal activity are presented here.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
N,N-dimethyl-1H-indole-2-carboxamide stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the N,N-dimethyl-1H-indole-2-carboxamide stock solution in complete cell culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the old medium with the medium containing the test compound at various concentrations. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Hypothetical Signaling Pathway for Indole-2-Carboxamide Induced Apoptosis
Caption: A potential mechanism of action for an indole-2-carboxamide derivative.
Protocol 3: In Vitro Anti-inflammatory Activity via Nitric Oxide Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7), a common model for inflammation.[5][9][10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
N,N-dimethyl-1H-indole-2-carboxamide stock solution (10 mM in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of N,N-dimethyl-1H-indole-2-carboxamide for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + compound only).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[9]
Protocol 4: In Vitro Antitrypanosomal Activity Assay
This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of the compound against the bloodstream form of Trypanosoma brucei.[1]
Materials:
-
Trypanosoma brucei brucei (bloodstream form)
-
Appropriate culture medium (e.g., HMI-9)
-
N,N-dimethyl-1H-indole-2-carboxamide stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
Pentamidine (positive control)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence plate reader
Procedure:
-
Assay Setup: Dilute the T. brucei culture to the desired concentration. In a 96-well plate, add the parasite suspension to wells containing serial dilutions of N,N-dimethyl-1H-indole-2-carboxamide. Include negative (parasites only) and positive (parasites with pentamidine) controls. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plate for 48 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 24 hours.
-
Fluorescence Measurement: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm).
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite inhibition against the log of the compound concentration.
Conclusion and Future Directions
This application note provides a foundational guide for the formulation and initial in vitro biological characterization of N,N-dimethyl-1H-indole-2-carboxamide. The protocols outlined herein are based on established methodologies and are intended to be adapted and optimized for specific experimental needs. The inherent challenge of poor aqueous solubility, common to many indole derivatives, can be overcome with a systematic formulation approach, enabling the acquisition of reliable and reproducible biological data. Further studies should focus on elucidating the mechanism of action, exploring a wider range of biological targets, and advancing promising candidates into more complex biological systems.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 347338, N,N-dimethyl-1H-indole-2-carboxamide. Retrieved from [Link].
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de Souza, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(7), 3847–3865. Available from: [Link].
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Gattefossé (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link].
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link].
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Al-Malki, J., & Al-Thabaiti, S. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2538. Available from: [Link].
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Solubility of Things (n.d.). Indole. Retrieved from [Link].
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link].
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ResearchGate (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link].
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protocols.io (2023). Assessment of the in vitro trypanocidal activity. Retrieved from [Link].
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ResearchGate (2023). (PDF) Assessment of the in vitro trypanocidal activity v1. Retrieved from [Link].
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International Journal of Pharmaceutical Sciences and Research (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link].
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Cinatl, J., et al. (2007). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 27(3), 329-371. Available from: [Link].
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MDPI (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link].
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ResearchGate (2018). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link].
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Application Note & Protocols: High-Throughput Screening of Indole-2-Carboxamide Libraries for Drug Discovery
Abstract
The indole-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] This versatility has positioned indole-2-carboxamide libraries as a high-value resource in drug discovery campaigns targeting a range of diseases, from infectious agents like Mycobacterium tuberculosis to complex conditions such as cancer and chronic pain.[3][4][5] High-throughput screening (HTS) is the cornerstone methodology for interrogating these large chemical libraries to identify starting points for therapeutic development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, execution, and analysis of HTS campaigns for indole-2-carboxamide libraries. We delve into the causality behind experimental choices, from assay development and validation to hit confirmation and triage, providing detailed, field-proven protocols to ensure scientific rigor and reproducibility.
The Indole-2-Carboxamide: A Scaffold of Opportunity
The indole-2-carboxamide framework is characterized by its synthetic tractability and its ability to present functional groups in a well-defined three-dimensional space, enabling precise interactions with a multitude of biological targets.[2] The core consists of a bicyclic indole ring with a carboxamide group at the 2-position. Diversity is readily introduced by varying substituents on the indole nitrogen (N1), the indole ring itself (positions 4-7), and, most commonly, the amide nitrogen. This synthetic flexibility allows for the creation of vast libraries with finely tuned physicochemical properties to explore diverse biological landscapes. High-throughput screening of such libraries has successfully identified potent modulators for a variety of targets.[6][7]
Table 1: Exemplary Biological Targets of Indole-2-Carboxamides Identified via HTS
| Target/Pathway | Therapeutic Area | Example Compound Class/Hit | Reference |
| MmpL3 Transporter | Tuberculosis | Adamantyl Indole-2-carboxamides | [4][5] |
| Cannabinoid Receptors (CB1/CB2) | Neuropathic Pain, Cancer | Tricyclic Indole-2-carboxamides | [8] |
| Apoptosis Induction (Caspase Pathway) | Oncology | Indole-2-carboxylic acid benzylidene-hydrazides | [9] |
| Plasmodium falciparum | Malaria | 5-Chloro-indole-2-carboxamides | [6] |
| TRPV1 Ion Channel | Pain and Inflammation | N-Benzyl-indole-2-carboxamides | [1][10] |
| EGFR / CDK2 Kinases | Oncology | N-Phenethyl Indole-2-carboxamides | [3] |
| Trypanosoma cruzi | Chagas Disease | Substituted Indole-2-carboxamides | [11] |
Assay Development: The Foundation of a Successful Screen
The selection and optimization of the screening assay are the most critical determinants of an HTS campaign's success. The assay must be robust, reproducible, and relevant to the biological question being addressed.[12] For indole-2-carboxamide libraries, both biochemical and cell-based formats are widely used.
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to measure direct compound-target interaction. They are advantageous for their simplicity and mechanistic clarity but do not provide information on cell permeability or off-target effects.
-
Cell-Based Assays: These assays use living cells, offering a more physiologically relevant context by accounting for cell permeability, metabolism, and cytotoxicity.[9] They are essential for identifying compounds that modulate complex cellular pathways.
HTS Workflow Overview
The journey from a large compound library to a set of validated hits follows a structured, multi-stage process. The primary goal is to efficiently identify true positives while systematically eliminating artifacts and false positives.
Caption: General workflow for a high-throughput screening campaign.
Protocol: Cell-Based Antiproliferative Assay (Resazurin Reduction)
This protocol describes a common cell-based assay to screen for compounds that inhibit cancer cell proliferation. The assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
Rationale: This assay is chosen for its high sensitivity, simple "add-incubate-read" format, and compatibility with HTS automation. It provides a robust measure of overall cell viability, which is a key indicator of antiproliferative or cytotoxic effects.[3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, human breast cancer)[3]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Assay-ready plates containing indole-2-carboxamide library compounds (e.g., at 10 mM in DMSO)
-
Positive control (e.g., Doxorubicin at 10 mM in DMSO)
-
384-well, black, clear-bottom, sterile, tissue-culture treated microplates
-
Automated liquid handling system
-
Multimode plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Culture: Maintain the chosen cell line according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase and show >95% viability before starting the assay.
-
Cell Seeding: a. Harvest cells using Trypsin-EDTA and neutralize with complete medium. b. Centrifuge, resuspend the cell pellet in fresh medium, and count the cells. c. Dilute the cell suspension to the optimized seeding density (e.g., 2,500 cells/40 µL). This density must be optimized beforehand to ensure cells remain in logarithmic growth for the duration of the assay. d. Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well assay plates. e. Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Addition: a. Thaw the assay-ready compound plates. b. Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of compound, positive control, or DMSO from the source plates to the assay plates. This results in a final screening concentration of, for example, 10 µM. c. Plate Layout (Self-Validation): Each plate must contain:
- Negative Controls: Wells with cells and DMSO only (n=32). Defines 0% inhibition.
- Positive Controls: Wells with cells and a known cytotoxic agent (e.g., Doxorubicin) (n=32). Defines 100% inhibition.
- Test Compounds: Remaining wells.
-
Incubation: Incubate the assay plates for 72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe a significant antiproliferative effect (typically 2-3 cell doubling times).
-
Assay Readout: a. Add 10 µL of Resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, 5% CO₂. c. Measure fluorescence intensity on a plate reader (Ex/Em: 560/590 nm).
Assay Validation Metrics
Before commencing a full screen, the assay must be validated to ensure it can reliably distinguish hits from noise.[12][13] This is quantified using statistical parameters derived from the control wells.
Table 2: Key HTS Assay Performance Metrics
| Metric | Formula | Interpretation | Acceptable Value |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | Measures the separation between positive (p) and negative (n) control distributions. It reflects the assay's dynamic range and data variation. | ≥ 0.5 [14] |
| Signal-to-Background (S/B) | μn / μp | The ratio of the mean signal of the negative control to the positive control. Indicates the magnitude of the assay signal window. | ≥ 5 (assay dependent) |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | Measures the relative variability of the data. Calculated for both positive and negative controls. | < 15% |
(μ = mean, σ = standard deviation)
Data Analysis and Hit Triage
Raw HTS data is voluminous and requires a systematic process to identify meaningful biological activity and discard artifacts.[15]
Primary Data Analysis
-
Normalization: Raw fluorescence values are converted into a more intuitive metric, such as Percent Inhibition.
-
Percent Inhibition = 100 * [ (μ_neg - Signal_cpd) / (μ_neg - μ_pos) ]
-
Where Signal_cpd is the signal from a well with a test compound, μ_neg is the mean of negative controls, and μ_pos is the mean of positive controls.
-
-
Hit Selection: A primary hit is defined as any compound that meets a predefined activity threshold. A common method is to set a threshold based on the standard deviation (σ) of the sample population.
-
Hit Threshold = μ_samples + (3 * σ_samples)
-
Any compound with activity exceeding this threshold is flagged as a primary hit.
-
Hit Confirmation and Validation Funnel
A high rate of false positives is inherent to HTS.[12][16] Therefore, primary hits must undergo a rigorous validation process to confirm their activity and mechanism.
Caption: The hit validation funnel, from primary screen to validated leads.
1. Hit Confirmation: Primary hits are re-tested from freshly prepared samples, often at multiple concentrations, to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀). This step eliminates hits caused by random error or sample degradation.
2. Orthogonal Assays: Confirmed hits are tested in a secondary assay that measures the same biological outcome through a different technological principle. This is crucial for ruling out assay-specific artifacts (e.g., compounds that quench fluorescence in the primary assay).[17]
Protocol: Secondary Orthogonal Assay (Caspase-Glo® 3/7 Assay)
This protocol is used to confirm that antiproliferative activity observed in the primary screen is due to the induction of apoptosis. It measures the activity of caspases 3 and 7, key executioners of apoptosis.
Rationale: An increase in caspase-3/7 activity provides mechanistic evidence that a compound's antiproliferative effect is mediated by apoptosis, validating the initial phenotypic observation.[9] This bioluminescent assay relies on a different detection technology (luminescence vs. fluorescence), making it an excellent orthogonal test.
Materials:
-
Confirmed hit compounds from the primary screen.
-
Cell line and growth medium (as per primary assay).
-
Caspase-Glo® 3/7 Reagent.
-
384-well, white, opaque-walled microplates.
-
Luminometer plate reader.
Procedure:
-
Plate Cells and Add Compounds: Follow steps 1-3 from the primary assay protocol (Section 2.2), using white-walled plates suitable for luminescence. The incubation time should be shorter (e.g., 24-48 hours), as caspase activation is an earlier event than the full loss of metabolic activity.
-
Reagent Preparation and Addition: a. Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. b. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 50 µL of reagent to 50 µL of medium).
-
Incubation: Mix contents on a plate shaker for 1 minute at 300-500 rpm. Incubate at room temperature for 1-2 hours, protected from light.
-
Assay Readout: Measure luminescence using a plate reader. An increased signal relative to the DMSO control indicates caspase activation.
Troubleshooting Common HTS Challenges
Even with careful planning, HTS campaigns can encounter issues. Proactive monitoring of quality control metrics is essential for early detection and correction.[16]
Table 3: HTS Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Z'-Factor (<0.5) | - Inconsistent cell seeding or reagent dispensing.- Suboptimal incubation times.- High variability in controls. | - Validate liquid handler performance (dispense precision and accuracy).- Re-optimize cell density and incubation periods.- Ensure control compounds have a stable and potent effect. |
| High Hit Rate (>3-5%) | - Assay is overly sensitive.- Compound concentration is too high, causing non-specific toxicity.- Systemic assay interference (e.g., library compounds interfering with detection). | - Increase the stringency of the hit threshold.- Re-screen at a lower compound concentration.- Run counter-screens to identify assay-interfering compounds.[17] |
| Poor Reproducibility | - Edge effects on microplates.- Inconsistent environmental controls (temperature, CO₂).- Cell line instability or high passage number. | - Use humidified incubators and discard data from outer plate wells if necessary.- Calibrate and monitor incubator performance.- Use cells from a low-passage, validated cell bank. |
| "PAINS" Dominate Hit List | - The chemical library contains a high proportion of known Pan-Assay Interference Compounds. | - Filter hit lists against known PAINS databases in silico.- Prioritize hits with novel chemical scaffolds.- Implement counter-screens designed to detect non-specific mechanisms like aggregation.[12] |
Conclusion
High-throughput screening of indole-2-carboxamide libraries is a powerful engine for modern drug discovery. The chemical versatility of the scaffold, combined with the scale and precision of HTS, provides an effective pathway to identify novel modulators of diverse biological systems. Success in this endeavor does not hinge on automation alone; it requires a deep understanding of the underlying biology, meticulous assay design, rigorous data analysis, and a commitment to a multi-step validation process. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS to unlock the full therapeutic potential of the indole-2-carboxamide scaffold.
References
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Maramai, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]
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Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Available at: [Link]
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PubMed. (n.d.). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Available at: [Link]
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Singh, K., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. Available at: [Link]
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National Center for Biotechnology Information. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]
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Brem, J., et al. (2022). Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors. Nature Chemistry. Available at: [Link]
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Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]
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Royal Society of Chemistry. (2021). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available at: [Link]
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Abrahams, K. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]
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ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Youssif, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals. Available at: [Link]
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Stec, J., et al. (2017). Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
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MDPI. (2024). Visualization, Data Extraction, and Multiparametric Analysis of 3D Pancreatic and Colorectal Cancer Cell Lines for High-Throughput Screening. Available at: [Link]
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George Mason University. (n.d.). Health Informatics and Data Analytics, Graduate Certificate. Available at: [Link]
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Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]
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ResearchGate. (n.d.). HTS-based discovery of antimycobacterial indole-2-carboxamides and further structure development to give lead compound 3. Available at: [Link]
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University of Illinois Chicago. (2024). The importance of data analytics in health informatics. Available at: [Link]
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PubMed. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Available at: [Link]
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Royal Society of Chemistry. (2015). Affinity-based target identification for bioactive small molecules. MedChemComm. Available at: [Link]
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Frontiers. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. Available at: [Link]
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AMIA. (n.d.). Health Informatics and Data Analytics Graduate Certificate. Available at: [Link]
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AHIMA. (n.d.). Health Informatics & Data Analytics. Available at: [Link]
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Pacific Symposium on Biocomputing. (2013). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Available at: [Link]
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Oncotarget. (2016). High throughput screening of small molecule library: procedure, challenges and future. Available at: [Link]
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Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology. Available at: [Link]
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National Center for Biotechnology Information. (2016). Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors. Available at: [Link]
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ResearchGate. (2015). High-Throughput Screening of Small-Molecule Libraries for Inducers of Plant Defense Responses. Available at: [Link]
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PubMed. (2017). Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity. Available at: [Link]
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Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]
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Onthank, D. C., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry. Available at: [Link]
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Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]
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Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N-dimethyl-1H-indole-2-carboxamide
Welcome to the dedicated technical support center for the synthesis of N,N-dimethyl-1H-indole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic outcomes. We will delve into the critical aspects of this amide bond formation, explaining the causality behind experimental choices to ensure both high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common challenges encountered during the synthesis of N,N-dimethyl-1H-indole-2-carboxamide, providing targeted solutions and the scientific rationale behind them.
Q1: I am experiencing low to no yield of my desired N,N-dimethyl-1H-indole-2-carboxamide. What are the likely causes?
Several factors can contribute to poor yields in this amide coupling reaction. The most common culprits involve issues with the starting materials, incomplete activation of the indole-2-carboxylic acid, or suboptimal reaction conditions.[1]
-
Poor Quality of Starting Materials: Ensure your indole-2-carboxylic acid is pure and dry. Impurities can interfere with the coupling reaction. Similarly, the dimethylamine source (e.g., dimethylamine hydrochloride) should be of high purity.
-
Incomplete Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is crucial for successful amide bond formation. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1]
-
Deactivation of the Amine: Dimethylamine is a nucleophile, but its reactivity can be diminished. If using dimethylamine hydrochloride, it's essential to use a suitable base to liberate the free dimethylamine. An acid-base reaction between the carboxylic acid and the amine can also occur, protonating the amine and rendering it non-nucleophilic.[1]
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or choice of base can significantly impact the reaction's success.[1]
Q2: What are the recommended coupling reagents for the synthesis of N,N-dimethyl-1H-indole-2-carboxamide, and how do I choose the best one?
The choice of coupling reagent is a critical parameter that depends on the scale of your reaction, desired reaction time, and cost considerations. For the synthesis of N,N-dimethyl-1H-indole-2-carboxamide, several effective coupling reagents can be employed.
| Coupling Reagent | Advantages | Disadvantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | High reactivity, fast reaction times, and often leads to high yields.[2][3] | More expensive than other options. |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | Cost-effective, widely used, and generally provides good yields.[4] The urea byproduct is water-soluble, simplifying purification.[5] | Can sometimes lead to side reactions if not used with an additive like HOBt. |
| BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) | Effective for coupling and can be used in the presence of various functional groups.[6] | Can be less atom-economical. |
Recommendation: For initial attempts and small-scale synthesis, HATU is an excellent choice due to its high efficiency.[2] For larger-scale synthesis where cost is a factor, an optimized EDC/HOBt protocol is a reliable alternative.[4]
Q3: My reaction has stalled, and I observe unreacted indole-2-carboxylic acid. How can I drive the reaction to completion?
Stalled reactions are often a result of incomplete activation or a decrease in the concentration of the active coupling species over time.
-
Pre-activation: A highly effective strategy is to "pre-activate" the indole-2-carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the dimethylamine.[1][3] This ensures the formation of the activated ester intermediate, which then readily reacts with the amine.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the coupling reagent (1.0-1.5 equivalents) and the amine (1.0-1.2 equivalents) relative to the carboxylic acid.[1][3]
-
Temperature: While many amide couplings proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes help to drive sluggish reactions to completion. However, be cautious, as higher temperatures can also promote side reactions.
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help you determine if the reaction is genuinely stalled or just slow.
Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
The primary side reaction of concern in this synthesis is the decarboxylation of indole-2-carboxylic acid, especially under harsh conditions.[7][8][9]
-
Decarboxylation: Indole-2-carboxylic acid can undergo decarboxylation to form indole, particularly at elevated temperatures or in the presence of certain catalysts.[8][9][10] To minimize this, conduct the reaction at room temperature or with minimal heating. The choice of a highly efficient coupling reagent that promotes rapid amide bond formation will also reduce the likelihood of this side reaction.
-
Racemization (if applicable): While not a concern for N,N-dimethyl-1H-indole-2-carboxamide itself, if you are working with chiral indole-2-carboxylic acid derivatives, racemization can be an issue. Using additives like HOBt or OxymaPure can suppress racemization.[1]
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of N,N-dimethyl-1H-indole-2-carboxamide using recommended coupling reagents.
Protocol 1: High-Yield Synthesis using HATU
This protocol is recommended for achieving a high yield and purity on a laboratory scale.[2]
Materials:
-
Indole-2-carboxylic acid
-
Dimethylamine hydrochloride
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
To a stirred solution of dimethylamine hydrochloride (1.5 equivalents) in anhydrous DMF at room temperature under a nitrogen atmosphere, add triethylamine (5.0 equivalents).
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add indole-2-carboxylic acid (1.0 equivalent), followed by HATU (1.2 equivalents).
-
Stir the resulting solution at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold (0 °C) water. A precipitate of the product should form.
-
Isolate the solid product by filtration, wash with cold water, and air dry to afford N,N-dimethyl-1H-indole-2-carboxamide.
Visualizing the HATU Coupling Workflow
Caption: Workflow for HATU-mediated synthesis.
Protocol 2: Cost-Effective Synthesis using EDC/HOBt
This protocol is a more economical option suitable for larger-scale preparations.[4]
Materials:
-
Indole-2-carboxylic acid
-
Dimethylamine hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous ammonium chloride (for quenching)
-
Ethyl acetate or DCM (for extraction)
-
1N HCl (for washing)
-
Saturated aqueous sodium bicarbonate (for washing)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Dissolve indole-2-carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF.
-
Add EDC hydrochloride (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of dimethylamine (generated from dimethylamine hydrochloride and a base, or as a solution in THF) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel if necessary.
Visualizing the EDC/HOBt Coupling Workflow
Caption: Workflow for EDC/HOBt-mediated synthesis.
References
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Copper-Catalyzed Decarboxylative N-Aryl
- N,N-dimethyl-1H-indole-2-carboxamide synthesis - ChemicalBook.
- Troubleshooting difficult amide bond formation with hindered substr
- Decarboxylation of indole-2-carboxylic acids: improved procedures - American Chemical Society.
- Synthesis of Indole-2-carboxylic Esters - Combin
- The Decarboxylation of Ring-Substituted Indole-2(and 3)
- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH.
- Coupling Reagents - Aapptec Peptides.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
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solubility issues of N,N-dimethyl-1H-indole-2-carboxamide in biological assays
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support resource for researchers working with N,N-dimethyl-1H-indole-2-carboxamide and related indole-based compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a framework for understanding and systematically resolving the solubility issues that frequently arise with this promising, yet challenging, class of molecules. Our focus is on maintaining data integrity by ensuring your compound is in a true solution within your assay system.
Section 1: Understanding the Core Challenge: The "Why" Behind the Precipitation
N,N-dimethyl-1H-indole-2-carboxamide belongs to a chemical class often characterized by significant hydrophobicity. The planar indole ring system contributes to strong crystal lattice energy, making these molecules inherently prefer their solid state over being dissolved in aqueous environments.[1] This characteristic is a primary reason why many potent indole-2-carboxamide analogues exhibit poor aqueous solubility, a factor that can complicate development despite promising biological activity.[2][3]
The most common failure point in an experiment is not the initial dissolving of the compound in an organic solvent, but the subsequent dilution into your aqueous assay buffer—a phenomenon known as "solvent-shift precipitation." When the compound, comfortably dissolved in a solvent like DMSO, is suddenly introduced to an aqueous environment, the water molecules' strong preference for interacting with each other can effectively "push" the hydrophobic compound molecules out of solution, causing them to crash out as a precipitate.[4][5] This guide is designed to help you manage this critical step.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution of N,N-dimethyl-1H-indole-2-carboxamide? A: The industry-standard starting point is 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both hydrophobic and hydrophilic molecules.[6][7] We recommend preparing a high-concentration stock (e.g., 10-30 mM) in DMSO to minimize the volume transferred to your final assay, thereby keeping the final DMSO concentration low.[4]
Q2: My compound precipitates instantly when I add my DMSO stock to my cell culture media or buffer. What is happening? A: You are observing solvent-shift precipitation. The aqueous buffer cannot maintain the solubility of the compound at the concentration you've introduced. The compound's solubility in the final DMSO/aqueous mixture is much lower than in the 100% DMSO stock. It is crucial to understand that the reported solubility on a supplier sheet (e.g., "soluble in DMF at 20 mg/mL") does not reflect the compound's solubility in a mixed aqueous system.[8]
Q3: What is the maximum concentration of DMSO I can safely use in my biological assay? A: This is a critical, assay-dependent parameter.
-
For cell-based assays: It is strongly recommended to keep the final DMSO concentration at or below 0.5% (v/v), with many sensitive cell lines requiring ≤0.1%.[9][10] Concentrations above this can induce off-target effects, including cytotoxicity, altered gene expression, or differentiation.[11]
-
For biochemical/enzyme assays: These are often more tolerant, with final DMSO concentrations up to 1-2% being acceptable. However, DMSO can directly affect enzyme conformation and activity, sometimes inhibiting and other times enhancing it.[12][13] Crucially, you must always run a "vehicle control" containing the exact same final concentration of DMSO (and any other solubilizing agents) as your test wells to ensure the observed effects are from your compound, not the solvent.[9][14]
Q4: I see a crystalline precipitate in my DMSO stock tube after storing it in the freezer. Is it still usable? A: Yes, this is common with compounds that have limited DMSO solubility, especially after freeze-thaw cycles.[4] Do not use the supernatant, as the concentration will be inaccurate. To redissolve the compound, gently warm the tube in a 37°C water bath, then vortex thoroughly. Sonication for a few minutes can also be effective. Always ensure the solution is completely clear before making any dilutions.
Q5: What is the best practice for preparing serial dilutions for a dose-response curve? A: Always perform your serial dilutions in 100% DMSO.[15] For example, to prepare a 10-point, 3-fold dilution series, you would dilute your highest concentration stock in pure DMSO to create each subsequent concentration point. Only after the entire dilution series is prepared in DMSO should you add a small, fixed volume of each concentration to your assay plate containing the aqueous buffer. This ensures that the final DMSO concentration remains constant across all wells.[4]
Section 3: A Systematic Troubleshooting Workflow for Solubility Failures
When you encounter precipitation, a systematic approach is more effective than random trial and error. The following workflow is designed to logically diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Data Summary Tables
Table 1: Physicochemical Properties of N,N-dimethyl-1H-indole-2-carboxamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 7511-14-0 | [16][17] |
| Molecular Formula | C₁₁H₁₂N₂O | [18] |
| Molecular Weight | 188.23 g/mol | [18] |
| Predicted Solubility | Low in aqueous media |[2][3] |
Table 2: Recommended Starting Concentrations for Solubilizing Agents
| Agent Type | Example | Typical Final Conc. | Considerations & Cautions |
|---|---|---|---|
| Co-solvent | PEG 400, Propylene Glycol | 1-5% (v/v) | Can alter cell membrane fluidity. Must run vehicle controls.[19][20] |
| Surfactant | Polysorbate 80 (Tween® 80) | 0.01-0.1% (w/v) | Can lyse cells at high concentrations. May interfere with protein assays.[21] |
| Cyclodextrin | HP-β-CD | 1-10 mM | Can extract cholesterol from cell membranes. Check for assay interference.[9][19] |
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
This protocol describes the best practices for preparing your compound for use in biological assays.
-
Initial Stock Preparation:
-
Weigh out the solid N,N-dimethyl-1H-indole-2-carboxamide in a suitable vial.
-
Add 100% anhydrous DMSO to achieve a high-concentration primary stock (e.g., 20 mM).
-
Ensure complete dissolution by vortexing, gentle warming (37°C), and/or brief sonication. The solution must be perfectly clear.
-
-
Storage:
-
Aliquot the primary stock into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation.[4]
-
Store at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.
-
-
Preparation of Dilution Series (for Dose-Response):
-
Thaw a single-use aliquot of the primary stock and ensure it is fully dissolved.
-
Perform all serial dilutions using 100% DMSO in a separate plate or tubes.[15] Do not dilute directly into aqueous buffers at this stage.
-
-
Dosing the Assay Plate:
-
Add a small, fixed volume of each DMSO dilution to the corresponding wells of your assay plate, which already contain the bulk of the aqueous assay medium. For a 1:1000 final dilution, you might add 100 nL of DMSO stock to 100 µL of media.
-
Mix the plate immediately and thoroughly using a plate shaker or by gentle pipetting to facilitate rapid dispersion and minimize localized high concentrations that can cause precipitation.
-
Protocol 2: A Tiered Approach to Solubility Enhancement
Execute this protocol if you observe precipitation after following Protocol 1. For each new formulation, it is mandatory to run a parallel vehicle control (the new buffer formulation without your compound) to test for background effects on your assay.
-
Tier 1: Co-Solvent Screening
-
Prepare your assay buffer/media supplemented with a potential co-solvent. Start with 1% (v/v) Polyethylene Glycol 400 (PEG 400).[19][20]
-
Prepare a separate buffer with 1% (v/v) Propylene Glycol.
-
Add your compound's DMSO stock to these modified buffers and observe for precipitation.
-
If solubility improves, run a vehicle control with the successful co-solvent to ensure it doesn't affect your assay's baseline reading (e.g., cell viability, enzyme activity).
-
-
Tier 2: Surfactant Screening
-
If co-solvents fail, prepare an assay buffer supplemented with a non-ionic surfactant. Start with 0.02% (w/v) Polysorbate 80 (Tween® 80).[21]
-
Add your compound's DMSO stock to this buffer and check for solubility.
-
Critical Control: Surfactants can interfere with many assay readouts. A vehicle control is absolutely essential to validate this approach.
-
-
Tier 3: Cyclodextrin Screening
Caption: Illustration of solvent-shift precipitation upon dilution.
Section 5: Troubleshooting Summary
Table 3: Quick Troubleshooting Guide
| Issue Observed | Probable Cause | Recommended Solution |
|---|---|---|
| Variable results between experiments. | Inconsistent dissolution of stock solution; compound precipitating out of stock during storage. | Ensure stock is fully dissolved before each use (warm, vortex). Aliquot stocks to avoid freeze-thaw cycles.[4] |
| Activity seems lower than expected. | Compound is precipitating at higher concentrations, making the actual dissolved concentration lower than the nominal concentration. | Visually inspect wells at high concentrations. Use the tiered solubility enhancement protocol. Reduce the top concentration of your dose-response curve.[4] |
| High background in vehicle control wells. | The co-solvent, surfactant, or cyclodextrin is interfering with the assay readout. | Lower the concentration of the solubilizing agent. Screen alternative agents from the same class.[22] |
| Precipitate forms over time during incubation. | The compound is supersaturated and not stable in solution over the assay duration. | The formulation is not robust enough. Try a combination of agents (e.g., co-solvent + surfactant) or switch to a more powerful solubilizer like a cyclodextrin.[23] |
References
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Skjærbæk, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Methods and Protocols. [Link]
-
Kramer, C., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology. [Link]
-
de la Monte, S. M., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. [Link]
-
Skjærbæk, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Skjærbæk, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
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Kusano, S., et al. (2020). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH. [Link]
-
Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]
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PubChem. (n.d.). N,N-dimethyl-1H-indole-2-carboxamide. National Center for Biotechnology Information. [Link]
-
Various Authors. (2014). Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity?. ResearchGate. [Link]
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Al-Abri, A., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. [Link]
-
ResearchGate. (n.d.). Effect of DMSO concentration. ResearchGate. [Link]
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Maccarone, R., et al. (2014). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH. [Link]
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Wang, Y., et al. (2021). Amphiphilic small molecular mates match hydrophobic drugs to form nanoassemblies based on drug-mate strategy. PMC - NIH. [Link]
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Illumina. (n.d.). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina. [Link]
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Modasiya, M., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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de Souza, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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de Souza, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]
-
Chemsrc. (n.d.). 1H-Indole-2-carboxamide,N,N-dimethyl-. Chemsrc. [Link]
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Ishikawa, M., & Hashimoto, Y. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
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Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]
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Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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Appchem. (n.d.). 1H-Indole-2-carboxamide,N,N-dimethyl-. Appchem. [Link]
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Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed. [Link]
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IJCRT. (n.d.). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
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Dahlin, J. L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
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Particle Sciences. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Particle Sciences. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
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Abrahams, K. A., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed. [Link]
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Frank, K. J., et al. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. MDPI. [Link]
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Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]
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Li, Y., et al. (2019). Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents. Semantic Scholar. [Link]
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Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
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Technical Support Center: Overcoming Resistance to Indole-2-Carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2-carboxamide derivatives. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common and complex challenges associated with acquired resistance to this promising class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, understand, and overcome experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when observing potential resistance.
Q1: My cells have stopped responding to my indole-2-carboxamide derivative at previously effective concentrations. What is the first step?
A1: The first step is to confirm the loss of potency and rule out experimental artifacts.
-
Verify Compound Integrity: Re-confirm the identity and purity of your compound stock via LC-MS and NMR. Ensure proper storage conditions have been maintained. Prepare a fresh dilution from a new stock vial.
-
Cell Line Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination is a common source of experimental variability.
-
Re-establish Baseline Potency: Perform a dose-response curve using a fresh, authenticated batch of cells and newly prepared compound dilutions to precisely quantify the shift in the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
Q2: What are the most common mechanisms of acquired resistance to targeted therapies like indole-2-carboxamide derivatives?
A2: Resistance is multifactorial but typically falls into several key categories:
-
On-Target Alterations: Mutations or amplification of the drug's primary molecular target that reduce binding affinity.
-
Bypass Signaling Pathway Activation: Upregulation of parallel or downstream signaling pathways that circumvent the drug-induced blockade.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump the compound out of the cell.[2]
-
Drug Metabolism: Increased metabolic inactivation of the compound within the cancer cells.[3]
-
Evasion of Apoptosis: Alterations in apoptotic signaling pathways (e.g., changes in Bcl-2 family protein expression) that make cells resistant to programmed cell death.[4]
Q3: My compound is a multi-targeted kinase inhibitor. How does this affect potential resistance mechanisms?
A3: While multi-targeted agents can often delay or prevent resistance compared to single-target drugs, resistance can still emerge.[5] It may arise from a mutation in one of the key targets that provides a dominant survival advantage, or through the activation of a bypass pathway that is not covered by the inhibitor's target profile. Troubleshooting will require evaluating all primary targets and associated pathways.
Section 2: Troubleshooting Guides
These guides provide structured, in-depth protocols to investigate specific resistance-related problems.
Guide 1: Investigating Loss of Compound Potency in Cancer Cell Lines
You've confirmed a significant rightward shift in your dose-response curve, indicating a loss of potency. This guide will help you systematically identify the underlying cause.
Potential Causes:
-
Increased drug efflux via ABC transporters.
-
Metabolic inactivation of the compound.
-
Alteration or mutation of the primary drug target.
-
Activation of a compensatory signaling pathway.
Caption: Workflow for diagnosing the cause of lost compound potency.
Step 1: Assess the Role of Drug Efflux
-
Rationale: Overexpression of ABC transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP) is a frequent cause of resistance to small molecule inhibitors.[2] Co-treatment with an inhibitor of these pumps can restore sensitivity if efflux is the primary mechanism.[6][7]
-
Protocol: Efflux Pump Inhibition Assay
-
Seed both sensitive (parental) and resistant cells for a standard 72-hour viability assay (e.g., MTT or CellTiter-Glo).
-
Prepare two sets of dose-response curves for your indole-2-carboxamide in both cell lines.
-
In one set, co-administer the indole derivative with a fixed, non-toxic concentration of a broad-spectrum ABC transporter inhibitor (e.g., 1-5 µM Verapamil or 1 µM Ko143).
-
The other set will receive only the indole derivative as a control.
-
After 72 hours, measure cell viability and calculate IC50 values.
-
-
Interpreting the Data:
| Condition | Sensitive Cells IC50 | Resistant Cells IC50 | Resistant Cells IC50 + Efflux Inhibitor | Interpretation |
| Hypothesis 1 | 10 nM | 500 nM | ~15 nM | Drug efflux is the primary resistance mechanism. The inhibitor restored sensitivity. |
| Hypothesis 2 | 10 nM | 500 nM | 480 nM | Drug efflux is not the primary mechanism. Proceed to Step 2. |
Step 2: Investigate Compound Metabolism
-
Rationale: Cells can develop resistance by upregulating enzymes (e.g., Cytochrome P450s) that metabolize and inactivate the drug. One study noted that certain substitutions on the indole ring could be metabolic liabilities.[3] Measuring the intracellular concentration of the parent compound over time can reveal this mechanism.
-
Protocol: Intracellular Compound Stability Assay
-
Treat sensitive and resistant cells with a fixed concentration of your indole derivative (e.g., 5x the sensitive IC50).
-
Harvest cell pellets and the corresponding media at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Perform a liquid-liquid or solid-phase extraction on the lysed cells and media to isolate the compound.
-
Analyze the extracts by LC-MS/MS to quantify the concentration of the parent compound.
-
-
Interpreting the Data: A significantly faster decline in the parent compound concentration within resistant cells compared to sensitive cells points to enhanced metabolic degradation.
Step 3: Analyze the Drug Target
-
Rationale: If your compound has a specific protein target (e.g., EGFR, CDK2), resistance can arise from genetic changes to the target itself.[8][9]
-
Protocol: Target Analysis
-
Expression Level: Lyse sensitive and resistant cells and perform a Western blot for the target protein. A significant upregulation of the target protein in resistant cells may explain the need for higher drug concentrations.
-
Activity Status: If the target is a kinase, probe with a phospho-specific antibody to assess its activation state. For example, for an EGFR inhibitor, check the levels of phospho-EGFR.
-
Gene Sequencing: Extract genomic DNA from both cell lines and sequence the coding region of the target gene to identify potential mutations in the drug-binding pocket.
-
Step 4: Screen for Bypass Pathway Activation
-
Rationale: Cancer cells can adapt to the inhibition of one pathway by activating a parallel survival pathway. For instance, resistance to an EGFR inhibitor might involve the activation of the c-Met or AXL pathway. A compound targeting the Akt/mTOR/NF-κB pathway could be circumvented by upregulation of other pro-survival signals.[10]
-
Protocol: Phospho-Kinase Array
-
Treat sensitive and resistant cells with the indole derivative at its IC50 for a short period (e.g., 2-6 hours).
-
Lyse the cells and apply the lysates to a commercial phospho-kinase array membrane, which contains antibodies for dozens of key phosphorylated signaling proteins.
-
Analyze the array results to identify signaling nodes that remain highly phosphorylated (active) in the resistant cells upon drug treatment, but are inhibited in sensitive cells.
-
Validate the hits from the array using specific Western blots.
-
Guide 2: Troubleshooting Reduced Apoptotic Response
Your compound was initially shown to induce apoptosis, but resistant cells now exhibit primarily cell cycle arrest or continue to proliferate.
Potential Causes:
-
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).
-
Downregulation of pro-apoptotic proteins (e.g., Bax, Bak).
-
Defects in the caspase cascade.
Caption: Diagnostic workflow for investigating reduced apoptotic response.
Step 1: Profile Key Apoptotic Regulators
-
Rationale: The balance between pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1) proteins is critical for initiating the intrinsic apoptotic pathway. An imbalance can confer resistance.[4]
-
Protocol: Western Blot Analysis
-
Treat sensitive and resistant cells with your compound for 12-24 hours.
-
Lyse the cells and perform Western blotting using antibodies against Bcl-2, Mcl-1, Bax, and cleaved PARP (a marker of apoptosis).
-
-
Interpreting the Data: An increase in Bcl-2 or Mcl-1, or a decrease in Bax, in the resistant cells suggests a block in the apoptotic machinery.
Step 2: Measure Caspase Activity
-
Rationale: Caspases are the executioners of apoptosis. A failure to activate these proteases will prevent cell death, even if upstream signals are present.[4]
-
Protocol: Fluorometric Caspase Assay
-
Treat sensitive and resistant cells with your compound.
-
At various time points (e.g., 6, 12, 24 hours), lyse the cells and perform a fluorometric activity assay for key caspases (e.g., initiator caspase-9 and executioner caspase-3/7).
-
-
Interpreting the Data: A lack of caspase activation in resistant cells, despite its presence in sensitive cells, points to a defect in the caspase cascade itself or in an upstream event like Cytochrome C release.
Step 3: Monitor Cytochrome C Release
-
Rationale: The release of Cytochrome C from the mitochondria is a point-of-no-return for intrinsic apoptosis. Blocking this release, often via Bcl-2 family proteins, is a key resistance mechanism.[4]
-
Protocol: Cellular Fractionation and Western Blot
-
Treat cells as above.
-
Use a cellular fractionation kit to separate the cytosolic and mitochondrial fractions.
-
Perform a Western blot on both fractions and probe for Cytochrome C.
-
-
Interpreting the Data: In sensitive, apoptotic cells, Cytochrome C will move from the mitochondrial to the cytosolic fraction. If it remains in the mitochondria in resistant cells, the apoptotic block is at or upstream of the mitochondria.
References
-
El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]
-
Al-Ostath, S., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]
-
Youssif, B. G., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]
-
Aljabr, G., et al. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. Available at: [Link]
-
Formagio, A. S., et al. (2024). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]
- Li, X., Wang, F., & Xie, L. (2025). Indole Hybrids With Therapeutic Potential Against Drug‐Resistant Cancers: An Update (2021–2025). Archiv der Pharmazie. (Note: This is a future publication cited in a ResearchGate article, providing context on the field's direction).
-
Formagio, A. S., et al. (2024). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]
-
Youssif, B. G., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available at: [Link]
-
Abdel-Hamid, M. K., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]
-
Onajole, O. K., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry. Available at: [Link]
-
Montanaro, E., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]
-
Hamilton, A. J., et al. (2024). Synthesis and Antitumour Evaluation of Tricyclic Indole‐2‐Carboxamides against Paediatric Brain Cancer Cells. ChemMedChem. Available at: [Link]
-
Pena, I., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
An, J., et al. (2017). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules. Available at: [Link]
-
Guo, L., et al. (2019). Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway. Drug Design, Development and Therapy. Available at: [Link]
-
Abdel-Hamid, M. K., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. ResearchGate. Available at: [Link]
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Onajole, O. K., et al. (2017). Targeting Mycolic Acid Transport by Indole-2-carboxamides for the Treatment of Mycobacterium abscessus Infections. Journal of Medicinal Chemistry. Available at: [Link]
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Semple, J. E., et al. (2020). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2011). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Current Drug Metabolism. Available at: [Link]
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Garcia, C. F., et al. (2020). The Signaling Molecule Indole Inhibits Induction of the AR2 Acid Resistance System in Escherichia coli. Frontiers in Microbiology. Available at: [Link]
-
Umapathy, G., et al. (2022). Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells. eBioMedicine. Available at: [Link]
-
Umapathy, G., et al. (2022). Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells. UCL Discovery. Available at: [Link]
-
Al-Ostath, S., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]
-
Onajole, O. K., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Indole-2-Carboxamide Synthesis
Welcome to the technical support center for the synthesis of indole-2-carboxamides. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Indole-2-carboxamides are a cornerstone scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] Their synthesis, while conceptually straightforward, can present numerous challenges, from initial indole ring formation to the final amide coupling.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can overcome synthetic hurdles efficiently and confidently.
Section 1: Troubleshooting Guide for Indole Ring Synthesis
The formation of the indole-2-carboxylate core is the foundational step. Several classic and modern methods are employed, each with its own set of potential pitfalls.
Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde.[3][4]
Question: I am experiencing low to no yield of my desired indole-2-carboxylate from a Fischer indole synthesis. What are the likely causes and how can I fix it?
Answer:
Low yields in the Fischer indole synthesis can stem from several factors related to the reaction mechanism, which involves the formation of a phenylhydrazone followed by an acid-catalyzed[5][5]-sigmatropic rearrangement.[4][6]
-
Cause 1: Inefficient Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete.
-
Solution: Ensure equimolar amounts of the arylhydrazine and the pyruvate derivative. The reaction is often carried out in a protic solvent like ethanol or acetic acid to facilitate both dissolution and the condensation reaction.[7] Sometimes, performing this step separately before introducing the cyclization catalyst can improve yields.
-
-
Cause 2: Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Too weak an acid will not facilitate the rearrangement, while too strong an acid can lead to substrate decomposition or unwanted side reactions.
-
Solution: A range of Brønsted and Lewis acids can be used, including polyphosphoric acid (PPA), p-toluenesulfonic acid (pTsOH), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[4] PPA is often effective but requires high temperatures. A systematic screening of catalysts is recommended. Start with a milder catalyst like pTsOH before moving to stronger ones.
-
-
Cause 3: Unfavorable Rearrangement Conditions: The[5][5]-sigmatropic rearrangement is the key step and is sensitive to steric and electronic factors.
-
Solution: If the hydrazone is sterically hindered, higher reaction temperatures and longer reaction times may be necessary. Microwave-assisted synthesis can sometimes accelerate this step and improve yields.[8]
-
-
Cause 4: Side Reactions: The use of certain starting materials, like α,β-unsaturated ketones, can lead to undesired side reactions.[3]
-
Solution: Ensure your chosen ketone or aldehyde is appropriate for the Fischer indole synthesis. For indole-2-carboxylates, ethyl or methyl pyruvate is the standard starting material.[7]
-
Palladium-Catalyzed Syntheses (e.g., Sonogashira Coupling)
Modern cross-coupling strategies, such as the Sonogashira reaction, provide a milder and more functional-group-tolerant approach to indole synthesis.[9][10] These methods typically involve the coupling of a 2-haloaniline with a terminal alkyne, followed by cyclization.[5][11]
Question: My Sonogashira coupling-cyclization for indole-2-ester synthesis is giving a complex mixture of products and low yield. How can I troubleshoot this?
Answer:
A successful Sonogashira-based indole synthesis relies on the careful orchestration of the initial cross-coupling and the subsequent intramolecular cyclization.
-
Cause 1: Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities.
-
Solution: Ensure all reagents and solvents are thoroughly degassed, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use high-purity reagents.
-
-
Cause 2: Suboptimal Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the palladium catalyst.
-
Solution: While various phosphine ligands can be used, triphenylphosphine (PPh₃) is a common starting point. If the reaction is sluggish, consider more electron-rich and bulky ligands like tricyclohexylphosphine (PCy₃) or bulky biaryl phosphine ligands.[11]
-
-
Cause 3: Incorrect Base or Solvent: The base plays a dual role in the Sonogashira coupling and can also influence the subsequent cyclization. The solvent polarity can affect both steps.
-
Cause 4: Competing Side Reactions: Incomplete cyclization can lead to the isolation of the coupled alkyne intermediate. Homocoupling of the terminal alkyne (Glaser coupling) is another common side reaction.
-
Solution: Ensure the reaction temperature is sufficient for the cyclization step, which may be higher than that required for the initial Sonogashira coupling.[9] The use of a copper co-catalyst (e.g., CuI) is standard for the Sonogashira reaction but can sometimes promote Glaser coupling. A copper-free Sonogashira protocol might be beneficial in such cases.[12]
-
Section 2: Troubleshooting Guide for Amide Bond Formation
The final step in the synthesis of indole-2-carboxamides is the coupling of an indole-2-carboxylic acid with a primary or secondary amine. This is a standard amide bond formation, but the indole nucleus can sometimes introduce complications.
Question: My amide coupling reaction between indole-2-carboxylic acid and an amine is failing or giving very low yields. What should I investigate?
Answer:
The formation of the amide bond from a carboxylic acid and an amine requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[13] Failures in this step are common and can often be resolved by systematically evaluating the coupling reagents, reaction conditions, and potential side reactions.
-
Cause 1: Ineffective Coupling Reagent: The choice of coupling reagent is paramount. Not all coupling reagents are equally effective for all substrates.
-
Solution: A wide array of coupling reagents is available.
-
Carbodiimides: Reagents like DCC, EDC (often with HOBt), and DIC are common starting points.[14][15][16] EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.[14]
-
Phosphonium Salts: Reagents like BOP and PyBOP are highly efficient but can be more expensive. They are often effective when carbodiimides fail.[13][17]
-
Aminium/Uronium Salts: Reagents like HBTU and HATU are also very effective and known for rapid coupling with minimal side reactions.[13]
-
-
Recommendation: If a standard EDC/HOBt coupling fails, try a more robust reagent like HATU or PyBOP.
-
-
Cause 2: Inappropriate Base or Solvent: An organic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine.
-
Solution: Diisopropylethylamine (DIPEA) is a common non-nucleophilic base used in these reactions.[14][17] Triethylamine (TEA) can also be used. The choice of solvent is also important; DMF and DCM are frequently used.[14] Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate.
-
-
Cause 3: Side Reactions of the Indole Nucleus: The indole NH proton is acidic and can potentially interfere with the reaction, although this is not typically a major issue in standard amide couplings. More significantly, the electron-rich indole ring can be sensitive to strongly acidic or electrophilic conditions.
-
Cause 4: Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient (aromatic) amines can be poor nucleophiles, leading to slow or incomplete reactions.
-
Solution: For challenging amines, increasing the reaction temperature (e.g., to 40-60 °C) and using a more powerful coupling reagent like HATU may be necessary.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I purify my final indole-2-carboxamide product?
A1: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from unreacted starting materials and byproducts.[7] Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be used to obtain highly pure material.[18]
Q2: I need to hydrolyze an ethyl indole-2-carboxylate to the corresponding carboxylic acid. What are the best conditions?
A2: Alkaline hydrolysis is the standard method. This is typically achieved by refluxing the ester with an excess of sodium hydroxide or potassium hydroxide in a mixture of ethanol and water.[7][17][19] After the reaction is complete, the mixture is acidified (e.g., with HCl) to precipitate the carboxylic acid, which can then be collected by filtration.[20]
Q3: Can I convert an indole-2-carbonitrile to an indole-2-carboxamide?
A3: Yes, the hydrolysis of a nitrile to a primary amide is a well-established transformation. This can be achieved under either acidic or basic conditions, though care must be taken to avoid over-hydrolysis to the carboxylic acid. The use of certain catalysts can provide better selectivity for the amide.
Q4: Are there any one-pot methods to synthesize indole-2-carboxamides?
A4: Yes, several one-pot or tandem reactions have been developed to streamline the synthesis. For example, some palladium-catalyzed methods allow for a three-component coupling of a haloaniline, a terminal alkyne, and an amine in a single pot to generate the indole-2-carboxamide.[5][11] These methods can significantly improve efficiency by avoiding the isolation of intermediates.
Visualizing the Workflow
General Synthetic Workflow
The following diagram illustrates the common synthetic pathways to indole-2-carboxamides.
Caption: Common synthetic routes to indole-2-carboxamides.
Troubleshooting Logic for Amide Coupling
This diagram outlines a decision-making process for troubleshooting a failed amide coupling reaction.
Caption: Decision tree for troubleshooting amide coupling.
Data Summary
Table 1: Common Amide Coupling Reagents
| Reagent Class | Examples | Byproduct Solubility | Key Advantages |
| Carbodiimides | DCC, DIC, EDC | Insoluble (DCC), Soluble (DIC, EDC) | Cost-effective, widely used |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Soluble | High reactivity, good for hindered substrates |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Soluble | Fast reaction times, low racemization |
References
-
Banwell, M. G. Synthesis of Indoles via Palladium-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals. Organic Letters.
-
Cacchi, S. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC.
-
Lu, B. Z., et al. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal.
-
Synthesis of arylated indoles via Sonogashira cross-coupling. ResearchGate.
-
Sharma, S., et al. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry.
-
Yildirim, I., et al. Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online.
-
Synthesis of the target compounds indole-2-carboxamides (5). ResearchGate.
-
Sonogashira coupling. Wikipedia.
-
Lu, B. Z., et al. One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry.
-
Wang, D., et al. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry.
-
Onajole, O. K., et al. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC.
-
Abrahams, K. A., et al. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC.
-
Ullmann condensation. Wikipedia.
-
Ullmann coupling of indole derivatives. ResearchGate.
-
Abuo-Rahma, G. E. D. A., et al. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
-
Kulkarni, P. M., et al. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC.
-
Indole synthesis via an Ullmann coupling/reductive cyclization sequence. ResearchGate.
-
Fischer Indole Synthesis. Alfa Chemistry.
-
Ashton, T. D., et al. Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC.
-
Fischer Indole Synthesis. J&K Scientific LLC.
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Fischer indole synthesis. Wikipedia.
-
Wang, S., et al. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central.
-
Mondal, M., et al. Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate.
-
Process for the preparation of indole derivatives. Google Patents.
-
Coupling Reagents. Aapptec Peptides.
-
Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Sykes, M. L., et al. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
-
Inman, C. E., & Moody, C. J. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
-
Al-Zoubi, R. M., et al. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC.
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Technical Support Center: Purification of N,N-dimethyl-1H-indole-2-carboxamide
Welcome to the technical support center for the purification of N,N-dimethyl-1H-indole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining this compound in high purity.
Section 1: Troubleshooting Common Purification Issues
This section addresses frequently encountered problems during the purification of N,N-dimethyl-1H-indole-2-carboxamide in a question-and-answer format, providing expert insights into their causes and solutions.
Question 1: After aqueous work-up and extraction, my crude product is a persistent oil and won't solidify. What should I do?
Answer: This is a common issue, often caused by the presence of residual solvents or impurities that lower the melting point of the product. Here's a systematic approach to address this:
-
Residual Solvent Removal: Ensure all organic solvents from the extraction (e.g., ethyl acetate, dichloromethane) are thoroughly removed under high vacuum. Heating the flask gently (e.g., 40-50 °C) while on the rotary evaporator and then on a high vacuum line can be effective. Be cautious not to heat too aggressively to prevent product decomposition.
-
Trituration: This technique can induce crystallization. Add a poor solvent in which your product is insoluble or sparingly soluble (e.g., hexanes, diethyl ether) to the oil. Vigorously stir or sonicate the mixture. The product should precipitate as a solid, while the impurities may remain dissolved in the solvent.
-
Solvent System Check: Re-evaluate your extraction work-up. If the product has some water solubility, you might be losing it during the aqueous washes. Conversely, if impurities are not fully removed, they can inhibit crystallization.
Question 2: My TLC plate shows multiple spots, and I'm unsure which one is my product. How can I identify the product spot?
Answer: Thin-layer chromatography (TLC) is a crucial tool for monitoring your reaction and purification. Here’s how to effectively use it:
-
Co-spotting: Spot your crude reaction mixture, the starting indole-2-carboxylic acid, and, if available, a pure sample of your product on the same TLC plate. This will help you identify the product spot relative to the starting material.
-
Visualization Techniques: N,N-dimethyl-1H-indole-2-carboxamide is UV active due to the indole ring. Visualize the plate under a UV lamp (254 nm). For enhanced visualization, you can use staining agents. A p-anisaldehyde stain followed by gentle heating will often produce colored spots for indole derivatives. Another option is an iodine chamber, where spots of organic compounds will appear as temporary brown stains.
-
Typical Rf Values: The Rf value will depend on the solvent system. In a moderately polar system like 30-50% ethyl acetate in hexanes, the product, being more polar than the starting acid's ester precursor but potentially less polar than the acid itself (depending on the TLC plate's acidity), will have a distinct Rf.
Question 3: I'm performing column chromatography, but the separation of my product from a close-running impurity is poor. How can I improve the resolution?
Answer: Achieving good separation in column chromatography requires careful optimization of the mobile phase and column parameters.
-
Solvent System Optimization: The key is to find a solvent system that provides the best separation (ΔRf) on TLC. A good starting point is a solvent system that gives your product an Rf of 0.2-0.3.
-
Polarity Adjustment: If the spots are too close, try decreasing the polarity of the eluent. This will increase the retention time and can improve separation.
-
Solvent Selectivity: If changing polarity doesn't work, try a different solvent system. For example, if you are using ethyl acetate/hexanes, consider switching to dichloromethane/methanol or toluene/acetone. Different solvents interact with the stationary phase and your compounds in unique ways, which can alter the separation.
-
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be very powerful. Start with a low polarity mobile phase and gradually increase the polarity. This will elute the less polar compounds first and then increase the eluent strength to move your more polar product and impurities off the column at different times.
-
Column Packing and Loading: Ensure your column is packed uniformly without any air bubbles or cracks. Load your sample in a minimal amount of solvent to ensure a narrow starting band.
Question 4: After purification, my NMR spectrum still shows impurities. What are the likely contaminants and how can I remove them?
Answer: The impurities will likely stem from your starting materials or the reagents used in the synthesis. The most common synthesis involves the coupling of indole-2-carboxylic acid with dimethylamine using a coupling agent.
-
Unreacted Starting Materials:
-
Indole-2-carboxylic acid: This can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during the work-up.
-
Dimethylamine: Being volatile, excess dimethylamine is usually removed during solvent evaporation.
-
-
Coupling Agent Byproducts: These are very common impurities.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): The urea byproduct is water-soluble and can be removed with aqueous washes.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole): These byproducts can be tricky to remove. Multiple aqueous washes, including a dilute acid wash (e.g., 1M HCl) followed by a base wash (e.g., saturated NaHCO3), can help. If they persist, careful column chromatography is necessary.[1][2][3]
-
-
Residual Solvents: High-boiling point solvents like DMF or DMSO, often used in coupling reactions, can be difficult to remove.
-
Azeotropic Removal: Co-evaporation with a lower boiling point solvent like toluene or heptane can help remove residual high-boiling solvents.
-
Aqueous Washes: If your product is not water-soluble, extensive washing of the organic layer with water or brine can remove DMF.
-
Section 2: Detailed Purification Protocols
This section provides step-by-step protocols for the most common and effective purification techniques for N,N-dimethyl-1H-indole-2-carboxamide.
Recrystallization Protocol
Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent is found.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which N,N-dimethyl-1H-indole-2-carboxamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the polarity of the molecule, good starting points are isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and promote the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Flash Column Chromatography Protocol
Flash column chromatography is a highly effective technique for separating compounds with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal solvent system using TLC. A good mobile phase will give your product an Rf value of approximately 0.2-0.3 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes).
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified N,N-dimethyl-1H-indole-2-carboxamide.
Section 3: Data and Visualizations
Solvent Selection Guide
The choice of solvent is critical for successful purification. The following table provides a guide to the expected solubility of N,N-dimethyl-1H-indole-2-carboxamide in common laboratory solvents, ordered by increasing polarity.
| Solvent | Polarity Index | Expected Solubility | Purification Application |
| Hexanes | 0.1 | Very Low | Anti-solvent for recrystallization, non-polar component in chromatography |
| Toluene | 2.4 | Low to Moderate | Recrystallization, chromatography eluent component |
| Dichloromethane (DCM) | 3.1 | High | Solvent for dissolving sample for column loading, chromatography eluent |
| Diethyl Ether | 2.8 | Moderate | Trituration, potential recrystallization solvent |
| Ethyl Acetate (EtOAc) | 4.4 | High | Chromatography eluent, potential recrystallization solvent |
| Acetone | 5.1 | High | Potential recrystallization solvent |
| Isopropanol | 3.9 | Moderate to High | Good candidate for recrystallization |
| Ethanol | 4.3 | High | Good candidate for recrystallization |
| Methanol | 5.1 | High | Chromatography eluent (polar component), potential recrystallization solvent |
| Water | 10.2 | Very Low | Used in aqueous work-up to remove water-soluble impurities |
Polarity index values are approximate and can vary slightly depending on the source.[4]
Experimental Workflow Diagrams
Recrystallization Workflow
Caption: A typical workflow for the purification of N,N-dimethyl-1H-indole-2-carboxamide by recrystallization.
Flash Column Chromatography Workflow
Caption: Step-by-step process for purification using flash column chromatography.
Reference NMR Data
Assessing the purity of the final product is crucial. Here is reference ¹H NMR data for N,N-dimethyl-1H-indole-2-carboxamide.[5]
¹H NMR (300 MHz, CDCl₃) δ (ppm):
-
9.45 (s, 1H, indole N-H)
-
7.69 (dd, J = 8.0, 1.0 Hz, 1H, Ar-H)
-
7.46 (dd, J = 8.2, 0.9 Hz, 1H, Ar-H)
-
7.32 (dd, J = 7.0, 1.2 Hz, 1H, Ar-H)
-
7.16 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H, Ar-H)
-
6.88 (dd, J = 2.1, 1.0 Hz, 1H, Ar-H)
-
3.43 (s, 3H, N-CH₃)
-
3.27 (s, 3H, N-CH₃)
The presence of sharp singlets for the two N-methyl groups and the characteristic indole proton signals are indicative of the desired product. The absence of signals corresponding to starting materials or coupling agent byproducts confirms the purity.
References
-
Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. (2019). Semantic Scholar. [Link]
- Supporting Information for "Self-Assembly of a Spherical Complex from 24 Small Components". (2007). Wiley-VCH.
- Supplementary Information for "A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents". Macmillan Group, Princeton University.
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2014). ResearchGate. [Link]
- Supplementary Information for "Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex". Indian Academy of Sciences.
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Organic solvents. The World of Protozoa, Rotifera, Nematoda and Oligochaeta. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
-
Solvents and Polarity. University of Rochester. [Link]
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- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. N,N-dimethyl-1H-indole-2-carboxamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability Testing of N,N-dimethyl-1H-indole-2-carboxamide Solutions
Welcome to the technical support center for the stability testing of N,N-dimethyl-1H-indole-2-carboxamide solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability assessment of this compound.
While specific, publicly available stability data for N,N-dimethyl-1H-indole-2-carboxamide is limited[1], this guide synthesizes established principles of stability testing for indole-containing pharmaceutical compounds and relevant regulatory guidelines to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing for N,N-dimethyl-1H-indole-2-carboxamide important?
A1: Stability testing is crucial as it provides insights into how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light. This information is vital for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing recommended storage conditions and shelf-life.[2][3] For drug development professionals, these studies are a regulatory requirement to ensure the safety and efficacy of the final drug product.
Q2: What are the typical degradation pathways for indole-based compounds?
A2: Indole derivatives can be susceptible to several degradation pathways. The indole ring is electron-rich and can be prone to oxidation. The amide linkage in N,N-dimethyl-1H-indole-2-carboxamide can be susceptible to hydrolysis under acidic or basic conditions. Photodegradation can also occur upon exposure to light, potentially leading to complex reaction pathways.[4]
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation, or stress testing, involves intentionally degrading the compound under more severe conditions than accelerated stability studies.[2][3] These studies are essential for several reasons:
-
To identify likely degradation products.[2]
-
To establish the degradation pathways of the molecule.[2]
-
To demonstrate the specificity of analytical methods, ensuring that the method can accurately measure the compound in the presence of its degradants.[2][5]
-
To gain a deeper understanding of the molecule's chemical behavior, which aids in formulation and packaging development.[2]
Q4: Which analytical techniques are most suitable for stability testing of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for stability studies. A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of unknown degradants.
Troubleshooting Guides
Hydrolytic Stability Studies
Q: I am not observing any degradation of N,N-dimethyl-1H-indole-2-carboxamide in my acidic or basic solutions. What should I do?
A:
-
Increase Stress Conditions: If no degradation is seen at room temperature, consider increasing the temperature of your solutions (e.g., to 50-70°C) to accelerate the hydrolysis.[6]
-
Increase Acid/Base Concentration: If using mild acidic or basic conditions (e.g., 0.01 M HCl or NaOH), you can increase the concentration (e.g., to 0.1 M or 1 M) to promote degradation.[6]
-
Extend Exposure Time: The degradation process may be slow. Ensure you are taking time points over a sufficient duration (e.g., up to 7 days).[6]
-
Solubility Issues: Poor solubility can limit the exposure of the compound to the hydrolytic media. Consider the use of a co-solvent, but be mindful that it can affect the degradation kinetics.[6]
Q: My compound is degrading too quickly, and I cannot accurately determine the degradation rate.
A:
-
Reduce Stress Conditions: If you observe more than 20% degradation in your initial time point, you should reduce the severity of the stress conditions.[6] This can be achieved by lowering the temperature, decreasing the acid/base concentration, or shortening the exposure time.
-
Quench the Reaction: Ensure you are effectively neutralizing the acidic or basic samples with a suitable buffer before analysis to halt the degradation process.
Oxidative Stability Studies
Q: I see multiple new peaks in my chromatogram after oxidative stress, making it difficult to identify the primary degradants.
A:
-
Control the Oxidant Concentration: The concentration of the oxidizing agent (commonly hydrogen peroxide) should be optimized. Start with a lower concentration (e.g., 3% H₂O₂) and gradually increase it if necessary.
-
Time-Course Study: A detailed time-course study will help you distinguish between primary and secondary degradation products. Early time points will show the initial degradants, while later ones may reveal subsequent breakdown products.
-
Use of LC-MS: This is a critical tool for identifying the molecular weights of the various degradation products, which is the first step in their structural elucidation.
Photostability Studies
Q: My results from photostability testing are inconsistent.
A:
-
Standardize Light Exposure: Ensure that your samples are exposed to a standardized and controlled light source as per ICH Q1B guidelines.[7][8] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]
-
Use a Dark Control: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) but kept under the same temperature and humidity conditions.[9] This helps to differentiate between photodegradation and thermal degradation.
-
Sample Presentation: The way the sample is presented to the light source is important. For solutions, use chemically inert and transparent containers.[8][10] Ensure uniform exposure of the sample.[8]
Q: I am unsure if my packaging is sufficient to protect the compound from light.
A:
-
Sequential Testing: ICH Q1B recommends a sequential approach to testing.[10] Start by testing the unprotected drug substance. If it is photolabile, test it in its immediate packaging and then in the final marketing package to demonstrate that the packaging provides adequate protection.[10]
Experimental Protocols
Forced Degradation Workflow
The following diagram illustrates a typical workflow for forced degradation studies.
Caption: Forced degradation experimental workflow.
Step-by-Step Protocol for Hydrolytic Degradation
-
Prepare Stock Solution: Prepare a stock solution of N,N-dimethyl-1H-indole-2-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare Stress Solutions:
-
Acidic: Add a known volume of the stock solution to a volumetric flask and make up to volume with 0.1 M HCl.
-
Basic: Add a known volume of the stock solution to a volumetric flask and make up to volume with 0.1 M NaOH.
-
Neutral: Add a known volume of the stock solution to a volumetric flask and make up to volume with purified water.
-
-
Incubate: Place the flasks in a temperature-controlled environment (e.g., a 60°C water bath).
-
Sample at Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize: Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the reaction.
-
Analyze: Dilute the samples to the target concentration with mobile phase and analyze using a validated stability-indicating HPLC method.
Data Presentation
The results of a forced degradation study can be summarized in a table as follows:
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 90.5 | 9.5 | 1 |
| 3% H₂O₂ | 8 hours | Room Temp | 78.9 | 21.1 | 4 |
| Thermal (Solid) | 48 hours | 80°C | 98.1 | 1.9 | 1 |
| Photostability | 1.2M lux hr | 25°C | 95.7 | 4.3 | 2 |
References
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. (2021). ACS Publications. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry. [Link]
-
Discovery of indole derivatives as STING degraders. (2023). PubMed. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023). NIH National Library of Medicine. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). NIH National Library of Medicine. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH National Library of Medicine. [Link]
-
Photostability. (n.d.). IAGIM. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2021). NIH National Library of Medicine. [Link]
-
N,N-dimethyl-1H-indole-2-carboxamide | C11H12N2O | CID 347338. (n.d.). PubChem. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). NIH National Library of Medicine. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]
-
Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]
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- 9. q1scientific.com [q1scientific.com]
- 10. iagim.org [iagim.org]
Technical Support Center: Synthesis of N,N-dimethyl-1H-indole-2-carboxamide
Welcome to the technical support resource for the synthesis of N,N-dimethyl-1H-indole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the common challenges, side reactions, and critical parameters inherent in this synthesis, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
Overview of the Synthesis
The formation of N,N-dimethyl-1H-indole-2-carboxamide is fundamentally an amide coupling reaction between indole-2-carboxylic acid and dimethylamine. While conceptually straightforward, the unique electronic properties of the indole nucleus and the nuances of amide bond formation present several potential pitfalls. Success hinges on the careful selection of coupling reagents, solvents, and reaction conditions to favor the desired product and minimize competing side reactions.
The general workflow involves the activation of the carboxylic acid group of indole-2-carboxylic acid, followed by nucleophilic acyl substitution by dimethylamine.
Caption: High-level workflow for the synthesis of N,N-dimethyl-1H-indole-2-carboxamide.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Category 1: Low or No Product Conversion
Q1: My reaction shows very low conversion to the desired amide, and I've recovered most of my starting indole-2-carboxylic acid. What went wrong?
A1: This is a classic symptom of failed carboxylic acid activation or premature decomposition of the activated intermediate. Several factors could be at play:
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Presence of Water: The most common culprit. Amide coupling reagents and their activated intermediates are highly susceptible to hydrolysis.[1][2] Trace amounts of water in your solvent, amine, or glassware can quench the reaction, reverting the activated acid back to its starting form.
-
Causality: The activated carboxylic acid (e.g., an O-acylisourea intermediate from EDC) is a high-energy species. Water is a competing nucleophile that, if present, will readily attack this intermediate, leading to hydrolysis instead of amidation.[3][4]
-
Troubleshooting:
-
Dry Your Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves.
-
Check Your Amine: If using a solution of dimethylamine, ensure it is anhydrous. If using a salt like dimethylamine hydrochloride, ensure it is thoroughly dried before use.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Ineffective Coupling Reagent: The potency of coupling reagents can degrade over time, especially with improper storage.
-
Troubleshooting: Use a freshly opened bottle of the coupling reagent or test its efficacy on a simpler, more reliable system. For particularly stubborn couplings, a stronger activating agent may be required.
-
-
Incorrect Stoichiometry or Order of Addition:
-
Causality: For many coupling protocols (e.g., EDC/HOBt), pre-activation of the carboxylic acid before adding the amine is crucial.[5] Adding all components at once can lead to side reactions or deactivation. The base is typically added to liberate the free amine from its salt and to neutralize acids formed during the reaction.
-
Protocol: A typical, robust order of addition is: (1) Dissolve indole-2-carboxylic acid and the coupling additive (e.g., HOBt) in an anhydrous solvent. (2) Add the coupling reagent (e.g., EDC). (3) Stir for a pre-activation period (15-30 minutes). (4) Add the amine and the non-nucleophilic base (e.g., DIPEA).
-
Caption: Troubleshooting flowchart for low product conversion.
Category 2: Formation of Significant Impurities
Q2: My reaction produces the desired product, but I have a major, hard-to-separate byproduct. What could it be?
A2: Byproduct formation is common and often stems from side reactions of the coupling agent or the indole ring itself.
-
N-Acylurea Byproduct:
-
Causality: This is specific to carbodiimide reagents like DCC and EDC. The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, especially if the nucleophilic attack by the amine is slow.[6] This byproduct is often of similar polarity to the product, complicating purification.
-
Troubleshooting:
-
Add an Activator: Reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are added to trap the O-acylisourea intermediate, forming an active ester. This new intermediate is more stable towards rearrangement but still highly reactive towards the amine, thus minimizing N-acylurea formation.[7]
-
Switch Reagents: Consider using phosphonium (PyBOP, PyAOP) or aminium/uronium (HATU, HBTU) based coupling reagents, which do not form N-acylurea byproducts.[7] A common and effective choice is HATU.[8]
-
-
-
Oxidation of the Indole Ring:
-
Causality: The indole nucleus is electron-rich and susceptible to oxidation, which can be initiated by air, light, or trace metal impurities.[9] This often leads to the formation of colored, complex impurities that can appear as baseline material or multiple spots on a TLC plate.
-
Troubleshooting:
-
Degas Solvents: Degassing the solvent with nitrogen or argon before use can remove dissolved oxygen.
-
Protect from Light: Wrap the reaction flask in aluminum foil.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of N₂ or Ar throughout.
-
-
Q3: I see evidence of a reaction at the indole N-H position. How can I prevent this?
A3: While the C2-amide is the desired product, the indole N-H is acidic and can be nucleophilic under certain conditions, leading to N-acylation or other side reactions.
-
Causality: In the presence of a strong base or under forcing conditions, the indole nitrogen can be deprotonated. This anion can then compete with dimethylamine as a nucleophile. More commonly, unwanted reactions at nitrogen can be promoted by certain catalysts.
-
Troubleshooting:
-
Choice of Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N). Avoid stronger, more nucleophilic bases.
-
Protecting Groups: For complex syntheses where the N-H is problematic, a protecting group may be necessary. A silyl group or a p-toluenesulfonyl (Ts) group can be appended to the indole nitrogen to prevent side reactions.[10][11] However, this adds extra steps (protection/deprotection) to the synthesis and is often unnecessary for this specific transformation if conditions are well-controlled.
-
Experimental Protocols & Data
Recommended Protocol: HATU-Mediated Coupling
This protocol is highly reliable and generally gives high yields with minimal byproducts.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole-2-carboxylic acid (1.0 eq.).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M concentration). Stir until fully dissolved.
-
Reagent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq.).
-
Amine Addition: Add dimethylamine hydrochloride (1.5 eq.). Note: The excess DIPEA is required to neutralize the HCl from the amine salt and the acid generated during the reaction.
-
Reaction: Stir the resulting solution at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into cold water. The product often precipitates as a solid. Alternatively, dilute with ethyl acetate and perform aqueous washes with saturated NH₄Cl solution, followed by brine.[12]
-
Purification: The crude product can be collected by filtration if it precipitates cleanly. Otherwise, after extraction, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose | Common Issues |
| Indole-2-carboxylic acid | 1.0 | Starting Material | Purity is key; may contain residual starting materials from its own synthesis. |
| Dimethylamine HCl | 1.5 | Amine Source | Hygroscopic; must be dry. |
| HATU | 1.2 | Coupling Reagent | Can degrade on storage; relatively expensive. |
| DIPEA | 3.0 | Non-nucleophilic Base | Liberates free amine; neutralizes byproducts. Must be pure and dry. |
| Anhydrous DMF | - | Solvent | Must be free of water and primary/secondary amine impurities. |
Alternative Protocol: EDC/HOBt Coupling
A more cost-effective but potentially lower-yielding method.
-
Preparation: To a flame-dried flask under N₂, add indole-2-carboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Dissolution: Add anhydrous Dichloromethane (DCM) or DMF.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and stir the mixture at room temperature for 20-30 minutes (pre-activation).
-
Amine Addition: Add a solution of dimethylamine (2.0 eq., as a solution in THF or generated from the salt with a base in a separate flask). If using the hydrochloride salt directly, add it along with DIPEA (2.5 eq.).
-
Reaction & Work-up: Stir for 4-12 hours. The work-up is similar to the HATU protocol. Note that dicyclohexylurea (from DCC) is poorly soluble and can often be filtered off, but the urea byproduct from EDC is water-soluble, simplifying extraction.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.
- Sharma, A., & Hartwig, J. F. (2015). Late-Stage Photoredox C–H Amidation of N-Unprotected Indole Derivatives.
- Save My Exams. (2025). Reactions of Amides. A Level Chemistry Revision Notes.
- Reisenbauer, J. C., et al. (2022). Molecular-editing reaction expands indoles with nitrogen. Science, DOI: 10.1126/science.add1383. Summarized by C&EN Global Enterprise.
- Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute.
- Various Authors. (n.d.). Epimerization of Peptide. Slide presentation.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- ChemicalBook. (n.d.). N,N-dimethyl-1H-indole-2-carboxamide synthesis.
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Reddy, R. et al. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cyclization. Organic Letters, 21(14), 5447-5451.
- ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Request PDF.
- Clark, J. (n.d.). The hydrolysis of amides. Chemguide.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- D'Andrea, L. et al. (n.d.). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC - NIH.
- ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Request PDF.
- Hughes, D. L. et al. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC - NIH.
- Gribble, G. W. (2000). Fischer Indole Synthesis. J. Chem. Soc., Perkin Trans. 1, 1045.
- Ruiu, S. et al. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
- de Heuvel, D. et al. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC - NIH.
- de Heuvel, D. et al. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Rusin, M. et al. (n.d.). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC - NIH.
- Al-Rashood, S. T. et al. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.
- Ramadoss, R. et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC.
- BenchChem. (2025). Preventing degradation of 4-Fluoro-2-methyl-1H-indol-5-amine during reactions.
- OC T. (2018). 21 Chemical Reactions of Indole. YouTube.
- Al-Ostath, O. et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.
- Juhász, L. et al. (n.d.). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- Early, J. et al. (n.d.). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH.
- Juhász, L. et al. (2023). Epimerisation in Peptide Synthesis. PubMed.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation.
- ResearchGate. (n.d.). C2-acylation of indoles via the dual C-H activation/photoredox catalysis.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
- Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives.
- ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
- Umehara, A. et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ChemCatChem.
- Abdel-Maksoud, M. S. et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH.
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troubleshooting inconsistent results in N,N-dimethyl-1H-indole-2-carboxamide experiments
Introduction
Welcome to the technical support center for N,N-dimethyl-1H-indole-2-carboxamide. This molecule is a key structural motif and versatile precursor in medicinal chemistry and drug discovery, finding application in the development of agents with anti-cancer, anti-inflammatory, and anti-parasitic properties.[1][2][3][4][5] The indole-2-carboxamide scaffold is a privileged structure, yet its synthesis and application are not without challenges.[4] Inconsistent experimental outcomes, ranging from variable yields to erratic biological data, can impede research progress.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental phenomena. Here, we address common issues encountered during the synthesis, purification, characterization, and biological evaluation of N,N-dimethyl-1H-indole-2-carboxamide, offering a logical framework for troubleshooting and optimization.
Section 1: Troubleshooting Guide for Synthesis and Purification
This section addresses the most common and frustrating issues encountered during the chemical synthesis and subsequent purification of N,N-dimethyl-1H-indole-2-carboxamide. Each question is framed around a specific problem, followed by an expert analysis of potential causes and actionable solutions.
Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the primary factors to investigate?
Low conversion is a frequent challenge in amide bond formation, especially with heterocyclic starting materials which can present unique reactivity profiles.[6] The issue can typically be traced back to one of four areas: starting material integrity, activation chemistry, reaction conditions, or side reactions.
Causality Analysis & Solutions:
-
Purity of Starting Materials: The quality of your indole-2-carboxylic acid and dimethylamine source is paramount. Impurities in the carboxylic acid can interfere with the coupling reaction, while the exact concentration and purity of the amine source are critical for accurate stoichiometry.
-
Actionable Insight: Always verify the purity of your indole-2-carboxylic acid by NMR or melting point before use. For the amine, use a high-quality source of dimethylamine hydrochloride and a reliable base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to generate the free amine in situ.[1][7]
-
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires the acid to be "activated".[8][9] The choice and handling of the coupling agent are the most critical factors for success.
-
Actionable Insight: If you are experiencing low yields, consider the coupling agent you are using. While many options exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often highly effective for this transformation.[7] Ensure your coupling agents are stored under anhydrous conditions, as they are sensitive to moisture. A comparison of common coupling reagents is provided below.
-
| Coupling Reagent | Common Solvent(s) | Base | Key Advantages & Considerations |
| HATU | DMF, DCM | DIPEA, TEA | High efficiency, fast reaction times, minimizes racemization. Often the best first choice.[7] |
| BOP | DCM, DMF | DIPEA | Strong coupling agent, but produces a carcinogenic byproduct (HMPA). Use with caution.[1][10] |
| EDC/HOBt | DCM, DMF | DIPEA | Cost-effective, common choice. HOBt can be explosive when dry. Forms a water-soluble urea byproduct.[11][12] |
| DCC/DMAP | DCM | DMAP (catalytic) | Forms a dicyclohexylurea (DCU) precipitate that can be difficult to filter. Can cause allergic reactions.[13] |
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time can dramatically influence the outcome.
-
Actionable Insight: Anhydrous solvents are crucial. DMF is an excellent choice for this reaction as it effectively dissolves the starting materials and reagents.[7] Most amide couplings proceed efficiently at room temperature.[7] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time, typically within 4-12 hours.[7][11]
-
Q2: I'm observing significant impurity formation in my crude product. What are the likely side products and how can I minimize them?
The appearance of multiple spots on a TLC plate or unexpected peaks in a crude NMR spectrum indicates the formation of side products. Understanding the potential side reactions is key to mitigating them.
Causality Analysis & Solutions:
-
Unreacted Starting Materials: The most common "impurities" are simply unreacted indole-2-carboxylic acid or byproducts from the coupling agent.
-
Actionable Insight: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and amine to ensure the complete consumption of the limiting carboxylic acid. Monitor the reaction via TLC (see Protocol 2) until the carboxylic acid spot is no longer visible.
-
-
Anhydride Formation: If conditions are not carefully controlled, the activated carboxylic acid can react with another molecule of carboxylic acid to form an anhydride.
-
Actionable Insight: This is more common when the amine is added too slowly or if the amine is sterically hindered or unreactive. Ensure the amine is present when the coupling agent is added to allow for rapid trapping of the activated intermediate.
-
-
Side Reactions with the Indole N-H: The indole nitrogen is nucleophilic and can potentially be acylated, although this is less common at the C2-carboxamide position. More significantly, the N-H can be deprotonated by strong bases, which can affect solubility and reactivity.
-
Actionable Insight: Using a mild, non-nucleophilic base like DIPEA or TEA is generally sufficient and avoids complications.[1]
-
Q3: I am losing a significant amount of product during workup and purification. What are the best practices?
Product loss during the isolation phase can undo an otherwise successful reaction. The workup procedure must be tailored to the product's specific properties.
Causality Analysis & Solutions:
-
Aqueous Workup Issues: The standard procedure involves precipitating the product by pouring the reaction mixture into cold water.[7] However, N,N-dimethyl-1H-indole-2-carboxamide has some slight aqueous solubility, which can lead to losses.
-
Actionable Insight: Ensure the water is ice-cold (0 °C) to minimize solubility. If you suspect significant loss to the aqueous phase, you can attempt to extract the filtrate with a solvent like ethyl acetate or dichloromethane. Always check the aqueous layer by TLC before discarding it.[14]
-
-
Product Instability: The product may be sensitive to significant pH changes during an extractive workup.
-
Actionable Insight: Before performing an acid or base wash on your bulk material, test the stability of a small sample. Dissolve a bit of crude product in your extraction solvent, add the acidic or basic solution, and monitor the sample by TLC for any changes.[14]
-
-
Column Chromatography Challenges: While this compound often precipitates cleanly,[7] column chromatography may be needed to remove stubborn impurities. The choice of solvent system is critical.
-
Actionable Insight: Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. This will provide the best separation of the relatively polar product from non-polar impurities and highly polar baseline material.
-
Section 2: Characterization & Stability FAQs
Accurate characterization is essential for confirming the identity and purity of your compound. Proper storage ensures that the compound you synthesized remains the compound you test.
Q4: What are the expected spectral characteristics for pure N,N-dimethyl-1H-indole-2-carboxamide?
Verifying your product's structure is a critical, self-validating step. The following data, compiled from literature sources, provides a reference for confirmation.[7]
| Analysis Type | Expected Characteristics |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 9.45 (s, 1H, indole N-H), 7.69 (d, 1H), 7.46 (d, 1H), 7.32 (t, 1H), 7.16 (t, 1H), 6.88 (s, 1H), 3.43 (s, 3H, N-CH₃), 3.27 (s, 3H, N-CH₃) |
| ¹³C NMR | Expected peaks for indole ring carbons, amide carbonyl (~162-164 ppm), and two N-methyl carbons. |
| Mass Spec (ESI+) | Calculated for C₁₁H₁₂N₂O: 188.09. Expected m/z: 189.1 [M+H]⁺. |
| Appearance | Tan or off-white solid.[7] |
Note: NMR shifts can vary slightly depending on the solvent and spectrometer frequency.
Q5: How should I properly store the compound to ensure long-term stability?
While detailed stability data is often limited, general best practices for heterocyclic compounds should be followed.[15]
-
Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is ideal.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen and moisture.
-
Solution Stability: Solutions, especially in protic solvents, may be less stable than the solid material. For biological assays, it is best practice to prepare fresh solutions from a solid stock.
Section 3: Troubleshooting Inconsistent Biological Assay Results
For drug discovery professionals, the ultimate test of a compound is its biological activity. Inconsistency here can be particularly perplexing.
Q6: I'm seeing high variability in my cell-based assay results. What could be the primary cause related to the compound itself?
When biological replicates are inconsistent, the issue often lies with the compound's behavior in the assay medium, not the biological system itself. Poor aqueous solubility is a well-documented challenge for the indole-2-carboxamide class.[12][16]
Causality Analysis & Solutions:
-
Poor Aqueous Solubility: The compound may be precipitating out of the aqueous cell culture medium. This is a major source of variability, as the effective concentration is unknown and inconsistent.
-
Actionable Insight: First, determine the kinetic solubility of your compound in the specific assay buffer.[17] Always visually inspect your assay plates for any signs of precipitation. Consider using a lower concentration or formulating the compound with a solubility-enhancing excipient.
-
-
Compound Degradation: The compound may not be stable under the assay conditions (e.g., 37 °C, presence of CO₂, pH of the medium).
-
Actionable Insight: Incubate the compound in the assay medium for the duration of the experiment, then re-analyze the sample by HPLC or LC-MS to check for degradation. If degradation is observed, the experimental window may need to be shortened.
-
-
Batch-to-Batch Purity Variation: A new batch of synthesized compound may contain a minor impurity that has potent biological activity, leading to confusing results.
-
Actionable Insight: Never assume two batches are identical. Every new batch must be fully characterized (NMR, HPLC-MS for purity) before use in biological assays. This ensures that the observed activity is from the target compound.
-
Section 4: Key Protocols and Workflows
Protocol 1: Standard Synthesis of N,N-dimethyl-1H-indole-2-carboxamide via HATU Coupling
This protocol is adapted from established literature procedures and represents a reliable starting point for synthesis.[7]
Step-by-Step Methodology:
-
Prepare the Amine: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve dimethylamine hydrochloride (1.5 eq) in anhydrous DMF. Add triethylamine (5.0 eq) and stir the resulting mixture at room temperature for 10 minutes.
-
Add Reactants: To the stirring amine solution, add indole-2-carboxylic acid (1.0 eq), followed by HATU (1.2 eq).
-
Reaction: Allow the solution to stir at room temperature. Monitor the reaction progress by TLC (see Protocol 2), checking for the consumption of the indole-2-carboxylic acid starting material. The reaction is typically complete in 4 hours.
-
Workup: Pour the reaction mixture into a beaker containing ice-cold water (0 °C). A tan-colored solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid with additional cold water.
-
Drying: Allow the solid to air-dry overnight or dry in a vacuum oven to afford the final product.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare Plate: Use a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your starting material (indole-2-carboxylic acid) in a suitable solvent (e.g., ethyl acetate) to use as a reference. On the plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elution: Develop the plate using a solvent system such as 1:1 Hexane:Ethyl Acetate.
-
Visualization: Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The product will be a new, typically higher Rf spot.
Section 5: Visual Guides
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of N,N-dimethyl-1H-indole-2-carboxamide.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for diagnosing and resolving low reaction yields.
References
-
Prezzavento, O., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(21), 5039. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5249. Available from: [Link]
-
PubChem. (n.d.). N,N-dimethyl-1H-indole-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Kondoh, Y., et al. (1998). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Journal of Medicinal Chemistry, 41(14), 2553-2560. Available from: [Link]
-
Field, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4647-4660. Available from: [Link]
-
Field, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available from: [Link]
-
Aruta, C., et al. (2021). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available from: [Link]
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Annand, J. R., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 8(3), 633-651. Available from: [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Li, B. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Organic Chemistry Frontiers, 8(15), 4216-4235. Available from: [Link]
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Chekshin, N., et al. (2007). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 72(17), 6483-6491. Available from: [Link]
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Al-Hourani, B. J., et al. (2021). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 16(2). Available from: [Link]
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El-Sayed, N. N. E., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5664. Available from: [Link]
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Attia, M. I., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available from: [Link]
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La Rosa, V., et al. (2021). Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. ACS Infectious Diseases, 7(1), 127-142. Available from: [Link]
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Sharma, S., & Singh, B. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available from: [Link]
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Pharmatutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]
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Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. Available from: [Link]
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La Rosa, V., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3368-3382. Available from: [Link]
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Early, S. N., et al. (2019). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Scientific Reports, 9, 14811. Available from: [Link]
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Gernon, M. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4349-4357. Available from: [Link]
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Technical Support Center: Enhancing the Bioavailability of N,N-dimethyl-1H-indole-2-carboxamide
Introduction:
Welcome to the technical support center for N,N-dimethyl-1H-indole-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are working to optimize the bioavailability of this promising indole-based compound. Poor oral bioavailability is a significant hurdle in drug development, often stemming from low aqueous solubility and/or poor membrane permeability. This guide provides a structured, question-and-answer-based approach to troubleshoot common experimental challenges and offers scientifically-grounded strategies to enhance the systemic exposure of N,N-dimethyl-1H-indole-2-carboxamide.
The information herein is curated to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your formulation development process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Compound Characterization & Initial Assessment
Question 1: My initial in vivo pilot study with a simple suspension of N,N-dimethyl-1H-indole-2-carboxamide in water showed very low and variable plasma concentrations. What are the likely reasons and what should be my next steps?
Answer:
Low and variable plasma concentrations following oral administration of a crystalline suspension are classic indicators of poor bioavailability, likely stemming from dissolution rate-limited absorption. N,N-dimethyl-1H-indole-2-carboxamide, as an indole derivative, is predicted to have low aqueous solubility.
Underlying Causality:
-
Poor Aqueous Solubility: The crystalline form of the drug may not dissolve sufficiently in the gastrointestinal (GI) fluids to create a concentration gradient high enough for significant absorption to occur. The rate of dissolution is often the rate-limiting step for absorption of poorly soluble compounds.
-
Particle Size and Surface Area: Large drug particles have a smaller surface area-to-volume ratio, which further limits the dissolution rate.[1][2]
-
Wettability: The compound may be hydrophobic, leading to poor wetting by GI fluids and further hindering dissolution.
Recommended Next Steps:
-
Physicochemical Characterization: A thorough understanding of your compound's properties is critical.
| Property | Importance | Typical Method(s) |
| Aqueous Solubility | Determines the maximum concentration in solution. | Shake-flask method in water, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF). |
| LogP/LogD | Indicates lipophilicity and potential for membrane permeation. | HPLC-based methods or computational prediction. |
| pKa | Determines the ionization state at different GI pH values. | Potentiometric titration or UV-spectroscopy. |
| Crystalline Form (Polymorphism) | Different crystal forms can have different solubilities and dissolution rates. | X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC). |
-
Preliminary In Vitro Dissolution Testing: This will provide a baseline for how your compound behaves in a simulated GI environment.
II. Formulation Strategies for Solubility Enhancement
Question 2: I've confirmed that N,N-dimethyl-1H-indole-2-carboxamide has low aqueous solubility. What are the most common and effective formulation strategies to address this?
Answer:
Improving the solubility and dissolution rate is a primary objective. Several formulation strategies can be employed, ranging from simple to more complex approaches.[1][3] The choice of strategy will depend on the physicochemical properties of your compound and the desired dosage form.
Common Formulation Strategies for Poorly Soluble Drugs:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution.[1][2][4]
-
Micronization: Achieved through techniques like jet milling.
-
Nanonization: Can be accomplished by methods such as high-pressure homogenization or media milling to create nanoparticles, which offer a significantly larger surface area.[1]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[2][5]
-
Mechanism: The amorphous form has a higher free energy than the crystalline form, leading to a lower energy barrier for dissolution. The polymer helps to stabilize the amorphous drug and prevent recrystallization.
-
Preparation Methods: Spray drying and hot-melt extrusion are common techniques.[1]
-
-
Lipid-Based Formulations: These are particularly effective for lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[5] This pre-dissolved state of the drug can bypass the dissolution step.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively encapsulating the hydrophobic part of the drug within their cavity while presenting a hydrophilic exterior, thereby increasing its solubility in water.[1][5]
Experimental Workflow for Formulation Screening:
Caption: A general workflow for screening different formulation strategies to enhance bioavailability.
III. In Vitro Models for Permeability Assessment
Question 3: My formulation has improved the solubility of N,N-dimethyl-1H-indole-2-carboxamide, but the bioavailability is still not optimal. How can I assess its membrane permeability?
Answer:
If solubility is no longer the primary issue, poor membrane permeability might be the next barrier. Several in vitro models are available to predict the intestinal absorption of a drug.[6][7]
Key In Vitro Permeability Models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: This is a high-throughput assay that uses an artificial lipid-infused membrane to predict passive transcellular permeability.[6][7] It is a cost-effective and rapid screening tool.
-
Advantages: Simple, reproducible, and good for early-stage screening of passive diffusion.[7]
-
Limitations: Does not account for active transport or efflux mechanisms.
-
-
Caco-2 Cell Monolayer Assay:
-
Principle: This model uses a monolayer of differentiated Caco-2 cells (derived from human colon adenocarcinoma) that form tight junctions and express many of the transporters and enzymes found in the small intestine.[6]
-
Advantages: Considered the "gold standard" for in vitro prediction of human drug absorption as it can assess both passive and active transport, as well as efflux.[6]
-
Limitations: More time-consuming and expensive than PAMPA.
-
Interpreting the Results:
| Model | High Permeability Indication | Low Permeability Indication |
| PAMPA | High apparent permeability coefficient (Papp). | Low Papp. |
| Caco-2 | High Papp in the apical-to-basolateral direction. | Low Papp in the apical-to-basolateral direction. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests the compound is a substrate for efflux transporters. |
IV. In Vivo Evaluation and Troubleshooting
Question 4: I am ready to move my lead formulation into an in vivo study. What are the key considerations for designing a robust pharmacokinetic (PK) study?
Answer:
A well-designed in vivo PK study is essential to accurately determine the bioavailability of your formulation.[8][9]
Key Considerations for In Vivo PK Studies:
-
Animal Model Selection: Rodents (rats, mice) are commonly used for initial PK screening due to their cost-effectiveness and well-characterized physiology. Beagle dogs are also a relevant model for oral bioavailability studies due to similarities in their GI anatomy and physiology to humans.[10]
-
Dose Selection: The dose should be selected based on anticipated efficacy and potential toxicity. It's often useful to test at least two dose levels.
-
Study Design: A crossover design, where each animal receives both the test formulation and a control (e.g., an intravenous solution to determine absolute bioavailability or a simple suspension for relative bioavailability), is ideal to minimize inter-animal variability. If a crossover is not feasible, a parallel design with a sufficient number of animals per group should be used.
-
Blood Sampling Schedule: The sampling time points should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. This includes frequent sampling at early time points to capture the Cmax and Tmax accurately.
-
Analytical Method: A validated, sensitive, and specific bioanalytical method (e.g., LC-MS/MS) is crucial for the accurate quantification of N,N-dimethyl-1H-indole-2-carboxamide in plasma or serum.[11][12]
Troubleshooting Common In Vivo Issues:
| Observation | Potential Cause(s) | Suggested Action(s) |
| High inter-animal variability in plasma concentrations | - Inconsistent dosing technique. - Formulation instability. - Food effects. | - Ensure consistent administration volume and technique. - Confirm the physical and chemical stability of the formulation. - Standardize the feeding state of the animals (e.g., fasted). |
| Low Cmax and delayed Tmax | - Slow dissolution in vivo. - Gastric emptying rate limitations. | - Further optimize the formulation to enhance the dissolution rate. - Consider the impact of food on gastric emptying. |
| Low overall exposure (AUC) despite good in vitro data | - Significant first-pass metabolism in the gut wall or liver. - Active efflux in the intestine. | - Conduct in vitro metabolism studies using liver microsomes or hepatocytes. - Re-evaluate Caco-2 data for evidence of efflux. |
Workflow for a Preclinical In Vivo PK Study:
Sources
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- 9. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Analytical Challenges of N,N-dimethyl-1H-indole-2-carboxamide Metabolite Detection
Welcome to the technical support center for the bioanalysis of N,N-dimethyl-1H-indole-2-carboxamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common analytical hurdles associated with these compounds. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring your methods are not only effective but also robust and self-validating.
Introduction: The Analytical Puzzle of Indole Carboxamides
N,N-dimethyl-1H-indole-2-carboxamide belongs to a class of compounds that, while therapeutically promising, present significant challenges in bioanalytical settings. The indole core is susceptible to various metabolic transformations, and the resulting metabolites often exist at low concentrations in complex biological matrices.[1] Successful quantification and identification require a nuanced understanding of chromatographic separation, mass spectrometric behavior, and rigorous sample preparation.
This guide is structured to address specific, practical problems you may encounter. Each section is framed as a common troubleshooting question, followed by a detailed, step-by-step resolution protocol and the scientific rationale behind it.
Section 1: Troubleshooting Poor Sensitivity and Inconsistent Ionization
Question: "I am observing a weak or highly variable signal for my target metabolites when using LC-MS/MS with electrospray ionization (ESI). What are the likely causes and how can I improve my signal intensity and reproducibility?"
This is one of the most frequent challenges encountered with indole-containing compounds. The issue often stems from a combination of factors including the inherent chemical properties of the analytes, co-eluting matrix components, and suboptimal mass spectrometry source conditions.
The Ionization Conundrum: ESI vs. APCI
Indole derivatives, particularly less polar ones, can be challenging to ionize efficiently using ESI.[2]
-
Expertise & Experience: While ESI is a common first choice, Atmospheric Pressure Chemical Ionization (APCI) often provides a more robust and intense signal for non-polar to moderately polar compounds like N,N-dimethyl-1H-indole-2-carboxamide and its less polar metabolites.[2] This is because APCI relies on gas-phase proton transfer reactions, which can be more efficient for analytes that do not readily retain a charge in solution.[3]
-
Troubleshooting Protocol: Ionization Source Evaluation
-
Prepare a Standard Solution: Create a 1 µg/mL solution of your parent compound and any available metabolite standards in a 50:50 mixture of methanol and water.[2]
-
Direct Infusion Analysis: Infuse the standard solution directly into the mass spectrometer, bypassing the LC system.
-
ESI Evaluation: Operate the mass spectrometer in ESI positive and negative modes. Optimize key parameters such as capillary voltage, cone voltage, and source temperature.[4]
-
APCI Evaluation: Switch to the APCI source and repeat the optimization in both positive and negative modes. For APCI, pay close attention to the corona discharge current and vaporizer temperature.[2]
-
Compare Signal Intensity: Directly compare the signal intensity and stability obtained from ESI and APCI to determine the optimal ionization technique for your compounds of interest.[2]
-
Combating Matrix Effects: The Hidden Signal Suppressors
Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing salts, lipids (especially phospholipids), and proteins that can interfere with the ionization of target analytes.[5][6][7] This phenomenon, known as the "matrix effect," is a primary cause of poor sensitivity and variability in LC-MS/MS bioanalysis.[3][5]
-
Expertise & Experience: Phospholipids are notorious for causing ion suppression in ESI.[7] They tend to elute in the later stages of a reversed-phase chromatographic run, but can also appear throughout the chromatogram, affecting a wide range of analytes. A thorough sample cleanup is non-negotiable for reliable quantification.
-
Troubleshooting Protocol: Mitigating Matrix Effects
-
Sample Preparation Optimization:
-
Protein Precipitation (PPT): While quick, PPT is the least effective at removing matrix components.[3] Use it primarily for initial screening.
-
Liquid-Liquid Extraction (LLE): Offers a better cleanup than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the optimal extraction efficiency for your metabolites.
-
Solid-Phase Extraction (SPE): This is the most effective method for removing interfering matrix components.[7] Utilize a sorbent chemistry that is appropriate for your analytes. For indole carboxamides, a mixed-mode cation exchange or a polymeric reversed-phase sorbent can be highly effective.
-
-
Chromatographic Separation:
-
Develop a chromatographic method that separates your analytes from the bulk of the matrix components.
-
Employ a gradient elution that starts with a high aqueous composition to allow salts and other polar interferences to elute first.
-
Consider using a smaller particle size column (e.g., sub-2 µm) to improve peak resolution and separation efficiency.
-
-
Visualizing the Workflow: Sample Preparation to Analysis
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Section 2: Addressing Metabolic Instability and In Vitro Assay Discrepancies
Question: "My in vitro metabolism studies with human liver microsomes show rapid degradation of the parent compound, but I'm struggling to identify the expected metabolites. What could be going wrong?"
This issue often points to challenges in either the experimental conditions of the in vitro assay or the analytical methodology used to detect the resulting metabolites.
The Metabolic Landscape of Indole Carboxamides
Indole-2-carboxamides can undergo a variety of metabolic transformations. Common pathways for similar structures include:
-
Hydroxylation: Addition of a hydroxyl group, often on the indole ring or alkyl substituents.
-
N-dealkylation: Removal of one or both methyl groups from the carboxamide nitrogen.
-
Amide hydrolysis: Cleavage of the amide bond to form the corresponding carboxylic acid.[8][9]
-
Glucuronidation: Conjugation with glucuronic acid, typically after a phase I metabolic transformation like hydroxylation.[8]
Visualizing Potential Metabolic Pathways
Caption: Potential metabolic pathways for N,N-dimethyl-1H-indole-2-carboxamide.
Troubleshooting In Vitro Metabolism Experiments
-
Expertise & Experience: Highly reactive or unstable metabolites may form but degrade before they can be detected. It is also possible that the metabolites are not being efficiently extracted from the incubation mixture.
-
Troubleshooting Protocol: In Vitro Assay and Extraction Optimization
-
Confirm Microsomal Activity: Ensure your human liver microsomes are active by running a positive control compound with a known metabolic profile.
-
Time-Course Experiment: Perform a time-course study (e.g., 0, 5, 15, 30, 60 minutes) to capture the formation and potential degradation of metabolites over time.
-
Quenching the Reaction: Stop the metabolic reaction by adding a cold organic solvent like acetonitrile. This not only halts enzymatic activity but also precipitates proteins.[3]
-
Extraction Efficiency: After quenching and centrifugation, analyze both the supernatant and the protein pellet (after resuspension and extraction) to ensure your metabolites are not being lost due to protein binding.
-
Use of Isotope-Labeled Compounds: If available, using a radiolabeled or stable isotope-labeled parent compound can greatly aid in tracking and identifying all metabolites, including those at very low concentrations.[10][11]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for chromatographic separation of these metabolites?
A1: A reversed-phase C18 column is a good starting point.[12] Begin with a gradient elution using a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).[13] A typical gradient might start at 5-10% B and ramp up to 95% B over 10-15 minutes. This will help to separate metabolites with varying polarities.[2]
Q2: How do I choose the right internal standard (IS)?
A2: The ideal IS is a stable isotope-labeled version of the analyte. If this is not available, choose a close structural analog that does not occur endogenously and has similar chromatographic and ionization properties to your analytes of interest.[14] This is crucial for compensating for matrix effects and variations in extraction recovery.[5]
Q3: My mass spectrometer is optimized, but I still see a high baseline and many interfering peaks. What should I do?
A3: This strongly suggests that your sample cleanup is insufficient.[6] Revisit your sample preparation method and consider moving to a more rigorous technique like SPE. Additionally, ensure your LC method has adequate resolving power to separate your analytes from isobaric interferences.
Q4: What are typical MRM transitions for N,N-dimethyl-1H-indole-2-carboxamide and its potential metabolites?
A4: While these must be empirically determined, here is a table of predicted precursor and product ions to guide your method development.
| Compound | Predicted [M+H]+ (m/z) | Potential Product Ions (m/z) | Notes |
| N,N-dimethyl-1H-indole-2-carboxamide | 189.1 | 144.1, 116.1 | Loss of dimethylamine, loss of the carboxamide group. |
| N-monomethyl-1H-indole-2-carboxamide | 175.1 | 144.1, 116.1 | Loss of methylamine, loss of the carboxamide group. |
| 1H-indole-2-carboxylic acid | 162.1 | 116.1 | Loss of CO2 and H2O. |
| Hydroxylated Parent Compound | 205.1 | 160.1, 144.1, 116.1 | Fragmentation will depend on the position of hydroxylation. |
This data is predictive and must be confirmed experimentally.
Conclusion: A Pathway to Robust Bioanalysis
The successful detection and quantification of N,N-dimethyl-1H-indole-2-carboxamide metabolites hinge on a systematic and scientifically grounded approach to method development and troubleshooting. By understanding the interplay between ionization dynamics, matrix interference, and metabolic stability, researchers can develop robust and reliable bioanalytical methods. This guide provides a framework for addressing the most common challenges, empowering you to generate high-quality data in your drug development programs.
References
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Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH . Available from: [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation . Available from: [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC - NIH . Available from: [Link]
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Matrix Effect in Bioanalysis: An Overview . Available from: [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research . Available from: [Link]
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Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chromatography Today . Available from: [Link]
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Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - NIH . Available from: [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central . Available from: [Link]
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Conditions for LC-MS/MS analysis of indole species. - ResearchGate . Available from: [Link]
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4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks . Available from: [Link]
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A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages - MDPI . Available from: [Link]
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Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci - Preprints.org . Available from: [Link]
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How to detect metabolites of a drug? - ResearchGate . Available from: [Link]
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A New Perspective on the Challenges of Mass Spectrometry | LCGC International . Available from: [Link]
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Validation & Comparative
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of N,N-dimethyl-1H-indole-2-carboxamide Analogs
The N,N-dimethyl-1H-indole-2-carboxamide core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational template for the development of a diverse array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various analogs of this scaffold, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle molecular modifications influence activity across different therapeutic targets, supported by experimental data and detailed protocols.
The Indole-2-Carboxamide Core: A Privileged Starting Point
The indole-2-carboxamide moiety is a key structural feature in numerous compounds with significant biological activities. Its rigid bicyclic structure and the presence of hydrogen bond donors and acceptors make it an ideal platform for molecular recognition by various biological targets. Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, antituberculosis, and neurological agents, among others.[1][2] This guide will delve into the specific SAR for several of these therapeutic applications.
Comparative Structure-Activity Relationships
The biological activity of N,N-dimethyl-1H-indole-2-carboxamide analogs is highly dependent on the nature and position of substituents on the indole ring and modifications to the carboxamide group. Below, we compare the SAR of these analogs across different biological targets.
Anti-inflammatory Activity
A series of indole-2-carboxamide derivatives have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][3]
Key SAR Insights:
-
Substitution at the N1 position of the indole ring: The presence of a substituted benzyl group at the N1 position is often crucial for potent anti-inflammatory activity.
-
Substitution at the C5 position of the indole ring: Modifications at this position with groups like furan-2-carboxamido or 3,3-dimethylureido have been shown to enhance activity.[3]
-
The Carboxamide Moiety: The N-aryl substituent on the carboxamide is a critical determinant of potency. An N-(4-(4-methylpiperazin-1-yl)phenyl) group has been identified as a particularly favorable substituent.[3]
| Compound | N1-Substituent | C5-Substituent | N-Substituent on Carboxamide | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 10e | 4-(trifluoromethyl)benzyl | H | 4-(4-methylpiperazin-1-yl)phenyl | High | High |
| 10g | 4-(trifluoromethyl)benzyl | H | 4-(piperidin-1-yl)phenyl | High | High |
| 14f | 4-(trifluoromethyl)benzyl | 5-(furan-2-carboxamido) | 4-(4-methylpiperazin-1-yl)phenyl | Very High | Very High |
| 14g | 4-(trifluoromethyl)benzyl | 5-(3,3-dimethylureido) | 4-(4-methylpiperazin-1-yl)phenyl | Very High | Very High |
Table 1: Comparative anti-inflammatory activity of selected N,N-dimethyl-1H-indole-2-carboxamide analogs. Data synthesized from[1].
Antituberculosis Activity
Indole-2-carboxamides have emerged as a promising class of antituberculosis agents, with several analogs demonstrating potent activity against Mycobacterium tuberculosis (Mtb).[2][4] The primary target for many of these compounds is the mycobacterial membrane protein large 3 (MmpL3) transporter.[5]
Key SAR Insights:
-
Substitution on the Indole Ring: Chloro, fluoro, or cyano substitutions at the C4 and C6 positions of the indole ring significantly improve metabolic stability.[2][4]
-
The Carboxamide Moiety: Attaching bulky alkyl groups, such as a cyclohexyl ring, to the amide nitrogen is beneficial for anti-Mtb activity. Further substitution on the cyclohexyl ring can enhance potency but may decrease solubility.[2][4] An N-(1-adamantyl) group has also been identified as a potent substituent.[5]
| Compound | Indole Substituents | N-Substituent on Carboxamide | Mtb Activity (MIC, µM) |
| Analog 1 | Unsubstituted | Cyclohexyl | Low micromolar |
| Compound 2 | 4,6-dimethyl | 1-adamantyl | 0.012 |
| Compound 39 | 4-chloro, 6-cyano | Methyl-substituted cyclohexyl | Improved |
| Compound 41 | 4-fluoro, 6-cyano | Methyl-substituted cyclohexyl | Improved |
Table 2: Comparative antituberculosis activity of selected N,N-dimethyl-1H-indole-2-carboxamide analogs. Data synthesized from[2][4][5].
Allosteric Modulation of the Cannabinoid CB1 Receptor
A significant area of research for indole-2-carboxamides has been their role as allosteric modulators of the cannabinoid CB1 receptor.[6][7][8] These compounds can either positively or negatively modulate the binding and/or efficacy of orthosteric ligands.
Key SAR Insights:
-
Substitution at the C3 position of the indole ring: The presence of short alkyl groups at this position is important for modulatory activity.[7][9] A pentyl group at C3 has been shown to be a robust CB1 allosteric modulator.[8]
-
Substitution at the C5 position of the indole ring: An electron-withdrawing group, such as a chloro or fluoro group, at the C5 position enhances potency.[7][9][10]
-
The Carboxamide Moiety: The N-substituent on the carboxamide plays a crucial role. A phenethyl moiety with a basic nitrogen-containing group (e.g., dimethylamino, piperidinyl, or diethylamino) at the 4-position of the phenyl ring is preferred for activity.[7][11] The diethylamino group has been found to be particularly potent.[7][9][12]
| Compound | C3-Substituent | C5-Substituent | 4-Position of N-phenethyl | Modulatory Activity (IC50/EC50) |
| ORG27569 (1) | Ethyl | Chloro | Piperidinyl | Negative Allosteric Modulator |
| 13 | H | Chloro | Dimethylamino | EC50 = 50 nM (Stimulatory) |
| 17 | Ethyl | Chloro | Diethylamino | IC50 = 483 nM (Inhibitory) |
| 21 | H | Chloro | Piperidinyl | EC50 = 90 nM (Stimulatory) |
| 11j | Pentyl | Chloro | Dimethylamino | Potent Allosteric Modulator |
Table 3: Comparative CB1 allosteric modulatory activity of selected N,N-dimethyl-1H-indole-2-carboxamide analogs. Data synthesized from[7][8][11].
Experimental Protocols
The synthesis and evaluation of these analogs follow established methodologies in medicinal chemistry and pharmacology.
General Synthetic Workflow
The synthesis of N,N-dimethyl-1H-indole-2-carboxamide analogs typically involves the coupling of a substituted indole-2-carboxylic acid with a corresponding amine.
Caption: General workflow for the synthesis of N,N-dimethyl-1H-indole-2-carboxamide analogs.
Step-by-Step Protocol:
-
Preparation of the Indole-2-carboxylic Acid: Substituted indole-2-carboxylic acids can be synthesized via various methods, including the Reissert indole synthesis or by functionalization of commercially available indole-2-carboxylic acid.
-
Amide Coupling: The substituted indole-2-carboxylic acid is activated using a coupling reagent (e.g., HATU, EDCI/HOBt) in an appropriate solvent (e.g., DMF, DCM).
-
Amine Addition: The desired amine is added to the reaction mixture, and the reaction is stirred at room temperature or elevated temperature until completion.
-
Purification: The final product is purified by standard techniques such as column chromatography or recrystallization.
Biological Evaluation Workflow
The biological activity of the synthesized analogs is assessed using a variety of in vitro and in vivo assays.
Caption: General workflow for the biological evaluation of N,N-dimethyl-1H-indole-2-carboxamide analogs.
Example Protocols:
-
Anti-inflammatory Assay: RAW 264.7 macrophages are treated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the test compounds to inhibit the production of TNF-α and IL-6 is measured by ELISA.[1]
-
Antituberculosis Assay: The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis H37Rv is determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).
-
CB1 Receptor Allosteric Modulation Assay: The effect of the compounds on the binding of a radiolabeled orthosteric ligand (e.g., [3H]CP55940) to membranes from cells expressing the CB1 receptor is measured.[6] Functional assays, such as GTPγS binding or calcium mobilization assays, are used to determine the effect on receptor signaling.[7][8]
Conclusion and Future Directions
The N,N-dimethyl-1H-indole-2-carboxamide scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in determining the biological activity and target selectivity of these analogs. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds to develop potent and safe drug candidates for a range of diseases. The detailed experimental data and protocols provided herein serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical class.
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A Comparative Guide to N,N-dimethyl-1H-indole-2-carboxamide and its Derivatives in Drug Discovery
This guide provides a comparative analysis of N,N-dimethyl-1H-indole-2-carboxamide, a foundational member of its class, against a spectrum of more complex indole-2-carboxamide derivatives. We will explore how structural modifications to this core scaffold dramatically influence physicochemical properties and biological activity, with a focus on applications in antitubercular, anticancer, and neurological research. The insights and experimental data presented herein are intended to guide researchers and drug development professionals in selecting and designing indole-based compounds for specific therapeutic targets.
Introduction: The Indole-2-Carboxamide Scaffold
The indole nucleus is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and signaling molecules like serotonin.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds make it an ideal starting point for drug design.[3] The indole-2-carboxamide scaffold, in particular, has emerged as a versatile template for developing potent and selective modulators of various biological targets.[4] The amide linkage at the C-2 position provides a key interaction point and a vector for introducing diverse chemical functionalities, allowing for fine-tuning of a compound's pharmacological profile.[5][6]
This guide uses N,N-dimethyl-1H-indole-2-carboxamide as a reference point to understand the structure-activity relationships (SAR) that govern the performance of more advanced derivatives. We will dissect how targeted substitutions on the indole ring and the amide nitrogen lead to highly active compounds against targets as diverse as mycobacterial enzymes and human kinases.
Physicochemical Properties: From Simple Scaffold to Optimized Lead
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of substituents to the basic N,N-dimethyl-1H-indole-2-carboxamide framework can significantly alter properties like lipophilicity (logP), molecular weight, and hydrogen bonding potential, which in turn affect solubility, metabolic stability, and target binding affinity.[1][7]
| Compound/Derivative Class | Molecular Formula | MW ( g/mol ) | clogP (Predicted) | H-Bond Donors | H-Bond Acceptors | Reference |
| N,N-dimethyl-1H-indole-2-carboxamide | C₁₁H₁₂N₂O | 188.23 | 2.2 | 1 | 1 | [8] |
| Antitubercular Lead (e.g., NITD-304) | C₁₉H₂₂Cl₂N₂O | 379.3 | >5.0 | 1 | 1 | [9][10] |
| Anticancer Lead (e.g., 5e) | C₂₀H₂₀ClN₃O | 365.85 | >4.0 | 1 | 3 | [11] |
| TRPV1 Agonist (e.g., 6g) | C₁₈H₁₇FN₂O₂ | 324.34 | ~3.5 | 1 | 3 | [12] |
As evidenced in the table, progression from the simple dimethylated scaffold to optimized leads for specific diseases involves a significant increase in molecular weight and lipophilicity. For instance, potent antitubercular activity is strongly correlated with increased lipophilicity, though this often comes at the cost of reduced aqueous solubility.[10] The strategic addition of halogen atoms, as seen in antitubercular and anticancer derivatives, is a common tactic to improve metabolic stability and modulate binding interactions.[10][11]
General Synthesis of Indole-2-Carboxamides
The synthesis of indole-2-carboxamides is typically achieved through a straightforward and robust amide coupling reaction. This process involves activating the carboxylic acid of an indole-2-carboxylic acid precursor and reacting it with a desired amine.
Caption: General workflow for Indole-2-carboxamide synthesis.
Experimental Protocol: General Amide Coupling
This protocol describes a representative procedure for synthesizing N-substituted indole-2-carboxamides.
1. Reactant Preparation:
- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the selected 1H-indole-2-carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
2. Amine Addition:
- Add the corresponding primary or secondary amine (1.0-1.2 eq.) to the solution. For N,N-dimethyl-1H-indole-2-carboxamide, dimethylamine would be used.
- Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture. The base neutralizes the formation of ammonium salts and facilitates the reaction.
3. Coupling Agent Addition:
- Slowly add the amide coupling reagent (1.1-1.5 eq.). Common choices include:
- HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[13]
- BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)[11]
- The causality for using these reagents lies in their ability to efficiently convert the carboxylic acid into a highly reactive acyl-intermediate, which is then readily attacked by the amine to form the stable amide bond with minimal side reactions.
4. Reaction and Monitoring:
- Stir the reaction mixture at room temperature for 4-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Work-up and Purification:
- Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution), saturated sodium bicarbonate solution, and brine.[12]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product using flash column chromatography on silica gel to yield the pure indole-2-carboxamide derivative.
6. Characterization:
- Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]
Comparative Biological Activity I: Antitubercular Agents
Indole-2-carboxamides have been identified as a highly promising class of antitubercular agents that target the essential mycolic acid transporter MmpL3.[14][15] This target is crucial for the formation of the mycobacterial cell wall, making inhibitors selective for mycobacteria.[14]
Phenotypic screening revealed that while simple indole-2-carboxamides have some activity, high potency is achieved through specific structural modifications.[10][13] N,N-dimethyl-1H-indole-2-carboxamide lacks the requisite structural features for potent MmpL3 inhibition. Potent derivatives require a bulky, lipophilic group attached to the amide nitrogen and, often, electron-withdrawing groups on the indole core to enhance metabolic stability.[10][16]
Caption: SAR and mechanism for antitubercular indole-2-carboxamides.
Comparative Antitubercular Activity
| Compound | R (Amide Substituent) | Indole Substitution | MIC vs. M. tb H37Rv (µM) | Reference |
| 1 | Cyclohexyl | None | 0.8 | [13] |
| N-(1-adamantyl)-4,6-dimethyl-indole-2-carboxamide | 1-Adamantyl | 4,6-dimethyl | 0.012 | [17] |
| NITD-349 | N-rimantadine | 4,6-difluoro | 0.88 | [16] |
| 39 | 4,4-dimethylcyclohexyl | 4,6-dichloro | <0.006 | [10] |
The data clearly shows that moving from a simple substituent to large, conformationally restricted groups like adamantyl or substituted cyclohexyl rings boosts potency by several orders of magnitude. This is because the MmpL3 binding pocket requires these lipophilic moieties for optimal interaction.[9]
Comparative Biological Activity II: Anticancer Agents
Another promising avenue for indole-2-carboxamides is in oncology, where they have been developed as dual inhibitors of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[11] Overactivity of these kinases is a hallmark of many cancers.
In this context, the SAR is markedly different from that of antitubercular agents. Here, potent activity is often conferred by attaching a phenethyl group to the amide nitrogen, with further substitutions on the terminal phenyl ring.[11]
Comparative Antiproliferative Activity (MCF-7 Breast Cancer Cell Line)
| Compound | R (Amide Substituent) | Indole Substitution | Mean GI₅₀ (µM) | Reference |
| 5a | Phenethyl | 5-chloro-3-methyl | >100 | [11] |
| 5d | 2-(4-morpholinophenyl)ethyl | 5-chloro-3-methyl | 1.45 | [11] |
| 5e | 2-(4-(2-methylpyrrolidin-1-yl)phenyl)ethyl | 5-chloro-3-methyl | 0.95 | [11] |
| Doxorubicin (Control) | - | - | 1.10 | [11] |
The addition of terminal heterocyclic groups like morpholine or methylpyrrolidine to the phenethyl tail dramatically increases antiproliferative potency, with compound 5e exceeding the efficacy of the standard chemotherapy drug doxorubicin.[11] This design choice enhances interactions within the kinase binding sites and can improve pharmacokinetic properties. N,N-dimethyl-1H-indole-2-carboxamide would be predicted to be inactive in this assay due to the absence of the required pharmacophore.
Caption: Inhibition of key cancer signaling pathways by indole-2-carboxamides.
Comparative Biological Activity III: Neurological Targets
The structural similarity of the indole core to the neurotransmitter serotonin makes indole derivatives prime candidates for modulating serotonin (5-HT) receptors.[1][18] These receptors are implicated in a wide range of physiological and behavioral processes, and their modulation is a key strategy for treating conditions like anxiety, depression, and obesity.[18][19]
While specific data for N,N-dimethyl-1H-indole-2-carboxamide as a 5-HT modulator is not prominent, other indole carbazimidamide derivatives have been shown to be potent and selective 5-HT₄ receptor agonists.[20] Furthermore, related scaffolds have been developed as positive allosteric modulators (PAMs) for the 5-HT₂C receptor, offering a novel therapeutic approach for substance use disorders.[19][21] The development of these compounds demonstrates that the indole-2-carboxamide scaffold can be tailored to interact with G protein-coupled receptors (GPCRs), where the nature of the N-substituent is critical for defining potency and selectivity against different 5-HT receptor subtypes.
Conclusion
N,N-dimethyl-1H-indole-2-carboxamide serves as a valuable chemical starting point, but it is through principled, target-aware structural modification that the therapeutic potential of the indole-2-carboxamide class is unlocked. Our comparative analysis reveals a clear pattern:
-
Performance is Target-Specific: The optimal substitution pattern is dictated entirely by the topology and chemical nature of the biological target's binding site. Bulky lipophilic groups are required for antitubercular activity against MmpL3, whereas extended aromatic systems with polar termini are favored for anticancer kinase inhibition.
-
Systematic SAR is Key: The progression from a simple scaffold to a clinical candidate is a result of systematic structure-activity relationship studies. These studies optimize not only potency but also critical drug-like properties such as metabolic stability and solubility.
-
Versatility of the Scaffold: The indole-2-carboxamide framework is a remarkably versatile platform, capable of generating potent inhibitors of enzymes (kinases), transporters (MmpL3), and modulators of receptors (GPCRs).
For researchers and drug developers, this guide underscores that while the core indole ring provides a foundational anchor, the true power of this chemical class lies in the rational design of the N-carboxamide substituent to achieve desired biological performance.
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Sharma, V., et al. (2015). A manifold implications of indole and its derivatives: A brief Review. Journal of Heterocyclic Chemistry. Available at: [Link]
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Zhang, M., et al. (2021). SAR analyses of indole-2-carboxamide inhibitors, as well as chemical structures of NITD-304, NITD-349, compounds 3 and 4. ResearchGate. Available at: [Link]
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Petronzi, C., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]
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Annang, F., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
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A Researcher's Guide to the Identification and Validation of the Biological Target of N,N-dimethyl-1H-indole-2-carboxamide
In the landscape of contemporary drug discovery, the precise identification and subsequent validation of a small molecule's biological target are paramount. This process not only elucidates the mechanism of action but also paves the way for rational drug design and optimization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the target deconvolution of N,N-dimethyl-1H-indole-2-carboxamide, a compound for which a definitive biological target has not been established in publicly available literature. While various derivatives of the indole-2-carboxamide scaffold have shown affinity for a range of targets, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), the androgen receptor, the Na+/H+ exchanger, and the mycobacterial MmpL3 transporter, the specific molecular partner of this particular entity remains to be discovered.[1][2][3][4]
This document will navigate through a multi-pronged strategy, combining cutting-edge and classical methodologies to first identify putative targets and then rigorously validate the most promising candidates. We will explore the causality behind experimental choices, ensuring that each step is part of a self-validating system, a hallmark of robust scientific inquiry.
I. The Strategic Imperative: A Phased Approach to Target Discovery
The journey from a bioactive compound to a validated drug target is a systematic process. For N,N-dimethyl-1H-indole-2-carboxamide, we advocate for a three-phased approach:
-
Phase 1: Unbiased Target Identification. This initial phase casts a wide net to generate a list of potential interacting proteins. The key here is to employ methods that do not require prior knowledge of the target.
-
Phase 2: Orthogonal Target Validation. Putative targets identified in the first phase are then subjected to a battery of tests using distinct methodologies to confirm the interaction and its biological relevance. This principle of orthogonality is crucial for minimizing false positives.
-
Phase 3: Elucidation of Functional Consequences. The final phase aims to understand the downstream functional effects of the compound-target interaction in a cellular and, ultimately, an in vivo context.
Figure 1: A generalized workflow for the identification and validation of the biological target for a novel small molecule.
II. Phase 1: Casting the Net - Unbiased Target Identification
The initial step in our investigation is to generate a list of potential protein binders for N,N-dimethyl-1H-indole-2-carboxamide. This is achieved through unbiased screening methodologies.
A. Affinity-Based Approaches: Fishing for a Target
Affinity-based methods are a cornerstone of target identification, leveraging the physical interaction between the small molecule and its protein target.[5]
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analog of N,N-dimethyl-1H-indole-2-carboxamide with a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry). It is critical to position the linker at a site that is not essential for the compound's biological activity, which can be guided by preliminary structure-activity relationship (SAR) studies if available.
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads, to create an affinity matrix.
-
Protein Incubation: Incubate the affinity matrix with a complex protein lysate derived from a biologically relevant cell line or tissue.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be achieved by using a high concentration of the original, unmodified N,N-dimethyl-1H-indole-2-carboxamide as a competitive eluent. This is a crucial step for reducing false positives.
-
Protein Identification: Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale: The strength of this technique lies in its ability to physically isolate interacting proteins from a complex mixture. Competitive elution with the parent compound provides a high degree of confidence that the identified proteins are specific binders.
B. Genetic and In-Vitro Evolution Approaches
Genetic and in-vitro evolution methods can identify targets by observing how the perturbation of specific genes or the selection of binding proteins modulates a cellular response or direct interaction.
| Method | Principle | Advantages | Disadvantages |
| Yeast Three-Hybrid | A modification of the yeast two-hybrid system where the small molecule acts as a bridge between a DNA-binding domain and an activation domain fused to a target protein. | In vivo screening, applicable to a wide range of targets. | Requires a cell-permeable compound-protein interaction; potential for false positives. |
| Phage Display | A library of phages, each displaying a different protein or peptide, is panned against the immobilized small molecule. | High-throughput screening of large protein libraries. | Limited to proteins that can be correctly folded and displayed on the phage surface. |
| RNA Interference (RNAi) Screen | Cells are treated with a library of siRNAs to knockdown individual genes. The effect of the small molecule is then assessed. Genes whose knockdown confers resistance or sensitivity to the compound are considered potential targets.[5] | Provides functional information about the target's role in the compound's activity.[5] | Off-target effects of siRNAs can be a concern; indirect effects may be identified. |
III. Phase 2: Confirmation and Characterization - Orthogonal Target Validation
Once a list of putative targets is generated, it is imperative to validate these interactions using orthogonal methods that rely on different physical principles. This multi-faceted approach significantly increases the confidence in a bona fide target.
A. Biophysical Validation of Direct Binding
Biophysical techniques provide quantitative data on the direct interaction between the small molecule and the purified candidate protein.
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (N,N-dimethyl-1H-indole-2-carboxamide) to a ligand (the purified putative target protein) immobilized on a sensor chip in real-time.[6]
Experimental Protocol:
-
Protein Immobilization: Covalently couple the purified recombinant target protein to the surface of an SPR sensor chip.
-
Binding Analysis: Flow a series of concentrations of N,N-dimethyl-1H-indole-2-carboxamide over the chip surface.
-
Data Analysis: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the bound compound. From the resulting sensorgrams, determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Rationale: SPR provides precise kinetic and affinity data, offering a quantitative measure of the binding interaction.
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a small molecule to its target protein.[6]
Experimental Protocol:
-
Sample Preparation: Place the purified target protein in the sample cell of the ITC instrument and N,N-dimethyl-1H-indole-2-carboxamide in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Data Analysis: Measure the heat released or absorbed after each injection. The resulting binding isotherm can be fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[6]
Rationale: ITC is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in solution, without the need for labeling or immobilization.
B. Cellular Target Engagement
Confirming that the compound engages its target in a cellular context is a critical validation step.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with N,N-dimethyl-1H-indole-2-carboxamide or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to quantify the amount of the target protein that remains in solution at each temperature.
-
Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.
Rationale: CETSA provides evidence of target engagement in a physiologically relevant environment, bridging the gap between in vitro biophysical measurements and cellular activity.
IV. Phase 3: Unveiling the Mechanism - Functional Characterization
The final phase of target validation involves demonstrating that the interaction between N,N-dimethyl-1H-indole-2-carboxamide and its validated target is responsible for the compound's biological effects.
A. Genetic Approaches for Functional Validation
Genetic manipulation of the target protein's expression is a powerful tool for linking the target to the compound's phenotype.
Experimental Protocol: CRISPR/Cas9-mediated Gene Knockout
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the validated target protein into a Cas9-expressing vector.
-
Cell Transfection and Selection: Transfect the appropriate cell line with the CRISPR/Cas9 construct and select for cells with successful gene editing.
-
Knockout Verification: Confirm the knockout of the target protein by Western blotting, PCR, or sequencing.
-
Phenotypic Assay: Compare the response of the knockout cells and the wild-type cells to treatment with N,N-dimethyl-1H-indole-2-carboxamide in a relevant phenotypic assay (e.g., cell viability, signaling pathway activation).
Rationale: If the knockout cells are resistant to the effects of the compound, it provides strong evidence that the targeted protein is essential for the compound's mechanism of action.
Figure 2: Logic diagram for genetic validation using a knockout cell line.
B. Biochemical and Cellular Assays
Directly measuring the effect of N,N-dimethyl-1H-indole-2-carboxamide on the biochemical or cellular function of its target is the ultimate validation.
Example Scenario: If the target is a kinase
-
In Vitro Kinase Assay: Measure the ability of the compound to inhibit the phosphorylation of a known substrate by the purified kinase.
-
Cellular Phospho-protein Analysis: Treat cells with the compound and measure the phosphorylation status of the kinase's downstream substrates by Western blotting or phospho-proteomics.
Example Scenario: If the target is a G-protein coupled receptor (GPCR)
-
Receptor Binding Assay: Perform a competitive binding assay using a radiolabeled or fluorescently labeled known ligand for the GPCR.
-
Second Messenger Assay: Measure the effect of the compound on downstream signaling events, such as changes in intracellular cAMP or calcium levels.
V. Comparative Analysis of Target Validation Methodologies
| Method | Principle | Throughput | Information Gained | Key Considerations |
| Affinity Chromatography-MS | Physical interaction | Low-Medium | Identity of potential binders | Requires synthesis of an immobilized probe; potential for non-specific binding. |
| SPR | Mass change on a sensor surface | Medium | Binding kinetics and affinity (ka, kd, KD) | Requires purified protein; immobilization can affect protein conformation. |
| ITC | Heat change upon binding | Low | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) | Requires larger amounts of purified protein and compound; sensitive to buffer composition. |
| CETSA | Ligand-induced thermal stabilization | High | Cellular target engagement | Not all proteins exhibit a thermal shift upon ligand binding. |
| CRISPR/Cas9 Knockout | Genetic ablation of the target | Low | Functional necessity of the target for compound activity | Potential for off-target gene editing; compensatory mechanisms may arise in knockout cells. |
VI. Conclusion
The process of identifying and validating the biological target of a novel compound like N,N-dimethyl-1H-indole-2-carboxamide is a meticulous and multi-faceted endeavor. There is no single "magic bullet" experiment; rather, confidence in a target is built through the convergence of evidence from multiple, independent lines of inquiry. By systematically progressing through the phases of unbiased identification, orthogonal validation, and functional characterization, researchers can confidently elucidate the mechanism of action of this and other small molecules, thereby accelerating the path from a promising compound to a potential therapeutic.
VII. References
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UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 12, 2026, from
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BenchChem. (2025). A Technical Guide to Target Identification and Validation for Novel Small Molecules. Retrieved January 12, 2026, from
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AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. Retrieved January 12, 2026, from
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Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved January 12, 2026, from
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Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development. Retrieved January 12, 2026, from
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PubChem. (n.d.). N,N-dimethyl-1H-indole-2-carboxamide. Retrieved January 12, 2026, from
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Sadler, C., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 941-952. [Link]
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Ornelas, E., et al. (2017). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). Bioorganic & Medicinal Chemistry Letters, 27(15), 3443-3448. [Link]
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Kutyrev, I., et al. (2018). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Scientific Reports, 8(1), 16393. [Link]
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A Comprehensive Guide to Cross-Reactivity Profiling of N,N-dimethyl-1H-indole-2-carboxamide and its Analogs
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom fully realized. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications. For the indole-2-carboxamide scaffold, a privileged structure in medicinal chemistry, understanding its selectivity profile is paramount to advancing any lead candidate.[1][2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of N,N-dimethyl-1H-indole-2-carboxamide, a representative member of this chemical class. While specific experimental data for this exact molecule is not extensively available in the public domain, we will leverage data from structurally related analogs to inform our strategy and present a robust, field-proven workflow for its comprehensive characterization.
The Indole-2-Carboxamide Scaffold: A Landscape of Biological Activity
The indole-2-carboxamide core is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities.[2] Understanding this landscape is the first step in designing a rational cross-reactivity panel. Analogs of N,N-dimethyl-1H-indole-2-carboxamide have been identified as:
-
Cannabinoid Receptor 1 (CB1) Allosteric Modulators: Certain substituted indole-2-carboxamides have been shown to act as allosteric modulators of the CB1 receptor, highlighting a potential interaction with G-protein coupled receptors (GPCRs).[4][5]
-
Antitubercular Agents: Several indole-2-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, suggesting potential interactions with mycobacterial-specific enzymes or pathways.[6][7]
-
Protein Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors.[3][8][9] N-substituted indole-2- and 3-carboxamide derivatives have been reported to inhibit human protein kinase CK2.[10]
-
TRPV1 Agonists: Some indole-2-carboxamide derivatives have been identified as agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), indicating a potential for interaction with ion channels.[11]
Given this diverse and pharmacologically relevant activity profile, a comprehensive cross-reactivity assessment for N,N-dimethyl-1H-indole-2-carboxamide is not just a regulatory requirement but a critical step in understanding its mechanism of action and potential safety liabilities.
Strategic Design of a Cross-Reactivity Profiling Cascade
A tiered approach is the most efficient and cost-effective strategy for profiling. This allows for broad, initial screens to identify potential areas of concern, followed by more focused, in-depth studies.
Caption: A tiered approach to cross-reactivity profiling ensures a systematic and resource-efficient evaluation.
Experimental Methodologies: A Practical Guide
Tier 1: Broad Panel Screening
The initial step involves screening the compound against large, commercially available panels of kinases, GPCRs, and ion channels at a single high concentration (e.g., 10 µM). This provides a broad overview of potential off-target interactions.
Experimental Protocol: Kinase Panel Screening (Example)
-
Compound Preparation: Prepare a 10 mM stock solution of N,N-dimethyl-1H-indole-2-carboxamide in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the required kinase, substrate, and ATP.
-
Compound Addition: Add the test compound to a final concentration of 10 µM. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for the time specified by the assay manufacturer.
-
Detection: Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the controls. A common threshold for a "hit" is >50% inhibition.
Tier 2: Hit Validation and Dose-Response
Any "hits" from the broad panel screens must be validated. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).
Experimental Protocol: IC50 Determination
-
Compound Dilution: Prepare a serial dilution of N,N-dimethyl-1H-indole-2-carboxamide, typically from 100 µM down to 1 nM.
-
Assay Performance: Repeat the assay as described in Tier 1, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Hypothetical Cross-Reactivity Data for N,N-dimethyl-1H-indole-2-carboxamide
| Target Class | Target | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) |
| Kinase | Protein Kinase CK2 | 85% | 0.5 |
| Kinase | VEGFR2 | 62% | 2.1 |
| GPCR | CB1 | 75% | 1.2 |
| Ion Channel | TRPV1 | 55% | 5.8 |
Tier 3: Cellular and Functional Assays
Biochemical assays are essential, but they do not always translate to a cellular context. Cellular assays are crucial for confirming on-target engagement and assessing functional consequences of off-target binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one that endogenously expresses the target of interest) and treat with N,N-dimethyl-1H-indole-2-carboxamide or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: The Cellular Thermal Shift Assay (CETSA) workflow for confirming target engagement in cells.
Comparative Analysis and Interpretation
The ultimate goal of cross-reactivity profiling is to generate a selectivity index. This is typically calculated by dividing the IC50 for the off-target by the IC50 for the primary target. A selectivity index of >100-fold is generally considered desirable, although this can be target-dependent.
For N,N-dimethyl-1H-indole-2-carboxamide, if we assume a primary target with an IC50 of 10 nM, the hypothetical data in Table 1 would yield the following selectivity indices:
-
Protein Kinase CK2: 50-fold
-
VEGFR2: 210-fold
-
CB1: 120-fold
-
TRPV1: 580-fold
In this hypothetical scenario, the interaction with Protein Kinase CK2 would warrant further investigation due to the relatively low selectivity index.
Conclusion: A Roadmap to De-risking Drug Candidates
A thorough understanding of a compound's cross-reactivity profile is a cornerstone of modern, safety-conscious drug discovery. For N,N-dimethyl-1H-indole-2-carboxamide and its analogs, the diverse biological activities of the indole-2-carboxamide scaffold necessitate a comprehensive and systematic approach to off-target profiling. The tiered strategy outlined in this guide, combining broad panel screening with rigorous hit validation and cellular assays, provides a robust framework for de-risking lead candidates and building a comprehensive understanding of their biological effects. This, in turn, enables more informed decision-making and ultimately contributes to the development of safer and more effective medicines.
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OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Indole-2-Carboxamides: A Case Study Approach
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The indole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of select indole-2-carboxamide derivatives, offering insights into the critical transition from laboratory assays to preclinical models.
While the specific compound N,N-dimethyl-1H-indole-2-carboxamide has been synthesized and characterized, to the best of our knowledge, detailed public data on its in vitro and in vivo efficacy is not currently available.[2][3] Therefore, this guide will utilize a case-study approach, examining structurally related and well-documented indole-2-carboxamides to illuminate the common themes and discrepancies observed between their performance in controlled cellular environments and complex biological systems.
Case Study 1: Antitubercular Indole-2-Carboxamides
Tuberculosis remains a significant global health threat, and the discovery of novel antitubercular agents is paramount. The indole-2-carboxamide class has been identified as a promising source of potent inhibitors of Mycobacterium tuberculosis (Mtb).[4]
In VitroEfficacy: Targeting the Mycolic Acid Pathway
A significant number of indole-2-carboxamide derivatives have demonstrated potent in vitro activity against Mtb. For instance, certain N-cycloalkyl and N-adamantyl indole-2-carboxamides have shown minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range against drug-sensitive and drug-resistant Mtb strains.[4][5][6]
The mechanism of action for many of these compounds is the inhibition of MmpL3 (mycobacterial membrane protein Large 3), a crucial transporter of mycolic acids, which are essential components of the mycobacterial cell wall.[6]
Table 1: In Vitro Antitubercular Activity of Select Indole-2-Carboxamides
| Compound | Mtb Strain | MIC (µM) | Cytotoxicity (IC50, Vero cells, µM) | Selectivity Index (SI) |
| Compound 8g | H37Rv (drug-sensitive) | 0.32 | 40.9 | 128 |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | H37Rv | 0.012 | >200 | >16667 |
| N-(1-adamantyl)-indole-2-carboxamide | H37Rv | 0.68 | Not reported | Not reported |
Data sourced from multiple studies.[5][6]
In VivoEfficacy: Overcoming Pharmacokinetic Hurdles
The translation of potent in vitro antitubercular activity to in vivo efficacy is often challenging due to pharmacokinetic (PK) and metabolic liabilities. Early indole-2-carboxamide hits, while potent, suffered from high mouse liver microsomal clearance and low aqueous solubility.[4]
Structure-activity relationship (SAR) studies have been crucial in optimizing these properties. For example, substitutions at the 4- and 6-positions of the indole ring with chloro, fluoro, or cyano groups, along with methyl substitution on the cyclohexyl ring, significantly improved metabolic stability.[4] Lead candidates, such as compounds 39 and 41 from one study, demonstrated not only improved in vitro activity but also favorable oral pharmacokinetic properties in rodents and subsequent in vivo efficacy in mouse models of tuberculosis.[4]
This highlights a critical principle: optimizing for metabolic stability and solubility is as important as enhancing target potency for achieving in vivo success.
Case Study 2: Anticancer Indole-2-Carboxamides
The indole scaffold is a common feature in many anticancer agents. Indole-2-carboxamides have been explored as inhibitors of various cancer-related targets, including protein kinases.
In VitroEfficacy: Dual Inhibition of EGFR and CDK2
A series of novel indole-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines.[7][8] Compounds such as 5d and 5e , featuring a phenethyl moiety with specific substitutions, exhibited potent antiproliferative activity, with GI50 values in the sub-micromolar range, comparable to the standard chemotherapeutic doxorubicin.[7][8]
Mechanistic studies revealed that these compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival.[7][8]
Table 2: In Vitro Antiproliferative Activity of Select Indole-2-Carboxamides
| Compound | Mean GI50 (µM) across four cancer cell lines | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5d | 1.05 | 89 | Not Reported |
| 5e | 0.95 | 93 | Not Reported |
| Doxorubicin (Reference) | 1.10 | Not Applicable | Not Applicable |
Data extracted from a 2022 study.[7][8]
In VivoEfficacy: The Unexplored Frontier
While the in vitro data for these anticancer indole-2-carboxamides is compelling, demonstrating potent and targeted activity, published in vivo efficacy studies for this specific series are not yet available. This represents a common scenario in early-stage drug discovery where promising in vitro results await validation in animal models.
The path to in vivo success for these compounds will depend on their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as their safety and tolerability in a whole-organism setting.
Experimental Methodologies: A Closer Look
To ensure scientific rigor, the protocols for in vitro and in vivo evaluation must be robust and well-validated.
Detailed Protocol: In Vitro Antiproliferative MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test indole-2-carboxamide derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture media to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized buffer.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conceptual Workflow: In Vivo Efficacy Study in a Mouse Xenograft Model
Caption: Workflow for an in vivo xenograft study.
Bridging the Gap: The Importance of Structure-Activity and Structure-Property Relationships
The transition from in vitro success to in vivo efficacy is a multidimensional optimization problem. It requires a deep understanding of not only the structure-activity relationship (SAR) for target engagement but also the structure-property relationship (SPR) for drug-like properties.
Caption: Interplay of SAR and SPR for in vivo efficacy.
As demonstrated in the antitubercular case study, initial hits with excellent in vitro potency may fail in vivo if they are rapidly metabolized or poorly soluble. Medicinal chemistry efforts must therefore co-optimize for both potency and ADME properties to bridge the gap between the simplified in vitro environment and the complexity of a living organism.
Conclusion
The indole-2-carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While a direct comparison of the in vitro and in vivo efficacy of N,N-dimethyl-1H-indole-2-carboxamide is not yet possible due to a lack of public data, the analysis of related compounds provides valuable lessons for drug development professionals. Success in translating potent in vitro activity to in vivo efficacy hinges on a holistic approach that balances target engagement with favorable pharmacokinetic and safety profiles. The case studies presented herein underscore the importance of early and integrated assessment of both SAR and SPR to navigate the challenging path from bench to bedside.
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Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275. [Link]
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Barancelli, J., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 66(9), 6146–6165. [Link]
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A Multi-Tiered Approach to Assessing the Specificity of N,N-dimethyl-1H-indole-2-carboxamide
In the landscape of drug discovery and chemical biology, the indole-2-carboxamide scaffold has emerged as a "privileged" structure, capable of interacting with a diverse array of biological targets, from protein kinases to G-protein coupled receptors and enzymes involved in metabolism.[1][2][3][4] This promiscuity underscores a critical challenge: how can we confidently determine the precise target and selectivity profile of any given analogue? This guide addresses this challenge using N,N-dimethyl-1H-indole-2-carboxamide , a representative member of this class with an uncharacterized biological profile, as a case study.[5]
This document eschews a simple recitation of data. Instead, it provides a comprehensive, field-proven workflow designed for researchers, scientists, and drug development professionals. We will detail the strategic rationale and step-by-step protocols for a tiered experimental approach, moving from broad in vitro profiling to rigorous validation of target engagement and functional modulation in a cellular context. Our objective is to build a self-validating experimental system that yields an unambiguous and actionable specificity profile.
To ground our assessment, we will compare the performance of N,N-dimethyl-1H-indole-2-carboxamide against two well-characterized compounds:
-
Comparator A (Selective Inhibitor): A highly selective, hypothetical LCK inhibitor, "LCK-S", representing the gold standard for specificity.
-
Comparator B (Broad-Spectrum Inhibitor): Staurosporine, a notoriously promiscuous kinase inhibitor, serving as a benchmark for non-selectivity.[6]
The Assessment Workflow: A Strategy for Progressive Validation
Figure 1: A multi-tiered workflow for specificity assessment.
Tier 1: Establishing the Interaction Landscape with Competitive Binding Assays
Causality: Before we can assess specificity, we must first discover the full range of potential interactions. A broad, high-throughput screen is the most efficient method to map the affinity of a compound against a large and diverse panel of targets.[] We employ a competition binding assay, which measures the ability of a test compound to displace a known, high-affinity ligand from the target's active site.[6][9][10] This format directly measures binding affinity (expressed as a dissociation constant, Kd) and is less susceptible to artifacts from compound interference with enzymatic activity or detection technologies.[7][11]
Experimental Protocol: Broad Kinase Profiling
-
Assay Principle: This assay utilizes kinases tagged with T7 bacteriophage. An immobilized, broad-spectrum kinase inhibitor is used as a "bait" to capture the kinases. The assay quantifies the amount of kinase captured in the presence versus the absence of the test compound.
-
Preparation:
-
Prepare stock solutions of N,N-dimethyl-1H-indole-2-carboxamide, LCK-S, and Staurosporine at 10 mM in 100% DMSO.
-
Create a serial dilution series for each compound in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the kinase-phage fusion protein with the serially diluted test compounds.
-
Add the immobilized "bait" ligand (e.g., on beads).
-
Incubate to allow the binding to reach equilibrium.
-
-
Wash and Elution:
-
Wash the wells to remove unbound kinase-phage.
-
Elute the bound kinase-phage.
-
-
Quantification:
-
Quantify the amount of eluted kinase-phage using quantitative PCR (qPCR) targeting the phage DNA.
-
Calculate the Kd value by fitting the concentration-response data to a standard binding model.
-
-
Selectivity Score (S-Score): Calculate a selectivity score (S-Score) to quantify the degree of selectivity. A common method is S(10) = (Number of kinases with Kd < 1 µM) / (Total kinases tested). A lower score indicates higher selectivity.
Hypothetical Data Summary
| Compound | Primary Target (LCK) Kd (nM) | Off-Target A (SRC) Kd (nM) | Off-Target B (YES) Kd (nM) | Off-Target C (AURKA) Kd (nM) | Selectivity Score (S10) |
| N,N-dimethyl-1H-indole-2-carboxamide | 25 | 150 | 220 | >10,000 | 0.03 (3/100) |
| LCK-S (Selective) | 5 | >10,000 | >10,000 | >10,000 | 0.01 (1/100) |
| Staurosporine (Broad) | 1 | 3 | 2 | 15 | 0.45 (45/100) |
Interpretation: The in vitro data suggests that N,N-dimethyl-1H-indole-2-carboxamide is a potent LCK inhibitor with moderate off-target activity against closely related SRC-family kinases (SRC, YES) but high selectivity against unrelated kinases like AURKA. Its selectivity score is far superior to Staurosporine but slightly less ideal than the highly optimized LCK-S. This provides our primary hypothesis: LCK is a bona fide target.
Tier 2: Verifying Target Engagement in a Cellular Milieu with CETSA
Causality: A compound's ability to bind a purified protein in vitro does not guarantee it will engage the same target within the crowded, complex environment of a living cell.[12] Factors like cell permeability, efflux pumps, and intracellular metabolism can prevent a compound from reaching its target. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for confirming target engagement in an unadulterated physiological context.[13][14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing the target protein (e.g., Jurkat cells for LCK) to 80% confluency.
-
Treat cells with various concentrations of the test compounds or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Isolation:
-
Lyse the cells via freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).
-
-
Protein Quantification:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Quantify the amount of the target protein (LCK) remaining in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Melt Curve: Plot the percentage of soluble LCK protein against the temperature for both vehicle- and compound-treated samples. A shift in the curve to the right indicates stabilization.
-
Isothermal Dose-Response: Treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (e.g., the Tagg where ~50% of the protein precipitates in the vehicle control). Plot the amount of soluble LCK against compound concentration to determine an EC50 for target engagement.
-
Hypothetical Data Summary
| Compound | CETSA Thermal Shift (ΔTagg) at 1 µM | CETSA EC50 (nM) |
| N,N-dimethyl-1H-indole-2-carboxamide | + 8.2 °C | 110 |
| LCK-S (Selective) | + 9.5 °C | 45 |
| Staurosporine (Broad) | + 6.5 °C | 30 |
Interpretation: The significant thermal shift and potent EC50 value confirm that N,N-dimethyl-1H-indole-2-carboxamide directly binds to and stabilizes LCK in intact cells. This validates the primary finding from the in vitro screen and provides strong evidence of on-target activity in a physiological setting.
Tier 3: Measuring Functional Consequences with In-Cell Western
Causality: Confirming target binding is essential, but demonstrating that this binding event leads to a functional modulation of the target's activity closes the loop. For a kinase, the most direct functional readout is a change in the phosphorylation of its downstream substrates. The In-Cell Western (ICW) is a high-throughput, quantitative immunofluorescence method that measures protein levels and post-translational modifications directly in fixed cells in a microplate format.[16][17][18][19][20] It provides a robust, cellular IC50 value for functional pathway inhibition.
Experimental Protocol: In-Cell Western (ICW)
-
Cell Seeding and Treatment:
-
Seed cells (e.g., Jurkat) in a 96-well plate and allow them to adhere overnight.
-
Starve the cells (if necessary to reduce basal signaling) and then treat with a serial dilution of the test compounds for 1-2 hours.
-
Stimulate the signaling pathway to activate LCK (e.g., using an anti-CD3 antibody).
-
-
Fixation and Permeabilization:
-
Fix the cells in the wells using 4% formaldehyde in PBS for 20 minutes.
-
Wash the cells and permeabilize them with 0.1% Triton X-100 in PBS to allow antibody entry.[16]
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a suitable blocking buffer for 1.5 hours.[16][20]
-
Incubate the cells with two primary antibodies simultaneously: a rabbit antibody for the phosphorylated substrate (e.g., pY505-LCK, an autophosphorylation site) and a mouse antibody for a loading control (e.g., GAPDH or total LCK).
-
-
Secondary Antibody Incubation and Detection:
-
Wash the wells and incubate with two spectrally distinct, near-infrared fluorescently-labeled secondary antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD).
-
-
Imaging and Analysis:
-
Wash the wells and scan the plate on a near-infrared imaging system.
-
Quantify the fluorescence intensity for both the phospho-protein and the loading control.
-
Normalize the phospho-protein signal to the loading control signal. Plot the normalized signal against the compound concentration to determine the functional IC50.
-
Hypothetical Data Summary
| Compound | ICW Functional IC50 (nM) |
| N,N-dimethyl-1H-indole-2-carboxamide | 150 |
| LCK-S (Selective) | 60 |
| Staurosporine (Broad) | 40 |
Interpretation: The ICW data demonstrates that N,N-dimethyl-1H-indole-2-carboxamide inhibits LCK activity in cells at a concentration consistent with its target engagement EC50 from the CETSA experiment. This crucial link between binding and function solidifies LCK as a genuine cellular target.
Synthesis and Final Specificity Assessment
By integrating the data from all three tiers, we can construct a comprehensive and trustworthy specificity profile for N,N-dimethyl-1H-indole-2-carboxamide.
Final Profile: N,N-dimethyl-1H-indole-2-carboxamide is a potent, cell-active inhibitor of LCK. Its specificity profile is moderately selective. While it potently engages and inhibits LCK in a cellular context, the in vitro data indicates a ~6-fold lower affinity for the closely related SRC-family kinases. This suggests a potential for off-target effects related to SRC family inhibition at higher concentrations. Its overall profile is substantially more selective than a broad-spectrum agent like Staurosporine but does not match the pristine selectivity of a highly optimized compound like LCK-S.
Conclusion
This guide has demonstrated a rigorous, multi-tiered workflow for assessing the specificity of N,N-dimethyl-1H-indole-2-carboxamide. By systematically progressing from broad in vitro screening to cellular target engagement and functional assays, we have built a self-validating case that moves beyond simple affinity measurements. This integrated approach, which combines biochemical and cell-based methods, provides the necessary confidence for advancing a compound in a drug discovery program, enabling informed decisions based on a comprehensive understanding of its biological interactions.
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- In-Cell Western Protocol. Biomol.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
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- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
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A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). (2004). PubMed. [Link]
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- Measuring and interpreting the selectivity of protein kinase inhibitors. (2010).
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- Specificity quantification for ligand binding and drug discovery. (2025). American Chemical Society.
- Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
- Pulkkinen, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing.
- Screening Techniques in Chemistry. BOC Sciences.
- Specificity Quantification of Biomolecular Recognition and its Implication for Drug Discovery. (2012).
- How are chemical structures analyzed in drug discovery?. (2025).
- Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. (2022).
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- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2021). ACS Medicinal Chemistry Letters.
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- Olgen, S., et al. (2013). N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study. Acta Chimica Slovenica.
- Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI.
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Benchmarking N,N-dimethyl-1H-indole-2-carboxamide: A Comparative Guide for Anticancer Drug Discovery
Introduction: The Rationale for Investigating N,N-dimethyl-1H-indole-2-carboxamide as a Kinase Inhibitor
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Within this privileged scaffold, indole-2-carboxamide derivatives have recently garnered significant attention for their potent anticancer activities. Extensive research has demonstrated that this class of compounds can exert cytotoxic and antiproliferative effects through the inhibition of key oncogenic kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
While the specific biological targets of N,N-dimethyl-1H-indole-2-carboxamide have not been extensively characterized, its structural similarity to known kinase inhibitors within the indole-2-carboxamide family provides a strong rationale for its investigation as a potential anticancer agent. This guide provides a framework for benchmarking N,N-dimethyl-1H-indole-2-carboxamide against established inhibitors of EGFR and CDK2, offering detailed experimental protocols and a theoretical foundation for its evaluation. By systematically comparing its performance with well-characterized inhibitors, researchers can elucidate its potential efficacy and mechanism of action, paving the way for further development.
The Targets: EGFR and CDK2 Signaling in Cancer
EGFR and CDK2 are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[1][2] Understanding their signaling pathways is crucial for contextualizing the potential inhibitory effects of novel compounds like N,N-dimethyl-1H-indole-2-carboxamide.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon binding to ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues.[1][3] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][5] These pathways ultimately regulate gene expression to promote cell proliferation, survival, and metastasis. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[3][4]
CDK2 Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1 to S phase transition.[2][6][7] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The Cyclin E/CDK2 complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication, driving the cell into S phase.[2] Aberrant activation of CDK2, often due to the overexpression of Cyclin E, is a common feature in cancer, leading to unchecked cell proliferation.[6]
Benchmarking Strategy: A Multi-faceted Approach
To comprehensively evaluate the potential of N,N-dimethyl-1H-indole-2-carboxamide, a three-tiered benchmarking strategy is proposed. This involves a cell-based antiproliferative assay to assess its overall cytotoxicity, followed by specific enzymatic assays to determine its direct inhibitory effect on EGFR and CDK2.
Tier 1: In Vitro Antiproliferative Assay
The initial step is to determine the concentration-dependent effect of N,N-dimethyl-1H-indole-2-carboxamide on the proliferation of cancer cell lines known to be sensitive to EGFR or CDK2 inhibition. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][9]
Benchmark Inhibitors:
-
Doxorubicin: A standard chemotherapeutic agent with broad-spectrum cytotoxicity.
Selected Cancer Cell Lines:
-
A549 (Non-small cell lung cancer): Often characterized by EGFR mutations.
-
MCF-7 (Breast cancer): Known to be sensitive to cell cycle inhibitors.
-
HCT116 (Colon cancer): A common model for colorectal cancer studies.
| Compound | Target(s) | Reported GI50/IC50 (µM) |
| Doxorubicin | Topoisomerase II | ~1.13 (Mean GI50) |
| N,N-dimethyl-1H-indole-2-carboxamide | Hypothesized: EGFR/CDK2 | To be determined |
Tier 2: In Vitro Kinase Inhibition Assays
Following the assessment of antiproliferative activity, direct inhibition of EGFR and CDK2 should be quantified using in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a specific substrate by the purified kinase.
Benchmark Inhibitors:
-
For EGFR:
-
For CDK2:
| Compound | Target | Reported IC50 (nM) |
| Erlotinib | EGFR | ~2 |
| Afatinib | EGFR (wild-type) | 31 |
| Dinaciclib | CDK2 | 1 |
| Roscovitine | CDK2 | 100 |
| N,N-dimethyl-1H-indole-2-carboxamide | Hypothesized: EGFR/CDK2 | To be determined |
Experimental Protocols
The following protocols are provided as a guide for conducting the benchmarking experiments. Commercially available kits are recommended for the kinase assays to ensure reproducibility and standardization.
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted from standard methodologies for assessing cell viability.[8][9][14][15]
Materials:
-
Selected cancer cell lines (A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
N,N-dimethyl-1H-indole-2-carboxamide and benchmark inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
Protocol 2: In Vitro EGFR Kinase Assay
This protocol is based on a typical luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay.[16][17][18]
Materials:
-
EGFR Kinase Assay Kit (e.g., from BPS Bioscience or Promega) containing:
-
Recombinant human EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu,Tyr))
-
ATP
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™)
-
-
N,N-dimethyl-1H-indole-2-carboxamide and benchmark inhibitors (Erlotinib, Afatinib)
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. This typically involves preparing a 1x kinase assay buffer and a master mix of substrate and ATP.
-
Inhibitor Addition: Add the test compound and benchmark inhibitors at various concentrations to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Dilute the EGFR enzyme in 1x kinase assay buffer and add it to all wells except the blank.
-
Initiate Reaction: Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagents according to the kit protocol. This usually involves a two-step addition with incubation periods.
-
Luminescence Reading: Read the luminescence signal using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings and calculate the percent inhibition for each compound concentration. Determine the IC50 values.
Protocol 3: In Vitro CDK2 Kinase Assay
This protocol follows a similar luminescent format to the EGFR assay.[19][20][21][22]
Materials:
-
CDK2 Kinase Assay Kit (e.g., from BPS Bioscience or Cell Signaling Technology) containing:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme
-
Kinase substrate (e.g., a biotinylated Rb peptide)
-
ATP
-
Kinase assay buffer
-
Detection reagents
-
-
N,N-dimethyl-1H-indole-2-carboxamide and benchmark inhibitors (Dinaciclib, Roscovitine)
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Follow the kit manufacturer's instructions for preparing all reagents.
-
Inhibitor Addition: Dispense the test compound and benchmark inhibitors into the assay plate at a range of concentrations. Include positive and blank controls.
-
Enzyme Addition: Add the diluted CDK2/Cyclin complex to the appropriate wells.
-
Initiate Reaction: Start the reaction by adding the ATP/substrate master mix.
-
Incubation: Incubate the plate at 30°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Signal Detection: Add the kit's detection reagents to stop the reaction and generate a luminescent signal proportional to the kinase activity.
-
Luminescence Reading: Measure the luminescence with a microplate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values for each compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial evaluation of N,N-dimethyl-1H-indole-2-carboxamide as a potential anticancer agent targeting EGFR and CDK2. By systematically benchmarking its antiproliferative and kinase inhibitory activities against established drugs, researchers can gain valuable insights into its potency, selectivity, and mechanism of action.
Positive results from these initial screens would warrant further investigation, including:
-
Selectivity Profiling: Assessing the inhibitory activity of N,N-dimethyl-1H-indole-2-carboxamide against a broader panel of kinases to determine its selectivity.
-
Mechanism of Action Studies: Investigating its effects on downstream signaling pathways and cell cycle progression in cancer cell lines.
-
In Vivo Efficacy: Evaluating its antitumor activity in animal models.
The indole-2-carboxamide scaffold holds significant promise in the development of novel kinase inhibitors. The systematic approach outlined in this guide will enable a thorough and objective assessment of N,N-dimethyl-1H-indole-2-carboxamide's potential as a valuable addition to the arsenal of anticancer therapeutics.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
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Al-Otaibi, W. (2023). MTT (Assay protocol). protocols.io. [Link]
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Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Frontiers in Pharmacology, 11, 1529. [Link]
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Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]
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Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]
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Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews Molecular cell biology, 2(2), 127-137. [Link]
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Hsieh, J. J., & Yang, J. C. (2013). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 32(26), 3140-3148. [Link]
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Albrecht, J. H., Poon, R. Y., & Diehl, J. A. (2005). CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes. Journal of cellular physiology, 203(1), 107-115. [Link]
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
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Al-Attas, F. A., Al-Awaida, W., & Al-Hussain, S. A. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693. [Link]
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ResearchGate. (n.d.). CDK‐2 inhibitors under clinical trials with their IC50 on CDK‐2. Retrieved from [Link]
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Al-Hussain, S. A., & Al-Awaida, W. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1368. [Link]
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BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
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Hossain, M. A., & Cho, S. J. (2024). Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024). European Journal of Medicinal Chemistry, 276, 116636. [Link]
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Incyclix Bio. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, 14(3), 562-581. [Link]
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Peyressatre, M., Préau, L., & Meijer, L. (2015). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Molecules, 20(7), 11983-12003. [Link]
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Spencer, S. L., & Watts, M. R. (2024). Targeting CDK2 for cancer therapy. Cancer Discovery, 14(3), 386-388. [Link]
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comparative analysis of different synthesis routes for N,N-dimethyl-1H-indole-2-carboxamide
Introduction: The Significance of N,N-dimethyl-1H-indole-2-carboxamide
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Among the vast array of indole derivatives, N,N-dimethyl-1H-indole-2-carboxamide and its analogues have garnered significant attention due to their diverse pharmacological activities, including antitubercular, anticancer, and anti-inflammatory properties.[4][5][6][7] The precise and efficient synthesis of these compounds is therefore of paramount importance for drug discovery and development. This guide provides a comparative analysis of the most prevalent synthetic routes to N,N-dimethyl-1H-indole-2-carboxamide, offering a critical evaluation of their respective advantages and limitations to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Amide Coupling of Indole-2-Carboxylic Acid
The most direct and widely employed approach for the synthesis of N,N-dimethyl-1H-indole-2-carboxamide involves the coupling of indole-2-carboxylic acid with dimethylamine. This transformation necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been successfully utilized for this purpose, each with its own characteristic profile of reactivity, efficiency, and operational simplicity.
Mechanism of Amide Bond Formation
The fundamental principle behind this route is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Coupling reagents achieve this by forming a highly reactive activated intermediate, which is then readily displaced by the amine.
Caption: Generalized workflow for amide coupling reactions.
1.1: HATU-Mediated Coupling
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and popular coupling reagent for amide bond formation. Its efficacy stems from the formation of an activated O-acylisourea intermediate that is highly susceptible to aminolysis.
Key Advantages:
-
High yields, often exceeding 90%.[8]
-
Mild reaction conditions, typically performed at room temperature.
-
Low rates of racemization for chiral substrates.
Experimental Protocol:
-
To a stirred solution of dimethylamine hydrochloride (1.5 eq) in DMF at room temperature under a nitrogen atmosphere, add triethylamine (5 eq).
-
Stir the resulting mixture for 10 minutes at room temperature.
-
Add indole-2-carboxylic acid (1 eq), followed by HATU (1.2 eq).
-
Continue stirring the solution at room temperature for 4 hours.
-
Pour the reaction mixture into cold water, leading to the precipitation of the product.
-
Isolate the solid by filtration, wash with water, and air dry to obtain N,N-dimethyl-1H-indole-2-carboxamide.[8]
A reported synthesis following this protocol afforded the desired product in a 95% yield.[8]
1.2: EDC/HOBt-Mediated Coupling
The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide synthesis. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which can then react with HOBt to generate an activated ester. This ester is less prone to side reactions and efficiently reacts with the amine.
Key Advantages:
-
Readily available and less expensive reagents compared to HATU.
-
Water-soluble byproducts, facilitating purification.
Experimental Protocol:
-
Dissolve indole-2-carboxylic acid (1 eq) and HOBt (1.2 eq) in an appropriate solvent such as DMF or CH2Cl2.
-
Add N,N-diisopropylethylamine (DIPEA) (3 eq) to the solution.
-
Add the desired amine (e.g., dimethylamine or its salt, 1.2 eq).
-
Add EDC·HCl (1.2 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.[9]
1.3: BOP-Mediated Coupling
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is another effective coupling reagent. It functions similarly to HATU, forming a reactive benzotriazolyl ester.
Key Advantages:
-
High reactivity and efficiency.
Experimental Protocol:
-
To a solution of indole-2-carboxylic acid (1 eq) and the amine (1.1 eq) in a suitable solvent like DCM, add DIPEA (2.5 eq).
-
Add BOP reagent (1.1 eq) and stir the mixture at room temperature until the reaction is complete.
-
Perform a standard aqueous workup and purify the product as necessary.[5]
Route 2: The Acid Chloride Method
An alternative to using coupling reagents is the conversion of the indole-2-carboxylic acid to its more reactive acid chloride derivative. This is typically achieved using thionyl chloride (SOCl2) or oxalyl chloride. The resulting indole-2-carbonyl chloride is then reacted with dimethylamine.
Mechanism of Acid Chloride Formation and Amidation:
Caption: Synthesis via the acid chloride intermediate.
Key Advantages:
-
Utilizes inexpensive and readily available reagents.
-
The acid chloride intermediate is highly reactive, often leading to rapid reactions.
Key Disadvantages:
-
Thionyl chloride is a hazardous and corrosive reagent that requires careful handling.
-
The reaction may require elevated temperatures and can generate acidic byproducts (SO2 and HCl) that need to be neutralized.
-
The harsh conditions may not be suitable for sensitive substrates.
Experimental Protocol:
-
Reflux a solution of indole-2-carboxylic acid (1 eq) in benzene with thionyl chloride (SOCl2) (excess) for 2 hours at 80°C.[10]
-
Remove the solvent and excess SOCl2 by co-evaporation with toluene.
-
Dissolve the resulting crude acid chloride in a solvent like chloroform.
-
Add an equivalent amount of a base, such as pyridine, followed by dimethylamine.
-
Stir the mixture at room temperature overnight.
-
Perform an aqueous workup and purify the product.[10]
Comparative Analysis
| Feature | HATU-Mediated Coupling | EDC/HOBt-Mediated Coupling | BOP-Mediated Coupling | Acid Chloride Method |
| Yield | Excellent (often >90%)[8] | Good to Excellent | Excellent | Good to Excellent |
| Reaction Conditions | Mild (Room Temperature) | Mild (0 °C to Room Temp.) | Mild (Room Temperature) | Harsher (Reflux)[10] |
| Reagent Cost | High | Moderate | High | Low |
| Reagent Handling | Relatively safe | Relatively safe | Relatively safe | Hazardous (SOCl₂)[10] |
| Byproducts | Water-soluble | Water-soluble | Water-soluble | Corrosive gases (SO₂, HCl) |
| Purification | Often simple precipitation[8] | Aqueous workup, chromatography | Aqueous workup, chromatography | Aqueous workup, chromatography |
| Substrate Scope | Broad, good for sensitive substrates | Broad | Broad | Less suitable for sensitive substrates |
Conclusion and Recommendations
For the synthesis of N,N-dimethyl-1H-indole-2-carboxamide, the HATU-mediated coupling of indole-2-carboxylic acid and dimethylamine stands out as the most efficient and reliable method, particularly for achieving high yields under mild conditions with straightforward purification.[8] While the reagent cost is higher, the operational simplicity and excellent performance often justify the expense in a research and development setting.
The EDC/HOBt method offers a good balance between cost and efficiency, making it a viable alternative, especially for larger-scale syntheses where reagent cost is a significant factor.[9] The acid chloride route , while being the most economical, presents challenges in terms of reagent handling and harsher reaction conditions, making it less ideal unless cost is the primary driver and the necessary safety precautions are in place.[10] The choice of synthetic route will ultimately depend on the specific priorities of the researcher, including desired yield, purity, scale, cost, and available resources.
References
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Karasu, B. et al. (2010). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Kumar, A. et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Kamble, A. et al. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available at: [Link]
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Onajole, O. K. et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. Available at: [Link]
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Abo-Ashour, M. F. et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]
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Tron, G. C. et al. (2021). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available at: [Link]
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A Guide to Validating the Mechanism of Action of N,N-dimethyl-1H-indole-2-carboxamide: A Comparative and Methodological Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of N,N-dimethyl-1H-indole-2-carboxamide. We will dissect the experimental logic, compare methodologies, and provide actionable protocols to move from a hypothesized target to a functionally validated MOA.
Section 1: The Indole-2-Carboxamide Scaffold: A Landscape of Diverse Bioactivity
The 1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives have been identified with a wide array of activities, including allosteric modulation of the cannabinoid CB1 receptor[1][2][3], agonism of the TRPV1 ion channel[4], and inhibition of cancer-related targets like EGFR and CDK2[5][6]. This promiscuity underscores a critical challenge: for a novel analogue like N,N-dimethyl-1H-indole-2-carboxamide[7], we cannot assume its MOA based on precedent alone. A systematic, evidence-based validation strategy is therefore not just recommended, but essential for progressing a compound through the drug discovery pipeline.[8][9]
The primary objective is to design a self-validating experimental cascade that definitively identifies the molecular target(s) of N,N-dimethyl-1H-indole-2-carboxamide, confirms its engagement in a physiologically relevant context, and links this molecular interaction to a functional cellular outcome.
Section 2: A Hierarchical Strategy for MOA Elucidation
A robust MOA validation follows a logical progression from direct biophysical interactions to complex cellular responses. This phased approach ensures that each step builds upon a foundation of validated data, minimizing the risk of pursuing downstream pathways before confirming the fundamental compound-target interaction.
Phase 1: Direct Binding Confirmation
Causality: Before investigating any cellular effects, it is paramount to confirm a direct, physical interaction between the small molecule and its putative protein target. This step isolates the interaction from the complexities of the cellular environment, providing the foundational evidence of target engagement.[10] Biophysical assays are the tools of choice for this phase.
Featured Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[11][12] It has become a gold standard for characterizing small molecule-protein binding by providing kinetic data (association and dissociation rates) and affinity (the equilibrium dissociation constant, KD).[13][14]
Step-by-Step SPR Protocol for N,N-dimethyl-1H-indole-2-carboxamide:
-
Protein Immobilization: Covalently immobilize the purified, recombinant target protein onto a sensor chip surface (e.g., a CM5 dextran chip via amine coupling). The goal is to achieve a surface density that will produce a robust signal upon analyte binding.
-
System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO to aid compound solubility).
-
Analyte Injection Series: Prepare a series of concentrations of N,N-dimethyl-1H-indole-2-carboxamide in the running buffer, typically spanning at least two orders of magnitude around the expected KD (e.g., 10 nM to 1 µM). Include a buffer-only (zero concentration) injection for double referencing.
-
Association/Dissociation Cycle: For each concentration, inject the compound solution over the sensor surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).
-
Data Analysis: After subtracting the reference channel signal and the buffer-only injection signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).
-
Validation: The protocol is self-validating if the data fits well to a 1:1 model, the residuals are low, and the calculated KD is consistent across multiple concentrations.
Phase 2: Verifying Target Engagement in a Cellular Milieu
Causality: Demonstrating binding to a purified protein is necessary but not sufficient. A drug candidate must be able to cross the cell membrane and engage its target within the crowded, complex intracellular environment.[15] Cellular target engagement assays bridge the gap between biochemical potency and cellular activity.[16]
Featured Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing target engagement in intact cells or tissue lysates. The principle is that when a protein binds to a ligand, its thermal stability increases.[17] This stabilization can be measured by heating the cells, separating the soluble fraction from the heat-induced precipitated proteins, and quantifying the amount of soluble target protein remaining.[18]
Step-by-Step CETSA Protocol:
-
Cell Treatment: Culture an appropriate cell line that endogenously expresses the target protein. Treat the cells with a dose-range of N,N-dimethyl-1H-indole-2-carboxamide or a vehicle control (e.g., DMSO) for a defined period.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. One sample set should remain at 37°C as a no-heat control.
-
Cell Lysis: Lyse the cells to release their contents, often via repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the specific target protein using a detection method like Western Blot or an ELISA-based format.[19]
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature relative to the no-heat control. A stabilizing ligand like N,N-dimethyl-1H-indole-2-carboxamide will cause a rightward shift in this "melting curve," indicating a higher thermal stability. This confirms the compound is binding to and stabilizing the target protein inside the cell.
Phase 3: Characterizing Downstream Functional Consequences
Causality: The final validation step is to link target engagement to a functional cellular response. This demonstrates that the binding event is not silent but leads to a modulation of the protein's activity and its associated signaling pathways.
Methods for Functional Analysis:
-
Kinome Profiling: If the target is a kinase, or if off-target kinase activity is suspected, broad screening against a panel of hundreds of kinases is crucial.[20][21] This provides a selectivity profile and can reveal unexpected off-targets.[22][23] Services from companies like Reaction Biology or AssayQuant offer comprehensive kinase panel screening.[21][22]
-
Signaling Pathway Analysis: The engagement of a target like a G-protein coupled receptor (GPCR) or a transcription factor should lead to predictable changes in downstream signaling.[24] For a GPCR like the CB1 receptor, one could measure changes in cAMP levels or GTPγS binding.[1] For a transcription factor, activity can be monitored using reporter gene assays or specialized ELISA kits.[25][26]
-
Phenotypic Assays: Ultimately, the MOA should explain the compound's effect on the cell's phenotype, such as inhibition of proliferation, induction of apoptosis, or changes in cell morphology.[5]
Section 3: Comparative Analysis with Alternative Chemical Probes
No experiment exists in a vacuum. To properly interpret the data for N,N-dimethyl-1H-indole-2-carboxamide, it is crucial to benchmark its performance against well-characterized compounds from the same structural class that have different, established MOAs. This comparative approach provides context for potency and selectivity.
| Compound | Primary Target | Potency (IC₅₀/EC₅₀) | Selectivity | Validated Mechanism of Action | Reference |
| N,N-dimethyl-1H-indole-2-carboxamide | To Be Determined | To Be Determined | To Be Determined | Hypothesized based on scaffold | N/A |
| ORG27569 | Cannabinoid Receptor 1 (CB1) | ~800 nM (IC₅₀) | High vs. CB2 | Negative Allosteric Modulator; reduces agonist Emax. | [3] |
| Compound 45 (from Greig et al.) | Cannabinoid Receptor 1 (CB1) | 79 nM (IC₅₀) | High vs. CB2 | Potent Negative Allosteric Modulator. | [3] |
| NITD-349 | MmpL3 (Mycobacterium) | ~12 nM (MIC) | Specific to Mycobacteria | Anti-tuberculosis agent, inhibits mycolic acid transport. | [27] |
| Compound 5e (from Abdel-Maksoud et al.) | EGFR / CDK2 | 0.95 µM (GI₅₀) | Broad anti-cancer | Dual kinase inhibitor, induces apoptosis. | [5] |
This table serves as a template. The data for N,N-dimethyl-1H-indole-2-carboxamide would be populated as the experiments outlined in Section 2 are completed.
The rationale for this comparison is threefold:
-
Positive Controls: Using a compound like ORG27569 in a CB1 receptor binding assay serves as a positive control to validate the assay itself.
-
Contextualizing Potency: If N,N-dimethyl-1H-indole-2-carboxamide shows an IC₅₀ of 500 nM against a target, comparing it to a known 79 nM inhibitor helps classify its relative potency.
-
Guiding Selectivity Studies: If the compound shows activity against a kinase, comparing its profile to a known dual inhibitor like Compound 5e can help determine if its activity is novel or follows a known pattern.
Section 4: Conclusion
Validating the mechanism of action for a novel compound like N,N-dimethyl-1H-indole-2-carboxamide is a systematic process of hypothesis testing and data integration. By progressing through a hierarchical workflow—from direct biophysical binding (SPR) to cellular target engagement (CETSA) and finally to downstream functional analysis—researchers can build a high-confidence model of the compound's MOA. Comparing the resulting data to established chemical probes within the indole-2-carboxamide class is essential for contextualizing the findings. This rigorous, multi-faceted approach is fundamental to modern drug discovery, ensuring that candidate molecules are advanced based on a solid understanding of how they work at a molecular level, thereby increasing the probability of success in later-stage development.
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Assays for transcription factor activity. (2009). Methods in Molecular Biology. [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]
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Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2018). Molecules. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-dimethyl-1H-indole-2-carboxamide
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical compounds are not merely regulatory hurdles; they are cornerstones of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of N,N-dimethyl-1H-indole-2-carboxamide, moving beyond a simple checklist to instill a deep understanding of the principles behind each step. Our commitment to safety and environmental stewardship builds the trust that is essential in our field.
Core Principles: Understanding the Compound and Regulatory Landscape
Before any disposal protocol is initiated, a thorough understanding of the material's characteristics and the governing regulations is paramount. N,N-dimethyl-1H-indole-2-carboxamide is a specific chemical entity, but its disposal is governed by broad, stringent regulations that apply to all hazardous materials in a laboratory setting.
Waste Characterization: Know Your Material
Properly characterizing the waste is the foundational step in the disposal process. While the Safety Data Sheet (SDS) for N,N-dimethyl-1H-indole-2-carboxamide indicates a lack of extensive toxicity and environmental data, this absence of information necessitates a conservative approach.[1] The compound must be treated as hazardous chemical waste until proven otherwise. The primary directive is to prevent its release into the environment and to ensure personnel safety.[1][2]
| Characteristic | Description | Source |
| Chemical Name | N,N-dimethyl-1H-indole-2-carboxamide | [3] |
| CAS Number | 7511-14-0 | [3] |
| Physical State | Solid | [4] |
| Known Hazards | May cause skin, eye, or respiratory irritation. Avoid dust formation. | [1] |
| Primary Hazard Class | To be determined by your institution's Environmental Health & Safety (EHS) department, but must be treated as hazardous chemical waste. | [5][6] |
The Regulatory Framework: EPA and OSHA Mandates
The disposal of all laboratory chemicals in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8] These federal mandates require laboratories to develop a comprehensive Chemical Hygiene Plan (CHP) that includes specific procedures for waste disposal.[9][10] Your institution's EHS department is the ultimate authority on implementing these regulations and must be consulted for specific guidance.[2]
Pre-Disposal Operations: Safety and Segregation
Safe disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.
Mandatory Personal Protective Equipment (PPE)
When handling N,N-dimethyl-1H-indole-2-carboxamide for any purpose, including disposal, the following PPE is required to minimize exposure risk. The causality is clear: creating physical barriers protects the user from direct contact and inhalation.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EU standards.[1]
-
Hand Protection : Use compatible, chemical-resistant gloves.[1]
-
Body Protection : A standard lab coat is required. For significant handling, impervious clothing may be necessary.[1]
-
Respiratory Protection : If there is any risk of generating dust, a full-face respirator should be used. All handling of the solid compound should occur in a well-ventilated area, preferably a chemical fume hood.[1]
The Principle of Segregation
Segregation is a critical, non-negotiable step in laboratory waste management.[5] Co-mingling of incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can result in costly disposal violations for the institution.
-
Solid vs. Liquid : Never mix solid chemical waste with liquid solvent waste.
-
Avoid Incompatibles : Do not combine different chemical wastes in the same container unless you are certain they are compatible.
-
Contaminated vs. Uncontaminated : Only items directly contaminated with N,N-dimethyl-1H-indole-2-carboxamide should be placed in the hazardous waste stream.
Step-by-Step Disposal Protocols
The following protocols provide a clear, actionable workflow for managing waste streams containing N,N-dimethyl-1H-indole-2-carboxamide.
Protocol 1: Disposal of Unused or Contaminated Solid Waste
This procedure applies to expired reagents, excess material from a reaction, or product from a synthesis that is designated for disposal.
-
Container Selection : Obtain a designated solid hazardous waste container. This is typically a plastic pail or a sturdy cardboard box lined with a heavy-duty polyethylene bag.[11][12] The container must be in good condition, free of leaks, and have a secure lid.[13]
-
Waste Transfer : In a chemical fume hood, carefully transfer the solid N,N-dimethyl-1H-indole-2-carboxamide into the lined container. Minimize the generation of dust during this process.
-
Labeling : Immediately affix a "HAZARDOUS WASTE" label to the container.[13] Fill out all required fields, including:
-
Generator's Name and Location (Lab/PI)
-
Accumulation Start Date
-
Chemical Contents: List "N,N-dimethyl-1H-indole-2-carboxamide" and its approximate percentage. Do not use abbreviations or chemical formulas.[12]
-
-
Storage : Seal the inner bag and close the container lid securely.[11] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[14] The SAA must be in secondary containment.[12]
-
Request for Pickup : Once the container is full or approaches the storage time limit (typically 90-180 days, consult your EHS), submit a chemical waste pickup request through your institution's EHS department.[2]
Protocol 2: Disposal of Contaminated Laboratory Supplies
This procedure applies to items such as gloves, weigh paper, pipette tips, and paper towels that are contaminated with N,N-dimethyl-1H-indole-2-carboxamide.
-
Designated Container : Use the same type of labeled, lined solid hazardous waste container as described in Protocol 1. It is often practical to have a dedicated container for this "dry" contaminated lab debris, separate from bulk chemical waste.
-
Collection : Place all contaminated items directly into the designated container immediately after use.
-
Storage and Pickup : Follow steps 4 and 5 from Protocol 1 for proper storage and disposal requests.
Visualization of the Disposal Workflow
To ensure clarity, the logical flow from waste generation to final disposal is illustrated below. This diagram serves as a quick reference to validate that all procedural steps are being followed correctly.
Caption: Logical workflow from in-lab waste generation to final disposal by a licensed vendor.
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert : Alert all personnel in the immediate vicinity. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.
-
Control Ignition Sources : Remove all sources of ignition from the area.[1]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain and Clean :
-
Wearing full PPE, prevent further spread of the solid material.
-
Carefully sweep or scoop the material into a designated hazardous waste container. Avoid actions that create dust.[1]
-
Use spark-proof tools if there is any fire risk.[1]
-
Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.
-
-
Report : Report the incident to your supervisor and EHS department in accordance with institutional policy.
By adhering to these detailed procedures, you not only ensure compliance with federal and local regulations but also actively contribute to a culture of safety and environmental responsibility. This is the hallmark of scientific excellence.
References
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OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
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1H-Indole-2-carboxamide,N,N-dimethyl- | CAS#:7511-14-0. Chemsrc. Available at: [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Michigan State University. Available at: [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling N,N-dimethyl-1H-indole-2-carboxamide
An In-Depth Manual for the Prudent Researcher on the Safe Handling, Application, and Disposal of N,N-dimethyl-1H-indole-2-carboxamide.
As a novel compound of interest in the dynamic fields of chemical and pharmaceutical research, N,N-dimethyl-1H-indole-2-carboxamide presents a unique set of handling challenges. While specific toxicological data for this compound is not extensively documented, its structural motifs, an indole ring and a carboxamide group, necessitate a cautious and well-informed approach to laboratory use. This guide provides a detailed protocol for the safe handling of N,N-dimethyl-1H-indole-2-carboxamide, grounded in the principles of chemical safety and risk mitigation.
Hazard Assessment and Control
A thorough understanding of the potential hazards associated with N,N-dimethyl-1H-indole-2-carboxamide is the foundation of a safe experimental workflow. Although a comprehensive hazard profile is not yet available, the precautionary principle dictates that this compound should be treated as potentially hazardous.
Primary Routes of Exposure: The most probable routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.
Engineering Controls: The First Line of Defense
To minimize the risk of exposure, all work with N,N-dimethyl-1H-indole-2-carboxamide should be conducted within a certified chemical fume hood.[1] This engineering control is critical for preventing the inhalation of any dust or aerosols that may be generated during handling. The fume hood also provides a contained space to manage any accidental spills. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling chemicals with unknown hazard profiles. The following table outlines the recommended PPE for working with N,N-dimethyl-1H-indole-2-carboxamide.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement to protect against splashes.[1] A face shield should be worn over the goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Chemical-Resistant Lab Coat or Gown | A lab coat, preferably with long sleeves and made of a fire-resistant material, should be worn to protect against skin contact.[1] For larger quantities or higher-risk operations, a chemical-resistant gown or apron is recommended. |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are recommended.[2] Gloves must be inspected for any signs of degradation or perforation before use and should be disposed of properly after handling the chemical. For prolonged contact, consider double-gloving. |
| Respiratory Protection | NIOSH-Approved Respirator | In situations where engineering controls may not be sufficient to control exposure, or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.[1] |
Procedural Guidance for Safe Handling
A systematic approach to handling N,N-dimethyl-1H-indole-2-carboxamide will significantly reduce the risk of exposure. The following workflow provides a step-by-step guide for safe manipulation of this compound.
Caption: A step-by-step workflow for the safe handling of N,N-dimethyl-1H-indole-2-carboxamide.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[1]
-
Ingestion: Rinse the mouth with water.[1]
In all cases of exposure, seek immediate medical attention.
Accidental Release Measures:
In the case of a spill, avoid dust formation.[1] Use personal protective equipment, including chemical-impermeable gloves, and ensure adequate ventilation.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1]
Disposal Plan: Responsible Waste Management
All waste containing N,N-dimethyl-1H-indole-2-carboxamide should be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a clearly labeled, sealed container.
-
Liquid waste should be collected in a separate, labeled, and sealed container.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[1]
Caption: A clear and compliant waste disposal plan for N,N-dimethyl-1H-indole-2-carboxamide.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with N,N-dimethyl-1H-indole-2-carboxamide, ensuring the integrity of their research and the protection of their health.
References
- Benchchem. Personal protective equipment for handling 1-Ethyl-1H-indol-7-amine.
- Echemi. N,N-dimethyl-1H-indole-2-carboxamide SDS, 7511-14-0 Safety Data Sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
